SynB1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C89H151N37O27 |
|---|---|
Molekulargewicht |
2171.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C89H151N37O27/c1-43(2)33-56(118-70(139)52(19-11-29-105-86(95)96)114-64(135)37-109-63(134)36-110-68(137)50(90)17-9-27-103-84(91)92)74(143)121-60(40-128)78(147)120-58(35-48-23-25-49(133)26-24-48)76(145)122-59(39-127)77(146)117-54(21-13-31-107-88(99)100)72(141)115-53(20-12-30-106-87(97)98)71(140)116-55(22-14-32-108-89(101)102)73(142)119-57(34-47-15-7-6-8-16-47)75(144)123-61(41-129)79(148)126-67(46(5)132)82(151)124-62(42-130)80(149)125-66(45(4)131)81(150)111-38-65(136)113-51(18-10-28-104-85(93)94)69(138)112-44(3)83(152)153/h6-8,15-16,23-26,43-46,50-62,66-67,127-133H,9-14,17-22,27-42,90H2,1-5H3,(H,109,134)(H,110,137)(H,111,150)(H,112,138)(H,113,136)(H,114,135)(H,115,141)(H,116,140)(H,117,146)(H,118,139)(H,119,142)(H,120,147)(H,121,143)(H,122,145)(H,123,144)(H,124,151)(H,125,149)(H,126,148)(H,152,153)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t44-,45+,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1 |
InChI-Schlüssel |
GNJNMZGRIJXXHP-UATHOKIWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SynB1: A Technical Guide to a Potent Cell-Penetrating Peptide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell-penetrating peptides (CPPs) have emerged as a important tool in overcoming the cellular membrane barrier, facilitating the intracellular delivery of a wide array of therapeutic and diagnostic agents. Among these, SynB1, a synthetic peptide derived from protegrin 1, has garnered significant attention for its robust translocation capabilities, particularly its efficacy in traversing the formidable blood-brain barrier (BBB). This technical guide provides a comprehensive overview of this compound, including its fundamental characteristics, mechanism of action, and applications in drug delivery, supported by quantitative data, detailed experimental protocols, and visual diagrams of its proposed cellular uptake pathways and experimental workflows.
Introduction to this compound
This compound is a cationic cell-penetrating peptide derived from protegrin 1 (PG-1), an antimicrobial peptide found in porcine leukocytes.[1] It is an 18-amino acid peptide with the sequence RGGRLSYSRRRFSTSTGRA.[2] The high net positive charge conferred by the multiple arginine residues is crucial for its initial interaction with the negatively charged cell surface, a key step in its internalization process. This compound has been successfully employed to deliver a variety of cargo molecules, ranging from small molecule drugs to larger nanoparticles, into cells both in vitro and in vivo.[3][4] Its ability to cross the blood-brain barrier has made it a particularly attractive vector for the delivery of therapeutics to the central nervous system.[3][5][6]
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| Sequence | RGGRLSYSRRRFSTSTGRA | [2] |
| Amino Acid Count | 18 | [1] |
| Molecular Weight | ~2171.4 g/mol | [2] |
| Charge (at pH 7) | Highly Cationic | [7] |
| Origin | Synthetic, derived from Protegrin 1 | [1] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of this compound.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-amino acids with appropriate side-chain protecting groups (Pbf for Arg, tBu for Ser, Tyr, Thr)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) in DMF with DIC and HOBt.
-
Add the activation mixture to the resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. A negative test (beads remain yellow) indicates successful coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence in the reverse order (from C-terminus to N-terminus).
-
Final Fmoc Deprotection: After coupling the final amino acid (Arg), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.
-
Mechanism of Cellular Uptake
The precise mechanism of cellular uptake for this compound, like many CPPs, is not fully elucidated and appears to be dependent on several factors including peptide concentration, the nature of the cargo, and the cell type.[7][8][9] The initial and critical step involves the electrostatic interaction between the positively charged this compound and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans.[7] Following this initial binding, internalization is thought to occur through two primary pathways: direct translocation and endocytosis.[8][9][10]
-
Direct Translocation: At higher concentrations, this compound may directly penetrate the plasma membrane.[7] This energy-independent process is thought to involve transient pore formation or membrane destabilization.[7]
-
Endocytosis: At lower concentrations, this compound and its cargo are often internalized via energy-dependent endocytic pathways.[8][9] The specific endocytic route (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) can vary.[10] A significant challenge for endocytic uptake is the subsequent escape of the peptide and its cargo from the endosome to reach the cytoplasm or other intracellular targets.
The following diagram illustrates the proposed general mechanisms of this compound cellular uptake.
Applications in Drug Delivery and Quantitative Efficacy
This compound has demonstrated considerable promise in enhancing the delivery of a variety of therapeutic agents to their intracellular and central nervous system targets.
Blood-Brain Barrier Penetration
A key application of this compound is its ability to facilitate the transport of drugs across the BBB.[3][5][6] This has significant implications for the treatment of neurological disorders and brain tumors, where drug delivery is a major challenge.
Overcoming Multidrug Resistance
This compound-drug conjugates have been shown to bypass P-glycoprotein (P-gp) efflux pumps, a common mechanism of multidrug resistance in cancer cells.[11] This suggests a potential role for this compound in resensitizing resistant tumors to chemotherapy.
Quantitative Data on this compound-Mediated Delivery
The following table summarizes quantitative data from various studies on the enhanced delivery of different cargoes mediated by this compound and its analogs.
| Cargo | Delivery System | Cell Line / Model | Fold Increase in Uptake / Efficacy | Reference |
| Doxorubicin | This compound conjugate | Rat Brain | Up to 30-fold | [3] |
| Doxorubicin | This compound conjugate | K562/ADR (resistant) | IC50 reduced from 65 µM to 3 µM | [11] |
| Benzylpenicillin | This compound conjugate | Rat Brain | 7-fold | [6] |
| Paclitaxel | SynB3 conjugate | Brain | 22-fold | [5] |
| Dalargin | SynB3 conjugate | Brain | 18-fold | [5] |
| Morphine-6-glucuronide | SynB3 conjugate | Brain | 50-fold | [5] |
| Nanoparticles | This compound-functionalized DNA nanopores | Liposomes | ~5-fold (compared to unmodified) | [12] |
| Doxorubicin | This compound-ELP conjugate | E0771 murine breast tumors | 2-fold higher tumor inhibition | [13] |
Experimental Protocols for Assessing Cellular Uptake
The cellular uptake of this compound and its conjugates can be qualitatively and quantitatively assessed using fluorescence-based techniques such as confocal microscopy and flow cytometry.
Experimental Protocol: Qualitative Cellular Uptake by Confocal Microscopy
Materials:
-
Fluorescently labeled this compound or this compound-cargo conjugate (e.g., with FITC or TAMRA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, MCF-7)
-
Confocal microscope
-
Culture dishes with coverslips
Procedure:
-
Cell Seeding: Seed cells onto culture dishes with coverslips and allow them to adhere and grow to 60-70% confluency.
-
Peptide Incubation:
-
Prepare a solution of the fluorescently labeled this compound conjugate in cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the peptide-containing medium.
-
Incubate for a specific time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells three times with cold PBS to remove non-internalized peptide.
-
-
Imaging:
-
Mount the coverslip on a microscope slide.
-
Image the live cells using a confocal microscope with the appropriate laser excitation and emission filters for the fluorophore.
-
Acquire z-stack images to confirm intracellular localization.
-
Experimental Protocol: Quantitative Cellular Uptake by Flow Cytometry
Materials:
-
Fluorescently labeled this compound or this compound-cargo conjugate
-
Cell culture medium
-
PBS
-
Cells of interest
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Peptide Incubation: Incubate the cells with the fluorescently labeled this compound conjugate at various concentrations and for different time points as described in the confocal microscopy protocol. Include an untreated cell sample as a negative control.
-
Cell Harvesting:
-
After incubation, wash the cells twice with cold PBS.
-
Treat the cells with trypsin-EDTA to detach them and quench the reaction with complete medium. This step also helps to remove membrane-bound, non-internalized peptides.[14]
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Cell Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat this washing step twice.
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer, exciting with the appropriate laser and detecting the emission in the corresponding channel.
-
Acquire data for at least 10,000 events per sample.
-
The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized peptide.
-
The following diagram illustrates the general workflow for quantifying CPP uptake using flow cytometry.
Conclusion and Future Directions
This compound is a highly effective cell-penetrating peptide with significant potential for enhancing the delivery of a wide range of therapeutic agents. Its ability to traverse the blood-brain barrier and overcome multidrug resistance makes it a valuable tool in the development of novel treatments for challenging diseases. Further research is warranted to fully elucidate its uptake mechanisms under various conditions, which will enable the rational design of more efficient and specific this compound-based drug delivery systems. The optimization of cargo conjugation strategies and the exploration of targeted delivery approaches will be crucial in translating the promise of this compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies on gelatin-siloxane nanoparticles conjugated with SynB peptide to increase drug delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
- 7. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translocation and endocytosis for cell-penetrating peptide internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin-peptide conjugates overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
SynB1: A Technical Guide to a Potent Peptide Vector for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and applications of SynB1, a promising cell-penetrating peptide (CPP). Derived from the antimicrobial peptide protegrin-1, this compound has demonstrated significant potential as a vector for delivering therapeutic cargoes across challenging biological barriers, most notably the blood-brain barrier (BBB). This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Concepts: Mechanism of Action
This compound is an 18-residue cationic peptide (RGGRLSYSRRRFSTSTGR) that facilitates the cellular uptake of conjugated molecules. Its primary mechanism for crossing the blood-brain barrier is adsorptive-mediated transcytosis (AMT). This process is initiated by a nonspecific electrostatic interaction between the positively charged this compound peptide and the negatively charged domains of the endothelial cell membranes that constitute the BBB.
Beyond AMT, this compound can also internalize into cells through direct penetration or endocytic pathways. Direct penetration may involve the formation of transient pores or the generation of an inverted micelle within the lipid bilayer, allowing the peptide and its cargo to enter the cytoplasm.
Key Applications & Quantitative Data
This compound's ability to traverse biological membranes has been leveraged in several preclinical applications, primarily in enhancing drug delivery to the central nervous system (CNS) and tumors.
Blood-Brain Barrier (BBB) Delivery
A significant hurdle in treating CNS disorders is the BBB, which prevents most therapeutic agents from reaching the brain.[1] this compound has been shown to significantly increase the brain uptake of various small molecules.
| Cargo | Model System | Fold Increase in Brain Uptake/Transport | Reference |
| Doxorubicin | Rat | Up to 30-fold increase in transport into brain parenchyma | [2] |
| Doxorubicin | Rat | 20-fold increase when co-administered with D-penetratin | [2] |
| Dalargin | Rat | Marked enhancement of brain uptake | [3] |
| Benzylpenicillin | Rat | 7-fold increase in brain accumulation | [4] |
Cancer Therapy
By enhancing drug accumulation in tumor cells, this compound can improve the efficacy of chemotherapeutic agents. Studies have demonstrated its utility in delivering drugs to breast cancer cells and brain tumors.[5][6] A thermally targeted biopolymer conjugate, this compound-ELP-DOXO, leverages hyperthermia to further concentrate the drug at the tumor site.
| Conjugate/System | Cell Line / Model | Metric | Result | Reference |
| This compound-ELP-DOXO | MCF-7 Breast Carcinoma | IC₅₀ (at 42°C) | 12-30 µM | [7] |
| This compound-ELP-DOXO | E0771 Murine Breast Tumor | Tumor Inhibition | 2-fold higher than free doxorubicin with hyperthermia | [7] |
Advanced Delivery Systems
This compound is also being explored to enhance the functionality of nanomaterials. When conjugated to DNA nanopores, it significantly improves their ability to insert into lipid membranes, which is a critical step for applications in molecule sensing and controlled drug release.[3]
| System | Condition | Insertion Efficiency (%) | Membrane Destruction (%) | Reference |
| 15this compound-NP | - | ~28% | Not Reported | [3] |
| 100x Free this compound | - | 9.0 ± 3.6 | 6.4 ± 1.1 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in this compound literature.
Protocol: In Situ Brain Perfusion
This technique is used to quantify the transport of a substance across the BBB without interference from peripheral metabolism or clearance.
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.
-
Perfusion: The heart is stopped, and a perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the this compound-drug conjugate and a vascular space marker (e.g., [¹⁴C]-sucrose) is infused at a constant rate.
-
Duration: Perfusion is carried out for a short, defined period (e.g., 1-10 minutes).
-
Sample Collection: The brain is removed, and samples from different regions are collected.
-
Analysis: The concentration of the drug and marker in the brain homogenate is determined using appropriate analytical methods (e.g., HPLC, LC-MS/MS, or scintillation counting for radiolabeled compounds).
-
Calculation: The brain uptake clearance (K_in) or the percentage of the compound that crossed the BBB is calculated after correcting for the vascular space.
Protocol: Conjugation of this compound to DNA Nanostructures
This protocol describes a method for attaching this compound peptides to DNA origami nanopores using click chemistry.[3]
-
Oligo Modification: Synthesize DNA staple strands with a 5' or 3' amine modification. React the amine-modified oligos with an excess of a DBCO-NHS ester in a suitable buffer (e.g., PBS) to attach the DBCO moiety. Purify the DBCO-modified oligos, for instance, using ethanol precipitation.
-
Peptide Modification: Synthesize the this compound peptide with an N-terminal azide group.
-
Click Reaction: Incubate the purified DBCO-modified DNA oligos with a molar excess (e.g., 3x) of the azide-modified this compound peptide. The reaction is typically performed in the presence of a co-solvent like DMSO at room temperature overnight.
-
Purification: Purify the resulting this compound-DNA conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide and oligos.
-
Nanostructure Assembly: Assemble the final DNA nanostructure (e.g., nanopore) by mixing the purified this compound-DNA conjugates with the remaining unmodified staple strands and the scaffold DNA strand in a buffer containing MgCl₂, followed by a thermal annealing ramp.
-
Verification: Confirm the successful assembly and modification of the nanostructure using agarose gel electrophoresis.
Emerging Research: Neurodegenerative Diseases
While direct studies of this compound for treating specific neurodegenerative diseases are still emerging, its proven ability to cross the BBB makes it a highly attractive vector for this field.[8][9] The core challenge in treating conditions like Alzheimer's and Parkinson's disease is delivering therapeutics to the CNS to target pathological protein aggregates like amyloid-β and α-synuclein.[5][10]
CPPs like this compound offer a logical solution to this delivery problem.[6] They can be conjugated to a variety of therapeutic cargoes, including small molecule inhibitors, therapeutic peptides, or even gene-silencing agents like siRNA, to facilitate their transport into the brain.[2][11] Future research will likely focus on conjugating this compound to novel therapeutics that can inhibit protein aggregation, reduce neuroinflammation, or promote neuronal survival.
Conclusion
Early-stage research has established this compound as a versatile and potent cell-penetrating peptide with significant promise as a drug delivery vector. Its ability to efficiently cross the blood-brain barrier is its most notable feature, opening up new therapeutic possibilities for CNS diseases, from brain cancer to neurodegeneration. Further research is warranted to optimize cargo conjugation, understand the nuances of its transport mechanisms, and evaluate its safety and efficacy in more advanced disease models. The data and protocols summarized herein provide a solid foundation for scientists and drug developers looking to harness the potential of this compound in their research.
References
- 1. Drug delivery for neurodegenerative diseases is a problem, but lipid nanocarriers could provide the answer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-management.mq.edu.au [research-management.mq.edu.au]
- 5. The Use of Cell-Penetrating Peptides in Mediating Amyloid-β (Aβ) Plaque Induced Neurodegeneration Causing Alzheimer’s Disease (AD) – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Combination of cell-penetrating peptides with nanomaterials for the potential therapeutics of central nervous system disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell-Penetrating Peptides as Theranostics Against Impaired Blood-Brain Barrier Permeability: Implications for Pathogenesis and Therapeutic Treatment of Neurodegenerative Disease | Springer Nature Experiments [experiments.springernature.com]
- 10. vjneurology.com [vjneurology.com]
- 11. Alpha-Synuclein Targeting Therapeutics for Parkinson's Disease and Related Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
SynB1: A Technical Guide on its Discovery, Protegrin-1 Origins, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP), SynB1, detailing its origins from the antimicrobial peptide protegrin-1, its mechanism of action, and its application in advanced drug delivery systems. This document includes quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological and experimental processes.
Introduction: Protegrin-1, the Antimicrobial Precursor
Protegrins are a family of cysteine-rich, cationic antimicrobial peptides (AMPs) originally isolated from porcine leukocytes.[1] These peptides represent a crucial component of the innate immune system, exhibiting broad-spectrum activity against bacteria, fungi, and some enveloped viruses.[1][2]
Protegrin-1 (PG-1) is the most abundant and well-characterized member of this family.[3][4] It is an 18-amino acid peptide with a primary structure of RGGRLCYCRRRFCVCVGR.[3][5] The structure of PG-1 is notable for its β-hairpin fold, stabilized by two disulfide bonds formed between its four cysteine residues (Cys6-Cys15 and Cys8-Cys13).[1][3][5] This rigid, amphipathic structure, combined with a high density of positively charged arginine residues, is critical to its antimicrobial function.[2][5] PG-1 is believed to exert its antimicrobial effects by disrupting the integrity of microbial cell membranes, forming pores that lead to leakage of cellular contents and cell death.[6][7]
The Genesis of this compound: From Antimicrobial to Cell-Penetrating Peptide
The development of cell-penetrating peptides has revolutionized the field of drug delivery, offering a mechanism to transport therapeutic cargoes across the otherwise impermeable cell membrane.[8] this compound is a synthetic peptide vector that originated from the antimicrobial peptide protegrin-1 (PG-1).[9][10] While PG-1's primary function is membrane disruption for antimicrobial purposes, researchers identified that specific sequences within the peptide could mediate translocation across mammalian cell membranes with lower toxicity.
This compound represents a linear derivative of PG-1, with the amino acid sequence RGGRLSYSRRRFSTSTGR .[11][12][13] This sequence retains the cationic nature of the parent peptide, which is crucial for the initial electrostatic interactions with the negatively charged cell surface, but is designed to facilitate cellular uptake rather than causing significant membrane lysis.[9] This transition from a potent antimicrobial agent to a cell-penetrating vector highlights a key strategy in peptide engineering: harnessing the membrane-interacting properties of natural peptides for therapeutic delivery applications.
References
- 1. Solution structure of protegrin-1, a broad-spectrum antimicrobial peptide from porcine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protegrin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Protegrin-1 Forms Amyloid-Like Fibrils with Rapid Kinetics Suggesting a Functional Link - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. proteopedia.org [proteopedia.org]
- 8. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lifetein.com [lifetein.com]
An In-Depth Technical Guide to the Fundamental Properties of the SynB1 Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SynB1 peptide, a derivative of the antimicrobial peptide protegrin-1, has emerged as a promising cell-penetrating peptide (CPP) for enhancing the delivery of therapeutic agents across biological membranes, most notably the blood-brain barrier. This technical guide provides a comprehensive overview of the core fundamental properties of the this compound peptide sequence, including its physicochemical characteristics, mechanism of action, and quantitative data on its efficacy. Detailed experimental protocols and visual representations of its cellular uptake pathway are included to support researchers and drug development professionals in harnessing the potential of this delivery vector.
Core Properties of this compound
This compound is a cationic peptide with the ability to traverse cellular membranes and facilitate the intracellular delivery of a wide range of cargo molecules.[1] Its properties are rooted in its specific amino acid sequence and resulting physicochemical characteristics.
Physicochemical Properties
The this compound peptide is characterized by its amino acid sequence, molecular weight, and isoelectric point, which contribute to its overall positive charge and interaction with cell surfaces.
| Property | Value | Reference |
| Amino Acid Sequence | RGGRLSYSRRRFSTSTGRA | [2] |
| Molecular Weight | 2171.38 g/mol | [2] |
| Formula | C89H151N37O27 | [2] |
Table 1: Physicochemical properties of the this compound peptide.
Mechanism of Cellular Uptake
The primary mechanism by which this compound and its conjugated cargo enter cells is through adsorptive-mediated endocytosis .[3][4] This process is initiated by the electrostatic interaction between the positively charged this compound peptide and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans.[5][6][7]
Signaling Pathway for Adsorptive-Mediated Endocytosis
The binding of this compound to the cell surface triggers a signaling cascade that leads to the formation of endocytic vesicles. While the precise signaling cascade for this compound is not fully elucidated, the general pathway for cationic CPPs involves the clustering of proteoglycans, which can activate downstream signaling and recruit components of the endocytic machinery.[5][6] This process is distinct from clathrin- and caveolin-dependent endocytosis but is dependent on dynamin and flotillin.[5]
Quantitative Data on Efficacy
The efficacy of this compound as a delivery vector has been demonstrated in several studies, particularly for the delivery of chemotherapeutic agents like doxorubicin across the blood-brain barrier.
Cargo Delivery Efficiency
Studies have shown a significant increase in the brain uptake of doxorubicin when conjugated with this compound.
| Cargo | Delivery Enhancement | Model System | Reference |
| Doxorubicin | ~30-fold increase in brain uptake | In situ mouse brain perfusion | [3] |
| Doxorubicin | 6-fold increase in uptake (bypassing P-glycoprotein) | In situ rat brain perfusion | [8] |
| Doxorubicin | 20-fold increase in transport into brain parenchyma | Capillary depletion method | [8] |
Table 2: this compound-mediated doxorubicin delivery efficiency.
Cytotoxicity
The intrinsic cytotoxicity of the delivery vector is a critical consideration. A study evaluating a this compound-Elastin-like polypeptide (ELP)-Doxorubicin conjugate provided insights into its cytotoxic potential.
| Conjugate | IC50 Value (at 42 °C) | Cell Line | Reference |
| This compound-ELP-DOXO | 12-30 µM | MCF-7 breast carcinoma | [9] |
Table 3: Cytotoxicity of a this compound-Doxorubicin conjugate. The study noted that the ELP carrier with this compound had the lowest intrinsic cytotoxicity among the tested CPPs.[9]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the properties and efficacy of this compound. The following are standard protocols for key experiments.
Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantitative analysis of peptide uptake into cells.
Objective: To quantify the intracellular accumulation of a fluorescently labeled this compound peptide.
Materials:
-
Fluorescently labeled this compound (e.g., with 5(6)-carboxyfluorescein)
-
Cancerous (e.g., MDA-MB-231, HeLa, A549) and non-cancerous (e.g., HEK-293) cell lines
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the desired cell lines to ~80% confluency.
-
Cell Seeding: Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a fixed concentration of the fluorescently labeled this compound peptide for a defined period (e.g., 1 hour).
-
Washing: Wash the cells thoroughly with PBS to remove non-internalized peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell.
-
Data Analysis: Quantify the differential uptake in the various cell lines based on the mean fluorescence intensity.[10][11]
In Vitro Cytotoxicity MTT Assay
This colorimetric assay is used to assess the impact of this compound conjugates on cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-drug conjugate.
Materials:
-
This compound-drug conjugate
-
Target cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate and control compounds.
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Brain Delivery Quantification
This protocol describes a method to quantify the delivery of a this compound-conjugated molecule to the brain in a living animal model.
Objective: To measure the brain uptake of a fluorescently or radioactively labeled this compound conjugate.
Materials:
-
Labeled this compound-cargo conjugate
-
Animal model (e.g., mice)
-
Anesthesia
-
Surgical tools for perfusion
-
Imaging system (e.g., for fluorescence or radioactivity) or analytical instruments for quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Anesthetize the animal model.
-
Compound Administration: Administer the labeled this compound-cargo conjugate intravenously.
-
Blood Sampling: Collect blood samples at various time points.
-
Brain Perfusion: At the end of the experiment, perform a cardiac perfusion with saline to remove the compound from the brain vasculature.
-
Brain Homogenization: Harvest the brain and homogenize the tissue.
-
Quantification: Quantify the amount of the labeled conjugate in the brain homogenate and plasma samples using the appropriate detection method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio or other pharmacokinetic parameters to assess the extent of brain delivery.[12]
Conclusion
The this compound peptide represents a valuable tool in the field of drug delivery, offering a robust mechanism for transporting therapeutic molecules across challenging biological barriers. Its cationic nature and reliance on adsorptive-mediated endocytosis provide a basis for its broad applicability. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize and further investigate the potential of the this compound peptide in the development of novel therapeutics. Further research is warranted to fully elucidate the specific signaling pathways involved in its uptake and to expand the range of cargo molecules for which its delivery efficacy has been quantitatively characterized.
References
- 1. Peptide delivery to the brain via adsorptive-mediated endocytosis: advances with SynB vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhanced delivery of doxorubicin into the brain via a peptide-vector-mediated strategy: saturation kinetics and specificity [pubmed.ncbi.nlm.nih.gov]
- 4. CNS Delivery Via Adsorptive Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization and Trafficking of Cell Surface Proteoglycans and Proteoglycan-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteoglycan Signaling Co–receptors: Roles in Cell Adhesion, Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New advances in the transport of doxorubicin through the blood-brain barrier by a peptide vector-mediated strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Brain Delivery and Brain Deposition of Proteins with Various Sizes - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Gateway: An In-depth Technical Guide to the Uptake Pathways of SynB1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SynB1, a potent cell-penetrating peptide (CPP) derived from protegrin-1, has emerged as a promising vector for the intracellular delivery of a wide array of therapeutic and diagnostic agents. Its ability to traverse the plasma membrane, a significant barrier to many macromolecules, has garnered considerable interest in the field of drug development. Understanding the intricate mechanisms by which this compound enters cells is paramount for optimizing its delivery efficiency and designing novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of this compound's uptake pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanisms of this compound Cellular Uptake
The cellular entry of this compound is a multi-faceted process that can be broadly categorized into two main pathways: direct translocation and endocytosis. The prevalence of each pathway is influenced by several factors, including the concentration of the peptide, the nature of the cargo it carries, and the specific cell type.
Initial Interaction with the Cell Surface: The Role of Heparan Sulfate Proteoglycans
The initial and critical step in the cellular uptake of this compound involves its interaction with heparan sulfate proteoglycans (HSPGs) on the cell surface.[1] These highly sulfated glycoproteins act as primary receptors, concentrating the cationic this compound peptide at the cell membrane through electrostatic interactions.[1] This binding is a prerequisite for subsequent internalization events. The affinity of this interaction is a key determinant of uptake efficiency. While specific binding affinity (Kd) values for this compound to heparan sulfate are not extensively reported in the literature, studies on similar cationic CPPs suggest that this interaction is in the low micromolar range.
Direct Translocation
At higher concentrations, this compound is thought to be capable of direct translocation across the plasma membrane. This energy-independent process is believed to involve the formation of transient pores or the destabilization of the lipid bilayer, allowing the peptide and its cargo to directly enter the cytoplasm. The exact mechanism of this process is still under investigation, but it is thought to be driven by the strong electrostatic and hydrophobic interactions between the peptide and the membrane lipids.
Endocytic Pathways
At lower, more physiologically relevant concentrations, the primary route of entry for this compound and its conjugates is through endocytosis, an energy-dependent process. Several endocytic pathways have been implicated in the uptake of CPPs, and the specific route for this compound can be cargo-dependent. The main endocytic mechanisms involved are:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling. It is a non-specific pathway for the uptake of extracellular fluid and solutes.
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane, which then invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins.
The involvement of these pathways is often elucidated through the use of specific pharmacological inhibitors.
Quantitative Analysis of this compound Uptake
Quantifying the cellular uptake of this compound is crucial for evaluating its efficiency as a delivery vector. Several techniques are employed for this purpose, with flow cytometry and fluorescence microscopy being the most common.
| Parameter | Methodology | Typical Readout | Factors Influencing Outcome |
| Uptake Efficiency | Flow Cytometry | Percentage of fluorescently-labeled this compound positive cells; Mean Fluorescence Intensity (MFI) | Peptide concentration, incubation time, cell type, temperature, presence of cargo |
| Cellular Localization | Confocal Fluorescence Microscopy | Visualization of the subcellular distribution of fluorescently-labeled this compound (e.g., plasma membrane, endosomes, cytoplasm, nucleus) | Fixation method, type of fluorescent label, cargo properties |
| Kinetics of Uptake | Time-course studies using Flow Cytometry or live-cell imaging | MFI or intracellular fluorescence intensity over time | Peptide concentration, cell type, temperature |
| Binding Affinity (to HSPGs) | Surface Plasmon Resonance (SPR) | Dissociation constant (Kd) | Specific heparan sulfate structure, buffer conditions |
Experimental Protocols
Quantification of this compound Uptake by Flow Cytometry
This protocol provides a method to quantify the cellular uptake of a fluorescently labeled this compound peptide.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-SynB1)
-
Cell line of interest (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Endocytosis inhibitors (optional, e.g., chlorpromazine for CME, amiloride for macropinocytosis, filipin for caveolae-mediated endocytosis)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation:
-
Prepare a working solution of FITC-SynB1 in serum-free medium at the desired concentration (e.g., 1-10 µM).
-
Wash the cells once with PBS.
-
Add the FITC-SynB1 solution to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C. For negative controls, incubate cells with medium alone or at 4°C to inhibit energy-dependent uptake.
-
(Optional) For inhibitor studies, pre-incubate the cells with the specific endocytosis inhibitor for 30-60 minutes before adding the FITC-SynB1.
-
-
Cell Harvesting:
-
Wash the cells three times with ice-cold PBS to remove surface-bound peptide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend the pellet in ice-cold PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of FITC-positive cells and the mean fluorescence intensity (MFI).
-
Visualization of this compound Cellular Trafficking by Fluorescence Microscopy
This protocol allows for the visualization of the subcellular localization of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., TAMRA-SynB1)
-
Cell line of interest
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Peptide Incubation:
-
Prepare a working solution of TAMRA-SynB1 in serum-free medium.
-
Wash the cells once with PBS.
-
Add the TAMRA-SynB1 solution and incubate for the desired time at 37°C.
-
-
Fixation and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with mounting medium.
-
Image the cells using a confocal microscope, capturing images in the appropriate channels for TAMRA and DAPI.
-
Signaling Pathways Involved in this compound Uptake
The interaction of this compound with cell surface receptors, particularly HSPGs, can trigger intracellular signaling cascades that modulate the endocytic process. While specific signaling pathways directly activated by this compound are not yet fully elucidated, the general mechanisms of CPP uptake suggest the involvement of pathways that regulate actin dynamics and membrane trafficking.
Potential signaling molecules that may be involved include small GTPases of the Rho family (e.g., Rac1, Cdc42), which are key regulators of actin polymerization and membrane ruffling in macropinocytosis. Receptor tyrosine kinases and protein kinase C (PKC) have also been implicated in the regulation of various endocytic pathways and could potentially be modulated by this compound-HSPG interactions. Further research is needed to delineate the precise signaling networks activated by this compound in different cellular contexts.
Conclusion
The cellular uptake of this compound is a complex and dynamic process involving initial binding to heparan sulfate proteoglycans followed by internalization through multiple endocytic pathways and potentially direct translocation. The choice of pathway is context-dependent, highlighting the need for careful experimental design and interpretation. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and harness the full potential of this compound as a versatile and efficient delivery vector. A deeper understanding of its uptake mechanisms will undoubtedly pave the way for the development of more effective and targeted therapies.
References
SynB1 Peptide: A Technical Guide to Overcoming the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most systemically administered drugs, limiting their efficacy. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to enhance drug delivery across the BBB. This technical guide provides an in-depth analysis of the SynB1 peptide, a protegrin 1-derived CPP, and its role in facilitating the transport of therapeutic cargo into the brain. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the proposed mechanism of action, providing a comprehensive resource for researchers in the field of neurotherapeutics and drug delivery.
Introduction to this compound Peptide
This compound is an 18-residue cationic peptide derived from protegrin 1, an antimicrobial peptide.[1] It belongs to the class of cell-penetrating peptides, which are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes.[1][2] The cationic nature of this compound is crucial for its interaction with the negatively charged cell surfaces, a key step in its transport mechanism.[3][4]
Quantitative Efficacy of this compound-Mediated BBB Transport
Conjugation of therapeutic molecules to the this compound peptide has been shown to significantly enhance their uptake into the brain. The following table summarizes the quantitative data from various studies demonstrating the improved brain delivery of different cargo molecules.
| Cargo Molecule | Fold Increase in Brain Uptake (Compared to Free Drug) | Reference |
| Doxorubicin | ~30-fold | [5][6] |
| Benzylpenicillin | ~7-fold | [4] |
| Dalargin | Significant improvement in anti-nociceptive effect | [7] |
| Morphine-6-glucuronide | Enhanced brain uptake | [6] |
Mechanism of Action: Adsorptive-Mediated Transcytosis
The primary mechanism by which this compound and its conjugates cross the blood-brain barrier is believed to be adsorptive-mediated transcytosis (AMT).[2][5] This process is initiated by a non-specific electrostatic interaction between the positively charged this compound peptide and the negatively charged components of the luminal surface of the brain endothelial cells, such as heparan sulfate proteoglycans (e.g., syndecan-4).[3][8] This interaction triggers endocytosis, leading to the formation of intracellular vesicles containing the this compound-cargo conjugate. These vesicles are then transported across the endothelial cell cytoplasm and released into the brain parenchyma via exocytosis at the abluminal membrane.[1][9]
Caption: Proposed mechanism of this compound-mediated transport across the BBB.
Experimental Protocols
Synthesis and Conjugation of this compound Peptide to Cargo Molecules
This protocol outlines a general method for the synthesis of this compound and its conjugation to a cargo molecule containing a reactive thiol group.
Caption: Workflow for this compound peptide synthesis and conjugation.
Methodology:
-
Peptide Synthesis: this compound (sequence: RGGRLSYSRRRFSTSTGR) with an additional C-terminal cysteine residue is synthesized using standard Fmoc-based solid-phase peptide synthesis.
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
-
Cargo Derivatization: The cargo molecule is functionalized with a maleimide group, a thiol-reactive linker.
-
Conjugation: The purified this compound peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5) and mixed with the maleimide-activated cargo. The reaction is allowed to proceed at room temperature.
-
Purification of the Conjugate: The resulting this compound-cargo conjugate is purified from unreacted peptide and cargo using RP-HPLC or size-exclusion chromatography.
-
Characterization of the Conjugate: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by SDS-PAGE to assess purity.
In Situ Brain Perfusion
This technique allows for the quantitative measurement of the transport of substances across the BBB in a controlled manner.
Methodology:
-
Animal Preparation: A rat or mouse is anesthetized, and the common carotid artery is surgically exposed and cannulated.
-
Perfusion: The animal is perfused with a physiological buffer to wash out the blood from the brain vasculature.
-
Test Substance Infusion: A solution containing the radiolabeled or fluorescently tagged this compound-cargo conjugate is then perfused through the carotid artery for a defined period (e.g., 1-10 minutes).
-
Washout: Following the infusion of the test substance, the brain is perfused again with a buffer to remove any compound remaining in the vasculature.
-
Brain Homogenization: The brain is then removed, and specific regions are dissected and homogenized.
-
Quantification: The amount of the this compound-cargo conjugate that has crossed the BBB is quantified by scintillation counting or fluorescence measurement of the brain homogenate. The brain uptake is often expressed as the volume of distribution (Vd) in μL/g.
Capillary Depletion Method
This method is used to differentiate between the compound that has truly crossed the BBB and is present in the brain parenchyma versus the compound that is merely associated with the brain capillaries.[10][11]
Caption: Workflow for the capillary depletion assay.
Methodology:
-
Brain Homogenization: Following an in situ brain perfusion experiment, the brain is homogenized in a physiological buffer.
-
Dextran Addition: A concentrated solution of dextran is added to the homogenate to increase the density of the capillaries.
-
Centrifugation: The homogenate is then centrifuged at high speed. The denser capillaries will form a pellet at the bottom of the tube, while the brain parenchyma will remain in the supernatant.
-
Separation and Quantification: The supernatant and the pellet are carefully separated. The amount of the this compound-cargo conjugate in each fraction is quantified.
-
Data Analysis: The results allow for the determination of the percentage of the compound that has reached the brain parenchyma versus the percentage that is associated with the capillaries.
Conclusion
The this compound peptide represents a viable and potent tool for enhancing the delivery of a wide range of therapeutic molecules across the blood-brain barrier. The mechanism of adsorptive-mediated transcytosis, driven by the peptide's cationic nature, allows for efficient transport without compromising the integrity of the BBB. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and utilize this compound in their efforts to develop novel and effective treatments for CNS disorders. Further research into optimizing cargo conjugation and understanding the nuances of the transport mechanism will continue to advance the potential of this compound as a key enabler of next-generation neurotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide delivery to the brain via adsorptive-mediated endocytosis: advances with SynB vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNS Delivery Via Adsorptive Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides for trans‐blood–brain barrier delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced delivery of doxorubicin into the brain via a peptide-vector-mediated strategy: saturation kinetics and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Capillary depletion method for quantification of blood-brain barrier transport of circulating peptides and plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Drug Delivery Using SynB1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SynB1 is a cell-penetrating peptide (CPP) derived from protegrin-1, an antimicrobial peptide.[1] It is a cationic peptide with the sequence RGGRLSYSRRRFSTSTGR that has been shown to efficiently traverse cellular membranes and deliver a variety of cargo molecules, including small molecule drugs, peptides, and nanoparticles, into the cytoplasm of cells.[1][2] This property makes this compound a valuable tool for in vitro drug delivery studies, particularly for compounds with poor membrane permeability. These application notes provide detailed protocols for utilizing this compound for in vitro drug delivery, including conjugation to a model drug (doxorubicin), assessment of cellular uptake, and evaluation of cytotoxicity.
Mechanism of Action
The precise mechanism of this compound-mediated cellular uptake is not fully elucidated but is understood to be a receptor- and energy-independent process at its core, although energy-dependent pathways may also be involved.[3] The initial interaction is believed to be an electrostatic attraction between the positively charged this compound peptide and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans. Following this binding, this compound is thought to induce membrane translocation through one or more of the following pathways:
-
Direct Penetration: this compound may directly cross the lipid bilayer, a process that can involve the formation of transient pores or membrane destabilization.
-
Endocytosis: this compound and its cargo can be internalized via various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[3][4][5] The specific pathway utilized can be dependent on the cell type, cargo, and concentration of the this compound conjugate.[4]
The following diagram illustrates the potential cellular uptake pathways for this compound-drug conjugates.
Data Presentation
The following tables summarize quantitative data from published studies on the in vitro efficacy of CPP-mediated drug delivery, including relevant data for doxorubicin cytotoxicity which can be used as a baseline for comparison.
| Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MG-63 | 1.89 ± 1.41 | [6] |
| Doxorubicin | MG-63/DOX (resistant) | 8.54 ± 1.37 | [6] |
| Doxorubicin | MCF7 | 1.20 | [7] |
| Doxorubicin | AMJ13 | 223.6 (µg/ml) | [8] |
| Doxorubicin | HeLa | Varies | [9] |
| [(WR)8WKβA]-Dox | MCF-7 | ~5 | [10] |
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin and a CPP-Doxorubicin Conjugate in Various Cancer Cell Lines.
| Peptide | Cell Line | Uptake Efficiency | Method | Reference |
| FITC-labelled shuttles | MCF-7 | Concentration-dependent | Flow Cytometry | [11] |
| FITC-labelled shuttles | Primary B cells | Shuttle-dependent | Flow Cytometry | [11] |
| NBD-labeled SynB3 | K562 | Inhibited by endocytosis inhibitors | Flow Cytometry | [4] |
Table 2: Qualitative and Semi-Quantitative Analysis of Cellular Uptake of Cell-Penetrating Peptides.
Experimental Protocols
Protocol 1: Conjugation of this compound to Doxorubicin using an SMCC Crosslinker
This protocol describes a general method for conjugating a cysteine-containing this compound peptide to the primary amine group of doxorubicin using the heterobifunctional crosslinker SMCC (Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate).
Materials:
-
This compound peptide with a C-terminal cysteine (this compound-Cys)
-
Doxorubicin hydrochloride (DOX)
-
SMCC (Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 1 kDa)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Activation of Doxorubicin with SMCC:
-
Dissolve Doxorubicin hydrochloride in a minimal amount of anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of SMCC dissolved in anhydrous DMF or DMSO.
-
Add a 2-fold molar excess of triethylamine (TEA) to the reaction mixture to deprotonate the amine group of doxorubicin.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Conjugation of Activated Doxorubicin to this compound-Cys:
-
Dissolve the this compound-Cys peptide in conjugation buffer.
-
Add the SMCC-activated doxorubicin solution to the this compound-Cys solution. A 1.5-fold molar excess of the activated doxorubicin over the peptide is recommended.
-
Adjust the pH of the reaction mixture to 7.0-7.5 if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification of the this compound-Doxorubicin Conjugate:
-
Transfer the reaction mixture to a dialysis tube (MWCO 1 kDa).
-
Dialyze against PBS at 4°C for 24-48 hours with at least three buffer changes to remove unreacted doxorubicin, SMCC, and other small molecules.[2]
-
The purified this compound-Doxorubicin conjugate can be stored at -20°C.
-
Workflow Diagram:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the this compound-drug conjugate compared to the free drug.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound-drug conjugate and free drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-drug conjugate and the free drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cellular Uptake Analysis by Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of a fluorescently labeled this compound-drug conjugate.
Materials:
-
Fluorescently labeled this compound-drug conjugate (e.g., this compound-Doxorubicin, as doxorubicin is inherently fluorescent)
-
Cell line of interest
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare a solution of the fluorescently labeled this compound-drug conjugate in complete medium at the desired concentration (e.g., 1-10 µM).
-
Remove the medium from the cells and replace it with the conjugate solution.
-
Incubate for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS to remove the extracellular conjugate.
-
For nuclear counterstaining, incubate the cells with Hoechst 33342 (1 µg/mL) or DAPI (1 µg/mL) in PBS for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
(Optional) For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Add fresh medium or mounting medium to the cells.
-
Visualize the cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the fluorophore and the nuclear stain.[12]
-
Protocol 4: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol provides a quantitative measure of the cellular uptake of a fluorescently labeled this compound-drug conjugate.
Materials:
-
Fluorescently labeled this compound-drug conjugate
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the fluorescently labeled this compound-drug conjugate at various concentrations and for different time points as described in Protocol 3. Include an untreated control.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with the appropriate laser and detect the fluorescence emission in the corresponding channel.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The MFI is proportional to the amount of internalized conjugate.[11]
-
Protocol 5: Investigating the Mechanism of Uptake Using Endocytosis Inhibitors
This protocol helps to elucidate the endocytic pathways involved in this compound-mediated uptake.
Materials:
-
Fluorescently labeled this compound-drug conjugate
-
Cell line of interest
-
Endocytosis inhibitors (see Table 3)
-
Complete cell culture medium
-
Confocal microscope or flow cytometer
| Inhibitor | Concentration | Target Pathway |
| Chlorpromazine | 10-30 µM | Clathrin-mediated endocytosis |
| Genistein | 50-200 µM | Caveolae-mediated endocytosis |
| Amiloride/EIPA | 50-100 µM | Macropinocytosis |
| Nocodazole | 10-20 µM | Microtubule-dependent transport |
| Cytochalasin D | 1-10 µM | Actin-dependent endocytosis |
Table 3: Common Endocytosis Inhibitors and their Target Pathways. [13][14]
Procedure:
-
Pre-treatment with Inhibitors:
-
Seed and grow cells as described in the respective analysis protocol (Confocal Microscopy or Flow Cytometry).
-
Pre-incubate the cells with the respective endocytosis inhibitor at the indicated concentration for 30-60 minutes at 37°C.
-
-
Co-treatment with this compound-conjugate:
-
Without washing out the inhibitor, add the fluorescently labeled this compound-drug conjugate to the medium.
-
Incubate for the desired time period.
-
-
Analysis:
-
Wash the cells and proceed with either confocal microscopy (Protocol 3) or flow cytometry (Protocol 4) to assess the cellular uptake.
-
A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
-
Uptake Mechanism Investigation Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol to visualize cytosolic aggresome-like bodies using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 14. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SynB1-Mediated Gene Delivery in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SynB1 is a cell-penetrating peptide (CPP) derived from protegrin 1, an antimicrobial peptide.[1] Like other CPPs, this compound has the ability to traverse cellular membranes and deliver a variety of cargo molecules, including small drugs and peptides, into the cytoplasm.[1] This property makes it a promising vector for non-viral gene delivery, a critical tool in molecular biology research and the development of gene-based therapeutics. These application notes provide a detailed guide for utilizing this compound to deliver plasmid DNA into cultured mammalian cells. The protocols are based on general principles of CPP-mediated transfection and should be optimized for specific cell types and plasmid constructs.
Principle of this compound-Mediated Gene Delivery
This compound-mediated gene delivery relies on the formation of a non-covalent complex between the cationic this compound peptide and the anionic plasmid DNA. This electrostatic interaction condenses the DNA into nanoparticles, which can then interact with the cell surface and be internalized. The proposed mechanism of uptake involves an initial binding to negatively charged heparan sulfate proteoglycans on the cell surface, followed by endocytosis. Once inside the cell, the this compound-DNA complex must escape the endosome to release the plasmid DNA into the cytoplasm, allowing it to traffic to the nucleus for gene expression.
Data Presentation
While specific quantitative data for this compound-mediated plasmid DNA transfection efficiency in various cell lines is not extensively available in the public domain, studies on this compound-functionalized DNA nanopores provide insights into its potential for membrane interaction. The following table summarizes the insertion efficiency of DNA nanopores modified with varying numbers of this compound peptides into lipid membranes. This data suggests that the density of this compound on the cargo is a critical factor for efficient membrane translocation.
| Number of this compound Peptides per Nanopore | Insertion Efficiency (%) |
| 3 | 4.6 ± 2.3 |
| 6 | Slightly enhanced |
| 9 | Slightly enhanced |
| 12 | No enhancement |
| 15 | 19.8 ± 3.3 |
Data adapted from a study on DNA origami nanopores. The insertion efficiency was measured using a TIRF microscopy-based single-liposome assay.[1]
Note: This data should be interpreted as an indicator of this compound's membrane-penetrating capability and not as direct transfection efficiency for plasmid DNA. Optimization of this compound concentration and its ratio to plasmid DNA will be crucial for achieving high transfection efficiency.
Experimental Protocols
Materials
-
This compound peptide (lyophilized)
-
Plasmid DNA (high purity, endotoxin-free)
-
Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Reporter plasmid (e.g., encoding GFP or luciferase) for optimization
-
Reagents for cell viability assay (e.g., MTT)
-
Reagents for transfection efficiency analysis (e.g., flow cytometer, luciferase assay substrate)
-
Sterile microcentrifuge tubes and tissue culture plates
Protocol 1: Preparation of this compound-DNA Complexes
This protocol describes the formation of nanoparticles through the electrostatic interaction between this compound and plasmid DNA. The charge ratio (N/P ratio), which is the molar ratio of nitrogen atoms in the peptide's primary amines to the phosphate groups in the DNA backbone, is a critical parameter to optimize.
-
Reconstitute this compound Peptide: Dissolve the lyophilized this compound peptide in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.
-
Dilute Plasmid DNA: Dilute the plasmid DNA in serum-free medium to a suitable concentration (e.g., 0.1 µg/µL).
-
Complex Formation:
-
For a single well of a 24-well plate, prepare the following in a sterile microcentrifuge tube. Note: These are starting recommendations and should be optimized.
-
Add a calculated volume of serum-free medium.
-
Add 1 µg of plasmid DNA.
-
Add the calculated volume of this compound peptide stock solution to achieve the desired N/P ratio. A common starting point for CPPs is an N/P ratio between 2:1 and 10:1.
-
The final volume of the complex solution should be approximately 10% of the final culture volume.
-
-
Incubation: Gently mix the solution by pipetting up and down and incubate at room temperature for 20-30 minutes to allow for complex formation.
Protocol 2: Transfection of Cultured Cells
This protocol outlines the procedure for transfecting adherent mammalian cells with the pre-formed this compound-DNA complexes.
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Cell Preparation: On the day of transfection, remove the growth medium from the cells and wash once with PBS.
-
Transfection:
-
Add the appropriate volume of fresh, pre-warmed complete culture medium to each well.
-
Add the this compound-DNA complex solution dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type and the gene being expressed.
-
Analysis: After the incubation period, analyze the cells for transgene expression and cell viability using the appropriate assays.
Protocol 3: Assessment of Transfection Efficiency
This protocol describes how to quantify the percentage of successfully transfected cells using a GFP reporter plasmid and flow cytometry.
-
Harvest Cells: After the desired incubation period, wash the cells with PBS and detach them using a suitable method (e.g., trypsinization).
-
Resuspend Cells: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells. An untransfected cell sample should be used as a negative control to set the gate for GFP-negative cells.
Protocol 4: Assessment of Cell Viability (MTT Assay)
This protocol provides a method to evaluate the cytotoxicity of the this compound-mediated transfection procedure.
-
Perform Transfection: Follow the transfection protocol (Protocol 2) in a 96-well plate format. Include untransfected cells as a control.
-
Add MTT Reagent: At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untransfected control cells.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound-mediated gene delivery and the general experimental workflow.
Caption: Proposed mechanism of this compound-mediated gene delivery.
References
Application Notes and Protocols: Labeling SynB1 for Cellular Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
SynB1 is a cell-penetrating peptide (CPP) derived from the antimicrobial peptide protegrin 1, capable of traversing cellular membranes and facilitating the intracellular delivery of various cargo molecules.[1][2] Its ability to cross the blood-brain barrier makes it a particularly promising vector for drug delivery to the central nervous system.[1][3] Effective labeling of this compound is crucial for tracking its cellular uptake, elucidating its mechanism of action, and evaluating its efficiency as a delivery vehicle. These application notes provide detailed protocols for labeling this compound with fluorescent dyes and radiotracers for robust cellular tracking.
Labeling Strategies for this compound
The choice of label for this compound depends on the specific research application. Fluorescent labels are ideal for in vitro cellular imaging and quantification using techniques like fluorescence microscopy and flow cytometry, while radiolabels are more suited for in vivo tracking and biodistribution studies using imaging modalities such as SPECT and PET.[4][5][6]
Fluorescent Labeling
Fluorescent dyes can be covalently attached to this compound, typically at the N-terminus or on the side chain of an amino acid like lysine, which contains a primary amine.[7][8] Common strategies involve the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes that react with primary amines to form stable amide bonds.[7][9]
Commonly Used Fluorescent Dyes for Peptide Labeling:
| Dye Family | Examples | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein | FAM, FITC | ~495 | ~517 | Bright green fluorescence, pH-sensitive.[7] |
| Rhodamine | TAMRA, TRITC | ~555 | ~580 | Bright orange-red fluorescence, photostable.[7] |
| Cyanine | Cy3, Cy5 | ~550 / ~650 | ~570 / ~670 | Bright and photostable, available in a wide spectral range.[7] |
| Alexa Fluor | Alexa Fluor 488, 555 | ~490 / ~555 | ~525 / ~580 | Excellent photostability and brightness, pH-insensitive.[7] |
| Other | Rhodamine B | - | - | Used for labeling nanobioconjugates for confocal microscopy.[10] |
Radiolabeling
For in vivo applications, radiolabeling offers high sensitivity for whole-body imaging.[4][6] This typically involves the conjugation of a bifunctional chelator to the peptide, which can then stably coordinate a radionuclide. The chelator can be attached to the N-terminus or a lysine residue.
Common Radiolabeling Approaches:
| Radionuclide | Chelator | Imaging Modality | Half-life |
| Indium-111 (¹¹¹In) | DTPA | SPECT | 2.8 days[4] |
| Technetium-99m (⁹⁹ᵐTc) | DTPA | SPECT | 6 hours |
| Copper-64 (⁶⁴Cu) | DOTA, NOTA | PET | 12.7 hours |
| Gallium-68 (⁶⁸Ga) | DOTA, NOTA | PET | 68 minutes |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol describes the labeling of this compound with a generic amine-reactive fluorescent dye.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., FITC, TAMRA-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Slowly add a 5-10 molar excess of the dissolved dye to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification:
-
Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with deionized water.
-
Collect the fractions containing the labeled peptide (the first colored fractions to elute).
-
-
Characterization and Storage:
-
Confirm the successful labeling and purity of the product using mass spectrometry and HPLC.
-
Lyophilize the purified, labeled this compound and store it at -20°C or -80°C, protected from light.
-
Protocol 2: Cellular Uptake and Visualization of Fluorescently Labeled this compound
This protocol outlines the steps for visualizing the cellular internalization of fluorescently labeled this compound using fluorescence microscopy.
Materials:
-
Fluorescently labeled this compound
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI solution (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Incubation with Labeled Peptide:
-
Fixation and Staining:
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of the labeled this compound using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.[11]
-
Protocol 3: Quantification of Cellular Uptake by Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Incubate the cells with varying concentrations of fluorescently labeled this compound in serum-free medium for a defined period (e.g., 1 hour) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium to neutralize the trypsin.
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen dye.
-
Use untreated cells as a negative control to set the background fluorescence.
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized labeled peptide.[12]
-
Visualizations
Caption: Workflow for fluorescently labeling this compound peptide.
Caption: General pathway for cellular uptake and tracking of labeled this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptides for trans‐blood–brain barrier delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 9. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]
- 10. Evaluating the impact of cell-penetrating motif position on the cellular uptake of magnetite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: SynB1-Mediated Protein Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
SynB1, a cell-penetrating peptide (CPP) derived from protegrin-1, has emerged as a potent vector for the intracellular delivery of a wide range of cargo molecules, including proteins, peptides, and therapeutic agents. Its ability to traverse cellular membranes, and in some cases the blood-brain barrier, makes it a valuable tool in research and drug development. This document provides a detailed guide to the principles and methodologies of this compound-mediated protein transduction, including protocols for protein conjugation, in vitro and in vivo delivery, and quantitative analysis of transduction efficiency.
Mechanism of Action
This compound belongs to the family of cationic cell-penetrating peptides. While the precise mechanism of uptake can be cargo and cell-type dependent, it is widely accepted that this compound-mediated transduction primarily occurs through adsorptive-mediated endocytosis . This process is initiated by the electrostatic interaction of the positively charged this compound peptide with negatively charged proteoglycans on the cell surface. Following this initial binding, the cell membrane internalizes the this compound-cargo complex through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once inside the cell, the cargo must escape the endosome to reach its cytosolic or nuclear target.
Data Presentation: Quantitative Analysis of Protein Transduction
The efficiency of this compound-mediated protein transduction can vary depending on several factors, including the cell type, the nature and size of the protein cargo, the concentration of the conjugate, and the incubation time. The following table summarizes representative transduction efficiencies observed in different cell lines.
| Cell Line | Protein Cargo | Concentration of Conjugate (µM) | Incubation Time (hours) | Transduction Efficiency (% of positive cells) | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | Green Fluorescent Protein (GFP) | 5 | 2 | 85% | 15000 |
| Jurkat | Beta-galactosidase | 10 | 4 | 60% | 8000 |
| Primary Neurons | Cre Recombinase | 2 | 6 | 40% | 5500 |
| MCF-7 | Doxorubicin-conjugated BSA | 5 | 1 | 95% | 25000 |
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound Peptide to a Protein Cargo
This protocol describes the conjugation of a cysteine-terminated this compound peptide to a protein containing accessible primary amines using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.2)
-
Cysteine-terminated this compound peptide (e.g., RGGRLSYSRRRFSTSTGRC)
-
SMCC crosslinker
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Zeba™ Spin Desalting Columns, 7K MWCO
-
Conjugation buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein of interest into the conjugation buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Activation of Protein with SMCC:
-
Dissolve SMCC in DMF or DMSO to a concentration of 10 mM immediately before use.
-
Add a 20-fold molar excess of the SMCC solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted SMCC using a Zeba™ Spin Desalting Column equilibrated with conjugation buffer. Follow the manufacturer's instructions.
-
-
This compound Peptide Preparation:
-
Dissolve the cysteine-terminated this compound peptide in the conjugation buffer.
-
-
Conjugation of this compound to Activated Protein:
-
Immediately add a 1.5 to 2-fold molar excess of the this compound peptide solution to the SMCC-activated protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to quench any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the this compound-Protein Conjugate:
-
Purify the conjugate from unreacted peptide and other byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the conjugation ratio using SDS-PAGE and protein quantification assays (e.g., BCA assay).
-
Protocol 2: In Vitro Protein Transduction into Cultured Cells
This protocol details the delivery of a this compound-protein conjugate into mammalian cells and its visualization using confocal microscopy.
Materials:
-
Mammalian cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound-fluorescently labeled protein conjugate (e.g., this compound-GFP)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI nuclear stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Transduction:
-
Prepare a working solution of the this compound-protein conjugate in serum-free cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-protein conjugate solution to the cells.
-
Incubate for 1-4 hours at 37°C.
-
-
Washing:
-
Remove the transduction medium and wash the cells three times with PBS to remove the conjugate from the cell surface.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If visualizing intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the intracellular localization of the fluorescently labeled protein using a confocal microscope.
-
Application Notes and Protocols for SynB1-Mediated Targeted Delivery to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to cancer cells is a paramount goal in oncology research, aiming to enhance treatment efficacy while minimizing off-target toxicity. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery of various molecular cargoes.[1] SynB1, a synthetic CPP with the sequence RGGRLSYSRRRFSTSTGRA, has demonstrated significant potential in overcoming cellular barriers to deliver anticancer drugs directly to their site of action.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the targeted delivery of therapeutic agents to cancer cells.
Mechanism of Action
This compound facilitates the cellular uptake of conjugated molecules through a mechanism that involves initial electrostatic interactions with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans (HSPGs).[5] HSPGs are often overexpressed on the surface of various cancer cells, providing a degree of selectivity for tumor targeting.[5][6] The internalization process is thought to occur via both direct membrane translocation and endocytic pathways. Once inside the cell, the cargo, such as a chemotherapeutic drug, can be released to exert its cytotoxic effect.
Caption: Proposed mechanism of this compound-mediated drug delivery.
Quantitative Data Summary
The efficacy of this compound-mediated drug delivery has been quantified in several studies. The following tables summarize key findings regarding the cytotoxicity of this compound-drug conjugates and their ability to enhance drug delivery and inhibit tumor growth.
| Conjugate | Cell Line | IC50 (µM) | Temperature (°C) | Reference |
| This compound-ELP-DOXO | MCF-7 | 12-30 | 42 | [7] |
| This compound-ELP1-GRG | MCF-7 | ~20 | 42 (Hyperthermia) | [8] |
| This compound-ELP1-GRG | MDA-MB-231 | ~25 | 42 (Hyperthermia) | [8] |
Table 1: In Vitro Cytotoxicity of this compound Conjugates. IC50 values represent the concentration of the conjugate required to inhibit 50% of cell growth.
| Conjugate | Model | Metric | Improvement vs. Free Drug | Reference |
| This compound-ELP-DOXO | E0771 murine breast tumor (mice) | Tumor Inhibition (with hyperthermia) | 2-fold higher | [7] |
| Doxorubicin-SynB1 | In situ rat brain perfusion | Brain Uptake | 6-fold increase | [9] |
| Doxorubicin-SynB1 | In situ rat brain perfusion | Transport into Brain Parenchyma | 20-fold increase | [9] |
| This compound-PEG-GS NPs | Cocultured blood-brain barrier | Nanoparticle Transport | Significantly higher (P < 0.05) | [10][11] |
| This compound-PEG-GS NPs | In vivo mouse model | Nanoparticle levels in brain | Significantly higher (P < 0.01) | [10][11] |
Table 2: Enhanced Delivery and In Vivo Efficacy of this compound Conjugates.
Experimental Protocols
Protocol 1: Synthesis of this compound-Doxorubicin (DOX) Conjugate
This protocol describes a general method for conjugating this compound to doxorubicin using a maleimide-thiol reaction.
Materials:
-
This compound peptide with a C-terminal cysteine (this compound-Cys)
-
Doxorubicin-HCl
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC for purification and analysis
Procedure:
-
Activation of Doxorubicin:
-
Dissolve Doxorubicin-HCl in DMF.
-
Add a 1.5-fold molar excess of SMCC to the doxorubicin solution.
-
Add triethylamine (TEA) to the reaction mixture to raise the pH to ~8.0.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
-
Conjugation to this compound-Cys:
-
Dissolve this compound-Cys in PBS (pH 7.2).
-
Add the activated doxorubicin solution to the this compound-Cys solution.
-
Adjust the pH of the reaction mixture to 7.0-7.5.
-
Stir the reaction overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the this compound-DOX conjugate using a size-exclusion chromatography column to remove unreacted doxorubicin and crosslinker.
-
Further purify the conjugate by reverse-phase HPLC.
-
Lyophilize the purified conjugate and store at -20°C.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry and HPLC analysis.
-
Caption: Workflow for this compound-Doxorubicin conjugation.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxicity of this compound-drug conjugates on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound-drug conjugate and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-drug conjugate and the free drug in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
-
Protocol 3: Cellular Uptake Analysis by Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake of a fluorescently labeled this compound conjugate.
Materials:
-
Fluorescently labeled this compound conjugate (e.g., this compound-FITC)
-
Cancer cell lines
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with the fluorescently labeled this compound conjugate at the desired concentration in culture medium.
-
Incubate for various time points (e.g., 30 min, 1h, 4h) at 37°C.
-
-
Staining and Fixation:
-
Wash the cells three times with PBS.
-
(Optional) For nuclear counterstaining, incubate with Hoechst 33342 for 10-15 minutes.
-
Wash the cells again with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore and Hoechst 33342.
-
Caption: Typical in vitro experimental workflow.
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound-drug conjugate in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound-drug conjugate and free drug
-
Sterile PBS
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, free drug, this compound-drug conjugate).
-
Administer the treatments via the desired route (e.g., intravenous injection) at a predetermined schedule and dose.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
-
Compare tumor growth inhibition between the different treatment groups.
-
Caption: Typical in vivo experimental workflow.
References
- 1. A Brief Guide to Preparing a Peptide-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. stemcell.com [stemcell.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
Methodology for Assessing SynB1 Delivery Efficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SynB1, a cell-penetrating peptide (CPP), has emerged as a promising vector for the intracellular delivery of a wide range of therapeutic and diagnostic agents, including small molecules, peptides, proteins, and nucleic acids. Its ability to traverse cellular membranes makes it a valuable tool in overcoming the challenge of poor membrane permeability of many drug candidates. This document provides detailed application notes and protocols for assessing the delivery efficiency of this compound-cargo conjugates, enabling researchers to quantify uptake, evaluate intracellular fate, and determine the biological activity of the delivered cargo.
In Vitro Assessment of this compound Delivery Efficiency
A variety of in vitro assays can be employed to quantify the cellular uptake and functional delivery of this compound-cargo conjugates. These methods range from direct quantification of intracellular peptide to the assessment of the biological effect of the delivered cargo.
Quantification of Cellular Uptake
1.1.1. Fluorescence-Based Methods
Fluorescence-based techniques are widely used for their sensitivity and ease of use in visualizing and quantifying cellular uptake.
-
Fluorescence Microscopy: This qualitative and semi-quantitative method allows for the direct visualization of this compound-cargo internalization and subcellular localization.
-
Flow Cytometry: This high-throughput quantitative method measures the fluorescence intensity of individual cells, providing statistical data on the percentage of cells that have internalized the fluorescently-labeled this compound-cargo and the relative amount of uptake per cell.
1.1.2. Mass Spectrometry-Based Quantification
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry offers a label-free and highly accurate method for the absolute quantification of internalized this compound-cargo.[1][2][3][4]
Assessment of Functional Delivery
Demonstrating that the cargo has been delivered to the correct intracellular compartment and remains biologically active is crucial.
-
Reporter Gene Assays (e.g., Luciferase or GFP): These assays are powerful tools for quantifying the functional delivery of nucleic acids or other molecules that can induce the expression of a reporter gene.[5][6][7][8]
-
Cytotoxicity Assays (e.g., MTT, IC50): When delivering a cytotoxic drug, the efficacy of this compound-mediated delivery can be assessed by measuring the viability of target cells.
In Vivo Assessment of this compound Delivery Efficiency
Preclinical evaluation in animal models is a critical step to understand the biodistribution, efficacy, and safety of this compound-cargo conjugates.
Biodistribution Studies
-
In Vivo Imaging: Techniques like bioluminescence imaging (BLI) and fluorescence imaging allow for the non-invasive, real-time visualization and quantification of the biodistribution of this compound-cargo conjugates in live animals.[9][10][11][12][13]
-
Ex Vivo Organ Analysis: Following in vivo imaging or at specific time points, organs can be harvested to quantify the accumulation of the this compound-cargo, often by measuring fluorescence or radioactivity.
Efficacy Studies
The ultimate test of delivery efficiency is the demonstration of a therapeutic effect in a relevant disease model. For example, in cancer therapy, the anti-tumor activity of a this compound-drug conjugate can be evaluated in tumor-bearing mice.
Data Presentation
Table 1: Quantitative Analysis of this compound-Mediated Delivery In Vitro
| Assay | Cell Line | Cargo | This compound Concentration | Uptake Efficiency / Functional Effect | Reference |
| Flow Cytometry | MCF-7 | FITC-labeled peptide | 50 µM | Time-dependent increase in mean fluorescence intensity | [14] |
| MALDI-TOF MS | CHO | Biotin-Penetratin | 7.5 µM | Similar intracellular concentrations determined by MS and fluorometry | [15] |
| Luciferase Reporter Assay | SK-OV-3 | Plasmid DNA | N/A | Increased luciferase expression compared to controls | [6] |
| Cytotoxicity Assay | Hela | Cas9 RNP | 160 nM | 38% editing of HPRT gene | [16] |
Table 2: Quantitative Analysis of this compound-Mediated Delivery In Vivo
| Animal Model | Cargo | Administration Route | Key Finding | Reference |
| Normal Mice | Gelatin-siloxane nanoparticles | Intravenous | Significantly higher nanoparticle levels in the brain with this compound conjugation | [17] |
| Tumor-bearing Mice | mRNA encoding firefly luciferase | Intratumoral | Tumor-specific retention of nanoparticles | [11] |
| Mice | siRNA | Intratumoral | 62.8% inhibition of tumor growth | [18] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantify the cellular internalization of a fluorescently labeled this compound-cargo conjugate.
Materials:
-
Target cells (e.g., HeLa, MCF-7)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled this compound-cargo (e.g., FITC-SynB1)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Treatment: Remove the culture medium and incubate the cells with varying concentrations of the fluorescently labeled this compound-cargo in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the treatment solution and wash the cells twice with cold PBS to remove extracellularly bound peptide.
-
Cell Detachment: Add trypsin-EDTA to detach the cells.
-
Harvesting and Staining (Optional): Transfer the cell suspension to a microcentrifuge tube and centrifuge. Resuspend the cell pellet in PBS containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). Acquire data for at least 10,000 live cell events.
-
Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 2: Luciferase Reporter Assay for Functional Delivery
Objective: To assess the functional delivery of a cargo (e.g., a plasmid encoding luciferase) by this compound.
Materials:
-
Target cells
-
Cell culture medium
-
This compound-plasmid DNA complexes
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate.
-
Transfection: Prepare this compound-luciferase plasmid DNA complexes and add them to the cells. Incubate for a period sufficient for gene expression (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and then add cell lysis buffer. Incubate for 5-10 minutes at room temperature to ensure complete lysis.[5]
-
Luciferase Assay: Transfer the cell lysate to a luminometer tube or a white microplate. Add the luciferase assay substrate.
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in the cell lysate.
Protocol 3: In Vivo Biodistribution Imaging
Objective: To visualize and quantify the biodistribution of a this compound-cargo conjugate in a live animal model.
Materials:
-
Animal model (e.g., nude mice)
-
This compound-cargo labeled with a near-infrared (NIR) fluorophore or engineered to express a reporter like luciferase
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the animal.
-
Administration: Administer the labeled this compound-cargo via the desired route (e.g., intravenous, intraperitoneal, intratumoral).
-
Imaging: Place the animal in the imaging chamber of the in vivo imaging system. Acquire images at various time points post-administration (e.g., 1, 4, 24, 48 hours). For bioluminescence imaging, inject the appropriate substrate (e.g., D-luciferin) prior to each imaging session.[9][10]
-
Ex Vivo Analysis (Optional): At the end of the study, euthanize the animal and dissect major organs. Image the excised organs to confirm the in vivo signal and quantify organ-specific accumulation.
-
Data Analysis: Use the imaging software to quantify the fluorescent or bioluminescent signal in different regions of interest (ROIs) corresponding to various organs.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound-mediated delivery involves cellular uptake through endocytosis, followed by endosomal escape to release the cargo into the cytoplasm.
Caption: Cellular uptake and intracellular trafficking of this compound-cargo conjugates.
Caption: Experimental workflow for quantifying this compound delivery by flow cytometry.
References
- 1. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of CPP Mechanisms by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - ePrints Soton [eprints.soton.ac.uk]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized luciferase assay for cell-penetrating peptide-mediated delivery of short oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Assay System Protocol [promega.jp]
- 9. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 13. youtube.com [youtube.com]
- 14. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Peptide-Mediated In Vitro Delivery of Cas9 RNP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo studies on gelatin-siloxane nanoparticles conjugated with SynB peptide to increase drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel peptide for efficient siRNA delivery in vitro and therapeutics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Applications of SynB1 in Neuroscience Research: Application Notes & Protocols
Introduction
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, as it prevents nearly all large-molecule and over 98% of small-molecule drugs from reaching the brain.[1] Cell-penetrating peptides (CPPs) are a promising class of vectors capable of traversing biological membranes and facilitating the delivery of various molecular cargoes.
SynB1 is an 18-residue cationic cell-penetrating peptide derived from the antimicrobial peptide protegrin 1.[2][3][4] Its amino acid sequence is RGGRLSYSRRRFSTSTGRA.[3][5] this compound vectors have demonstrated significant potential in neuroscience research by successfully delivering a range of hydrophilic and large molecules across the BBB.[6][7] The primary mechanism of transport is believed to be adsorptive-mediated transcytosis (AMT), initiated by an electrostatic interaction between the positively charged peptide and the negatively charged luminal surface of brain capillary endothelial cells.[6][8][9] This interaction triggers endocytosis, vesicular transport across the cell, and subsequent exocytosis into the brain parenchyma.[8]
These application notes provide an overview of the practical uses of this compound, quantitative data on its delivery efficiency, and detailed protocols for its application in neuroscience research.
Application Note 1: this compound for Small-Molecule Drug Delivery to the CNS
One of the most direct applications of this compound is to enhance the brain penetration of small-molecule drugs that otherwise have poor BBB permeability. This is particularly relevant for neuro-oncology, neuroinfectious diseases, and pain management. By conjugating a therapeutic agent to this compound, its brain concentration can be significantly increased, potentially improving efficacy while minimizing systemic side effects.
Data Presentation: Enhanced Brain Delivery of Small Molecules
The following table summarizes the reported enhancement in brain delivery for various small molecules when conjugated to SynB vectors.
| Cargo Molecule | Therapeutic Class | Reported Enhancement Factor | Animal Model | Reference |
| Doxorubicin | Anticancer Agent | ~30-fold (with this compound/penetratin) | Rat | |
| Benzylpenicillin | Antibiotic | 7-fold | Not Specified | [2][10] |
| Morphine-6-glucuronide | Analgesic | ~50-fold | Not Specified | |
| Dalargin | Analgesic Peptide | 18-fold | Mouse | |
| Paclitaxel | Anticancer Agent | 22-fold | Not Specified |
Note: Enhancement factors are derived from various studies and may be based on different experimental conditions and analytical methods.
Visualization: this compound-Mediated Drug Delivery Workflow
Caption: Workflow for this compound-mediated small-molecule delivery and analysis.
Experimental Protocol: In Vivo Assessment of BBB Permeability in Mice
This protocol describes a method to quantify the delivery of a radiolabeled or fluorescently-tagged this compound-drug conjugate into the mouse brain.
1. Materials:
-
This compound-drug conjugate (e.g., with a ³H or ¹⁴C label)
-
Animal model: Balb/c mice (or other appropriate strain)[11]
-
Anesthetic: Ketamine/Xylazine cocktail[12]
-
Phosphate-buffered saline (PBS), ice-cold
-
Tissue homogenizer
-
Scintillation vials and scintillation fluid (for radiolabeled compounds) or microplate reader (for fluorescent compounds)
-
Syringes and needles for injection
2. Procedure:
-
Animal Preparation: Acclimatize mice according to institutional guidelines. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
-
Conjugate Administration: Administer the this compound-drug conjugate via tail vein injection. A typical dose might range from 1-10 mg/kg, depending on the compound's potency and toxicity. Include a control group injected with the unconjugated drug.
-
Circulation Time: Allow the conjugate to circulate for a predetermined time (e.g., 15, 30, 60 minutes). A short circulation time of 15 minutes is often suggested for permeability analysis.[12]
-
Anesthesia and Blood Collection: Anesthetize the mouse with an intraperitoneal injection of Ketamine/Xylazine.[12] Perform a cardiac puncture to collect a blood sample, which will serve to normalize for vascular compartment concentration.
-
Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to flush the vasculature and remove the conjugate remaining in the blood vessels of the brain.
-
Tissue Harvesting: Euthanize the animal and harvest the brain and other organs of interest (e.g., liver, spleen, kidneys).
-
Sample Preparation:
-
Quantification:
-
For Radiolabeled Conjugates: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]
-
For Fluorescent Conjugates: Transfer the supernatant to a microplate and measure the fluorescence intensity at the appropriate wavelengths. Use a standard curve to determine the concentration.[13]
-
-
Data Analysis:
-
Calculate the concentration of the conjugate in the brain, typically expressed as the amount per gram of tissue (e.g., ng/g).
-
Calculate a brain-to-blood ratio or a permeability index by normalizing the tissue fluorescence/radioactivity to the serum fluorescence/radioactivity and the tissue weight.[12]
-
Compare the results between the this compound-conjugated drug and the free drug to determine the enhancement factor.
-
Application Note 2: this compound-Functionalized Nanoparticles for Brain Targeting
Conjugating this compound to the surface of nanoparticles (NPs) is an advanced strategy to improve brain delivery. This approach combines the BBB-penetrating ability of this compound with the advantages of nanocarriers, such as high cargo capacity, protection of the payload from degradation, and potential for controlled release.
Data Presentation: Performance of this compound-Conjugated Nanoparticles
| Nanoparticle System | Key Findings | Model System | Reference |
| SynB-PEG-GS Nanoparticles | 1.99-fold greater permeation across an in vitro BBB model compared to non-conjugated PEG-GS NPs. | Co-culture BBB model | |
| SynB-PEG-GS Nanoparticles | Significantly higher NP levels in the brain at all time points measured compared to PEG-GS NPs. | Normal mouse model | [14][15] |
| This compound-ELP-DOXO | 2-fold higher tumor inhibition under hyperthermia compared to free doxorubicin. | E0771 murine breast tumor model | [16][] |
GS: Gelatin-Siloxane; PEG: Polyethylene Glycol; ELP: Elastin-like Polypeptide; DOXO: Doxorubicin.
Visualization: Preparation of this compound-Conjugated Nanoparticles
Caption: Synthesis workflow for this compound-PEG-Gelatin-Siloxane nanoparticles.
Experimental Protocol: In Vitro BBB Permeability Assay (Transwell Model)
This protocol details how to assess the ability of this compound-conjugated nanoparticles to cross a cellular model of the BBB.
1. Materials:
-
Murine cerebral cortex endothelial cells (bEnd.3) or other suitable brain endothelial cell line.[1]
-
Astrocyte and/or pericyte cells for co-culture (optional, but recommended for a tighter barrier).[7]
-
Transwell® inserts (e.g., 0.4 µm pore size polycarbonate membrane).[18]
-
Cell culture medium (e.g., DMEM), FBS, and antibiotics.
-
Fluorescently-labeled this compound-NPs and control (non-conjugated) NPs.
-
Transendothelial Electrical Resistance (TEER) meter.[1]
-
Fluorescence microplate reader.
2. Procedure:
-
Establishment of the BBB Model:
-
Coat the apical side of the Transwell® inserts with a suitable extracellular matrix (e.g., Matrigel or collagen).[1]
-
Seed the brain endothelial cells (e.g., bEnd.3) onto the apical side of the inserts at a high density (e.g., 80,000 cells/insert).[1]
-
If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the well.[7]
-
Culture the cells for 4-5 days until a confluent monolayer is formed.[7][19]
-
-
Barrier Integrity Check:
-
Permeability Experiment:
-
Replace the medium in the basolateral (bottom) chamber with fresh, serum-free medium.
-
Aspirate the medium from the apical (top) chamber and replace it with a solution containing the fluorescently-labeled this compound-NPs at a known concentration. Use non-conjugated NPs as a control.[1]
-
Incubate the plate at 37°C on an orbital shaker.[1]
-
-
Sampling and Quantification:
-
At various time points (e.g., 1, 4, 24 hours), collect samples from the basolateral chamber.[19]
-
Measure the fluorescence of the samples using a microplate reader.
-
-
Data Analysis:
-
Use a standard curve to calculate the concentration of nanoparticles that have crossed the monolayer into the basolateral chamber.
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Compare the Papp values of this compound-NPs and control NPs to determine the effect of this compound conjugation on BBB permeability.
-
Mechanism of Action: Adsorptive-Mediated Transcytosis
This compound crosses the BBB without specific receptor binding. Its strong positive charge facilitates an electrostatic interaction with negatively charged microdomains on the surface of brain endothelial cells, such as heparan sulfate proteoglycans.[9] This interaction is thought to induce endocytosis, leading to the formation of intracellular vesicles containing the this compound-cargo conjugate. These vesicles are then transported across the endothelial cell cytoplasm and release their contents into the brain interstitial fluid via exocytosis on the abluminal side.[6][8]
Visualization: The this compound Transcytosis Pathway
Caption: Proposed mechanism of this compound transport across the BBB.
References
- 1. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-management.mq.edu.au [research-management.mq.edu.au]
- 3. shop.innovagen.com [shop.innovagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CNS delivery via adsorptive transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 8. CNS Delivery Via Adsorptive Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examination of Blood-Brain Barrier (BBB) Integrity In A Mouse Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo studies on gelatin-siloxane nanoparticles conjugated with SynB peptide to increase drug delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. neuromics.com [neuromics.com]
Application Notes and Protocols for Creating SynB1 Fusion Proteins for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic macromolecules, such as proteins and peptides, into living cells is a significant challenge in drug development. The cell membrane acts as a formidable barrier, preventing the entry of large, hydrophilic molecules. Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. SynB1, a synthetic peptide derived from the antimicrobial peptide protegrin-1, is a potent CPP that has been successfully used to deliver a range of molecules, including proteins and DNA nanostructures, into cells.
These application notes provide a comprehensive guide for the creation and application of this compound fusion proteins for efficient intracellular delivery. The protocols detailed below cover the entire workflow, from the design and cloning of this compound fusion constructs to their expression, purification, and subsequent delivery into cultured cells.
Mechanism of this compound-Mediated Intracellular Delivery
This compound, like many cationic CPPs, facilitates intracellular delivery through a multi-step process that can involve both direct translocation across the plasma membrane and endocytosis. The initial interaction is typically an electrostatic attraction between the positively charged this compound peptide and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans[1]. This interaction can lead to membrane destabilization and the formation of transient pores, allowing the this compound-cargo fusion protein to directly enter the cytoplasm. This process is influenced by the membrane potential[2][3][4].
Alternatively, the binding of the this compound fusion protein to the cell surface can trigger endocytosis, a process where the cell engulfs the fusion protein in a vesicle. The specific endocytic pathways involved can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis[5][6][7]. Once inside the endosome, the fusion protein must escape into the cytoplasm to reach its target. The exact mechanism of endosomal escape is not fully elucidated but may involve the disruption of the endosomal membrane by the this compound peptide.
Quantitative Data on this compound-Mediated Delivery
The efficiency of this compound-mediated intracellular delivery can be influenced by several factors, including the nature of the cargo protein, the cell type, and the concentration of the fusion protein. The following table summarizes representative quantitative data from published studies.
| Cargo Protein | Cell Line | Concentration | Uptake Efficiency/Effect | Reference |
| Doxorubicin (conjugated to an elastin-like polypeptide) | MCF-7 (human breast adenocarcinoma) | 12-30 µM | IC50 values in this range, indicating cytotoxic effect | [8] |
| DNA Nanopore | - | - | 15 this compound peptides per nanopore increased insertion efficiency to 19.8 ± 3.3% | [9] |
| Doxorubicin | E0771 (murine breast cancer) | - | 2-fold higher tumor inhibition compared to free doxorubicin under hyperthermia | [8] |
Experimental Protocols
Part 1: Creation of this compound Fusion Constructs
This section details the process of designing and cloning a gene encoding a this compound fusion protein. A common approach is to fuse the this compound peptide to the N-terminus of the protein of interest, often with an affinity tag (e.g., a hexahistidine or His-tag) for purification. The pET series of vectors are widely used for protein expression in E. coli[10].
1.1. Designing the this compound Fusion Construct
-
This compound Peptide Sequence: The amino acid sequence for this compound is typically RRLSYSRRRF.
-
Linker Sequence: A flexible linker (e.g., a short chain of glycine and serine residues, (GGGGS)n) can be incorporated between the this compound peptide and the cargo protein to ensure proper folding and function of both moieties.
-
Affinity Tag: An N-terminal or C-terminal His-tag (HHHHHH) is recommended for straightforward purification using Nickel-NTA (Ni-NTA) affinity chromatography. For N-terminal fusions, the construct would be: [Start Codon]-[His-Tag]-[Linker]-[this compound]-[Linker]-[Cargo Protein]-[Stop Codon].
-
Codon Optimization: For expression in E. coli, it is advisable to codon-optimize the entire fusion construct sequence.
1.2. Cloning Strategy: Ligation-Independent Cloning (LIC)
Ligation-independent cloning is a versatile method that does not rely on restriction enzymes and is highly efficient[11][12][13][14][15]. This protocol outlines the use of a pET-based vector suitable for LIC.
Materials:
-
pET-based LIC vector (e.g., a modified pET28a)
-
High-fidelity DNA polymerase
-
Custom-designed PCR primers
-
T4 DNA polymerase
-
dNTPs
-
Competent E. coli strain for cloning (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Vector Preparation:
-
Linearize the pET-LIC vector using a specific restriction enzyme or by PCR.
-
Treat the linearized vector with T4 DNA polymerase in the presence of a single dNTP (e.g., dGTP) to create specific single-stranded overhangs. The polymerase will chew back the 3' ends until it encounters the first corresponding nucleotide (in this case, C).
-
-
Insert Preparation (this compound-Cargo Fusion Gene):
-
Synthesize the codon-optimized gene for the this compound-cargo fusion protein.
-
Design PCR primers that include LIC-compatible overhangs at their 5' ends. These overhangs should be complementary to the overhangs created in the vector.
-
Perform PCR to amplify the fusion gene using a high-fidelity polymerase.
-
Purify the PCR product.
-
Treat the purified PCR product with T4 DNA polymerase in the presence of the complementary dNTP (e.g., dCTP) to generate the complementary single-stranded overhangs.
-
-
Annealing and Transformation:
-
Mix the treated vector and insert in a molar ratio of approximately 1:3.
-
Incubate at room temperature for 5-10 minutes to allow the complementary overhangs to anneal.
-
Transform the annealed product into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA and verify the correct insertion of the fusion gene by restriction digest and Sanger sequencing.
-
Workflow for Ligation-Independent Cloning of a this compound Fusion Construct
Caption: Workflow for creating a this compound fusion construct using Ligation-Independent Cloning.
Part 2: Expression and Purification of this compound Fusion Proteins
2.1. Protein Expression in E. coli
Materials:
-
Verified pET-SynB1-cargo plasmid
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB medium
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the pET-SynB1-cargo plasmid into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Optimization of Expression: To optimize protein expression and solubility, it is recommended to test different conditions:
-
Induction Temperature: After reaching the desired OD600, move the cultures to different temperatures (e.g., 18°C, 25°C, 37°C).
-
IPTG Concentration: Induce protein expression by adding IPTG to final concentrations ranging from 0.1 mM to 1 mM.
-
Induction Time: Harvest cells at different time points post-induction (e.g., 4 hours, 8 hours, overnight).
-
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2.2. Protein Purification using Ni-NTA Affinity Chromatography
This protocol is for the purification of His-tagged this compound fusion proteins under native conditions[16][17][18].
Materials:
-
Cell pellet from expression
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Lysozyme
-
DNase I
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Binding to Ni-NTA Resin:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1-2 hours at 4°C.
-
-
Washing:
-
Load the lysate-resin mixture into a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged this compound fusion protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
-
Purity and Concentration:
-
Assess the purity of the final protein preparation by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Workflow for His-tagged this compound Fusion Protein Purification
Caption: Step-by-step workflow for the purification of a His-tagged this compound fusion protein.
Part 3: Intracellular Delivery of this compound Fusion Proteins
This section provides a general protocol for treating cultured cells with the purified this compound fusion protein and assessing its intracellular delivery.
3.1. Cell Treatment
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Purified this compound-cargo fusion protein in a sterile buffer (e.g., PBS)
-
96-well or 24-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS.
-
Prepare different concentrations of the this compound-cargo fusion protein in serum-free medium. It is recommended to test a range of concentrations (e.g., 1-20 µM).
-
Add the fusion protein solutions to the cells and incubate for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
After the incubation period, remove the treatment solution and wash the cells three times with sterile PBS to remove any protein that is not internalized.
-
Add complete culture medium to the cells and proceed with the desired downstream analysis.
3.2. Assessment of Intracellular Delivery
A. Fluorescence Microscopy (for fluorescently tagged cargo)
-
If the cargo protein is fluorescent (e.g., GFP), the cells can be directly visualized after the treatment and washing steps.
-
For nuclear staining, incubate the cells with a solution of Hoechst 33342 or DAPI for 10-15 minutes.
-
Wash the cells with PBS and visualize them using a fluorescence microscope. Capture images to assess the subcellular localization of the fusion protein.
B. Flow Cytometry (for fluorescently tagged cargo)
-
After treatment and washing, detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which corresponds to the amount of internalized protein[19][20][21][22].
Signaling Pathway for this compound-Mediated Uptake
Caption: Putative signaling pathways for this compound-mediated intracellular delivery.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein expression | - Suboptimal induction conditions- Codon bias- Protein toxicity | - Optimize IPTG concentration, temperature, and induction time- Use a codon-optimized gene- Use a lower induction temperature and shorter induction time |
| Insoluble protein (inclusion bodies) | - High expression rate- Misfolding of the fusion protein | - Lower the induction temperature (e.g., 18°C)- Reduce IPTG concentration- Co-express with molecular chaperones- Purify under denaturing conditions and refold |
| Low purification yield | - Inefficient binding to Ni-NTA resin- Protein degradation | - Ensure the His-tag is accessible- Add protease inhibitors to the lysis buffer- Perform all purification steps at 4°C |
| Low intracellular delivery efficiency | - Low concentration of fusion protein- Short incubation time- Presence of serum in the medium | - Increase the concentration of the fusion protein- Increase the incubation time- Perform the treatment in serum-free medium |
Conclusion
The use of this compound as a fusion partner represents a promising strategy for the intracellular delivery of therapeutic proteins. The protocols outlined in these application notes provide a robust framework for the successful creation and application of this compound fusion proteins. By carefully optimizing each step, from cloning and expression to purification and cell treatment, researchers can effectively harness the potential of this compound-mediated delivery for a wide range of research and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Membrane Potential on Entry of Cell-Penetrating Peptide Transportan 10 into Single Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane potential drives direct translocation of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic, cellular, and structural characterization of the membrane potential-dependent cell-penetrating peptide translocation pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocytosis and cationic cell-penetrating peptides--a merger of concepts and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing expression and purification of an ATP-binding gene gsiA from Escherichia coli k-12 by using GFP fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 11. pro.unibz.it [pro.unibz.it]
- 12. neb.com [neb.com]
- 13. addgene.org [addgene.org]
- 14. Sequence and Ligation Independent Cloning – Protein Expression and Purification Core Facility [embl.org]
- 15. Ligation Independent Cloning Vectors for Expression of SUMO Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Purification of His-Tagged Proteins using Ni-NTA Beads [protocols.io]
- 18. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of cell surface proteins with bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Flow-Cytometry-Based Approach to Facilitate Quantification, Size Estimation and Characterization of Sub-visible Particles in Protein Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SynB1-Mediated Delivery
Welcome to the technical support center for SynB1-mediated cargo delivery. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to enhance your understanding of the factors influencing this compound delivery efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound-mediated delivery experiments in a question-and-answer format.
Q1: My this compound-cargo conjugate is not showing any cellular uptake. What are the possible reasons?
Low or no cellular uptake of your this compound-cargo conjugate can stem from several factors, ranging from the integrity of the peptide and cargo to the experimental conditions.
-
Potential Cause 1: Poor Peptide Quality. The synthesis and purity of the this compound peptide are critical for its function. Incomplete synthesis or the presence of impurities can significantly hinder its cell-penetrating ability.
-
Solution: Ensure your this compound peptide is of high purity (typically >95%), verified by techniques like HPLC and mass spectrometry. If you are synthesizing the peptide in-house, optimize your solid-phase peptide synthesis (SPPS) protocol.[1]
-
-
Potential Cause 2: Inefficient Cargo Conjugation. The method used to link this compound to your cargo is crucial. An unstable linkage can lead to the dissociation of the cargo from the peptide, while an inefficient conjugation reaction will result in a low yield of the active conjugate.
-
Solution: Verify the successful conjugation of this compound to your cargo using methods like SDS-PAGE, mass spectrometry, or HPLC. Consider using robust and efficient conjugation chemistries like click chemistry.[2]
-
-
Potential Cause 3: Unfavorable Cargo Properties. The physicochemical properties of the cargo itself can influence the uptake of the entire conjugate. Highly negatively charged or very bulky cargoes may interfere with the interaction of this compound with the cell membrane.[3][4]
-
Solution: If possible, modify the cargo to reduce its net negative charge. For large cargoes, consider optimizing the linker between this compound and the cargo to provide more flexibility. Studies have shown that positively charged cargoes can enhance uptake, while neutral or negatively charged cargoes may diminish it.[3][4]
-
-
Potential Cause 4: Suboptimal Experimental Conditions. Factors such as cell type, cell confluency, incubation time, and the concentration of the this compound-cargo conjugate can all impact delivery efficiency.
-
Solution: Perform a systematic optimization of your experimental parameters. Test a range of concentrations of your this compound-cargo conjugate to find the optimal balance between efficacy and toxicity. Titrate incubation times to determine the point of maximum uptake. Different cell lines can exhibit varied uptake efficiencies for CPPs.[5]
-
Q2: I am observing high cytotoxicity with my this compound-cargo conjugate. How can I reduce it?
Cytotoxicity is a common concern with cell-penetrating peptides, especially at higher concentrations.
-
Potential Cause 1: High Concentration of the Conjugate. The most common cause of cytotoxicity is a high concentration of the CPP-cargo conjugate, which can disrupt the cell membrane.
-
Potential Cause 2: Intrinsic Toxicity of the Cargo. The cargo molecule itself may be cytotoxic.
-
Solution: Test the cytotoxicity of the unconjugated cargo in parallel with the this compound-cargo conjugate to distinguish between the toxicity of the cargo and the delivery vehicle.
-
-
Potential Cause 3: Peptide Aggregation. Aggregation of the this compound peptide can lead to increased cytotoxicity.
Q3: My cargo appears to be trapped in endosomes and is not reaching its intracellular target. How can I promote endosomal escape?
Endosomal entrapment is a major hurdle for the successful intracellular delivery of cargo using CPPs, as the cargo is often degraded in the endo-lysosomal pathway.
-
Potential Cause: Inefficient Endosomal Escape. this compound, like many CPPs, can be internalized through endocytosis. If the conjugate does not escape the endosome, the cargo will not reach the cytosol or nucleus.
-
Solution 1: Co-treatment with Endosomolytic Agents. Use agents that can disrupt the endosomal membrane, such as chloroquine or fusogenic peptides. However, be aware that these agents can have their own cytotoxic effects.
-
Solution 2: Modify the this compound-Cargo Conjugate. Incorporate a pH-sensitive linker between this compound and the cargo that is cleaved in the acidic environment of the endosome, releasing the cargo. Alternatively, co-administering the this compound-cargo with a pH-responsive fusogenic peptide can enhance endosomal escape.[5]
-
Solution 3: Optimize CPP to Cargo Ratio. For non-covalent complexes, adjusting the ratio of this compound to the cargo can influence the uptake mechanism and potentially favor pathways that lead to more efficient endosomal escape.[10]
-
Data Presentation
The following tables summarize quantitative data from studies on cell-penetrating peptides, which can serve as a reference for optimizing your this compound experiments.
Table 1: Effect of Cargo Net Charge on CPP Uptake Efficiency
| Cargo Net Charge | Relative Cellular Uptake (%) |
| +2 | 150 |
| Neutral | 80 |
| -2 | 40 |
Data is illustrative and based on general findings for CPPs.[3][4] Actual values will vary depending on the specific CPP, cargo, and cell type.
Table 2: Example IC50 Values for a Cytotoxic Drug Delivered with and without a CPP
| Treatment | IC50 (µM) |
| Doxorubicin alone | 50 |
| This compound-Doxorubicin Conjugate | 15 |
Data is illustrative and based on the principle that CPP-mediated delivery can enhance the efficacy of a cytotoxic drug.[7]
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot and quantify this compound-mediated delivery.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of the uptake of a fluorescently labeled this compound-cargo conjugate.
Materials:
-
Fluorescently labeled this compound-cargo conjugate (e.g., FITC-SynB1-cargo)
-
Target cells in suspension
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in a 6-well plate and grow to 70-80% confluency.
-
For suspension cells, ensure they are in the logarithmic growth phase.
-
-
Incubation:
-
Prepare a series of dilutions of the fluorescently labeled this compound-cargo conjugate in serum-free cell culture medium. Recommended concentrations to test: 1, 5, 10, 20 µM.
-
Remove the medium from the cells and wash once with PBS.
-
Add the this compound-cargo conjugate solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.
-
-
Cell Harvesting and Washing:
-
After incubation, remove the conjugate solution and wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population based on forward and side scatter.
-
The geometric mean fluorescence intensity of the cell population is proportional to the amount of internalized conjugate.[1]
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells and is a common method to assess cell viability and cytotoxicity.
Materials:
-
This compound-cargo conjugate
-
Target cells
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a range of concentrations of the this compound-cargo conjugate in cell culture medium.
-
Remove the old medium and add the conjugate solutions to the wells. Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent (e.g., 70% ethanol for a short period) as a negative control.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-mediated delivery.
Caption: Troubleshooting workflow for low this compound delivery efficiency.
Caption: Cellular uptake mechanisms of CPPs like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 6. Dimerization of a cell-penetrating peptide leads to enhanced cellular uptake and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polybiotech.co [polybiotech.co]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
SynB1 Technical Support Center: Optimizing Concentration for Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of the cell-penetrating peptide SynB1 for minimal toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
This compound is a cell-penetrating peptide (CPP) that can cross cellular membranes and deliver various cargo molecules intracellularly. Its mechanism of entry is thought to be initiated by electrostatic interactions between the cationic peptide and the anionic components of the cell membrane. This interaction can lead to cellular uptake through various mechanisms, including direct translocation across the membrane and endocytosis. The exact pathway can depend on the cell type, this compound concentration, and the nature of the cargo it carries.
Q2: What are the common causes of this compound-induced toxicity?
The toxicity of this compound, like many CPPs, is primarily concentration-dependent. At high concentrations, this compound can cause toxicity through:
-
Membrane Disruption: Excessive interaction with the cell membrane can lead to membrane destabilization, increased permeability, and leakage of cellular contents, ultimately causing cell death.
-
Activation of Stress Signaling Pathways: High concentrations of CPPs can induce cellular stress, leading to the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Prolonged activation of these pathways can trigger apoptosis (programmed cell death).
-
Off-Target Effects: At higher concentrations, this compound may interact with unintended intracellular targets, leading to unforeseen cellular responses and toxicity.
Q3: How does the cargo conjugated to this compound affect its toxicity?
The nature of the cargo molecule conjugated to this compound can significantly influence its overall toxicity. The size, charge, and intrinsic biological activity of the cargo can alter the physicochemical properties of the this compound-cargo complex, affecting how it interacts with the cell membrane and intracellular components. It is crucial to assess the toxicity of the this compound-cargo conjugate in addition to the unconjugated this compound peptide.
Troubleshooting Guide: High Toxicity Observed in Experiments
If you are observing high levels of toxicity in your experiments with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| High Cell Death | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration and titrate upwards. |
| Prolonged incubation time. | Reduce the incubation time of this compound with your cells. A time-course experiment can help identify the minimum time required for effective cargo delivery with minimal toxicity. | |
| Cell line is particularly sensitive. | Different cell lines exhibit varying sensitivities to CPPs. Consider using a less sensitive cell line if your experimental design allows, or perform extensive dose-response optimization for your current cell line. | |
| Inconsistent Results | Inaccurate peptide concentration. | Ensure accurate quantification of your this compound stock solution. Use methods like UV spectroscopy or amino acid analysis for precise concentration determination. |
| Aggregation of the peptide. | Store the this compound stock solution according to the manufacturer's instructions to prevent aggregation. Before use, visually inspect the solution for any precipitates. | |
| Unexpected Biological Effects | Activation of stress pathways. | If you suspect activation of stress signaling, you can use specific inhibitors for pathways like JNK and p38 to see if toxicity is mitigated. This can also help elucidate the mechanism of toxicity. |
Quantitative Data Summary
The following table summarizes the available data on the cytotoxicity of this compound and its conjugates. It is important to note that specific IC50 values for unconjugated this compound are not widely reported in the literature, and toxicity is highly dependent on the conjugated cargo and the cell line used.
| Peptide/Conjugate | Cell Line | Assay | IC50 / Effect | Citation |
| This compound-ELP-DOXO | MCF-7 (Human Breast Adenocarcinoma) | Not specified | 12-30 µM | [1] |
| This compound-ELP1-GRG | MCF-7 (Human Breast Adenocarcinoma) | Proliferation Assay | ~60% inhibition at 40 µM | [2] |
| This compound-ELP1-GRG | MDA-MB-231 (Human Breast Adenocarcinoma) | Proliferation Assay | ~55% inhibition at 40 µM | [2] |
| This compound-ELP1-GRG | MCF-10A (Non-tumorigenic Human Breast Epithelial) | Proliferation Assay | Concentration-dependent inhibition | [2] |
| This compound-ELP1-p50 | MDA-MB-231 (Human Breast Adenocarcinoma) | Proliferation Assay | ~60% reduction in viable cells at 40 µM | [3] |
| This compound-ELP1-p50 | MCF-10A (Non-tumorigenic Human Breast Epithelial) | Proliferation Assay | >20% inhibition | [3] |
Note: The data presented here are for this compound conjugated to other molecules (ELP, DOXO, GRG, p50). One study noted that the carrier with this compound had the lowest intrinsic cytotoxicity among the tested CPPs.[1]
Experimental Protocols
Cell Viability Assessment using WST-1 Assay
This protocol measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound peptide (or this compound-cargo conjugate)
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control.
Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound peptide (or this compound-cargo conjugate)
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate mix and stop solution)
-
Lysis buffer (positive control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the WST-1 assay and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the medium in the wells with 100 µL of the this compound solutions. Include controls:
-
Vehicle Control: Serum-free medium only.
-
Positive Control (Maximum LDH release): Add lysis buffer to a set of wells 30 minutes before the end of the incubation period.
-
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Logical Workflow for Optimizing this compound Concentration
Caption: A logical workflow to determine the optimal, non-toxic concentration of this compound.
Potential Signaling Pathway for CPP-Induced Toxicity
Caption: A potential signaling cascade initiated by high concentrations of CPPs like this compound.
References
- 1. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Thermally Targeted Peptide Inhibitor of Symmetrical Dimethylation Inhibits Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermally Targeted p50 Peptide Inhibits Proliferation and Induces Apoptosis of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of SynB1-Cargo Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SynB1-cargo conjugates. The focus is on identifying and resolving common stability issues to ensure the successful development of these promising therapeutic and research agents.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the conjugation, purification, and storage of this compound-cargo conjugates.
Issue 1: My this compound-cargo conjugate is aggregating after the conjugation reaction.
Q1: What are the most common causes of aggregation in this compound-cargo conjugates?
A1: Aggregation of this compound-cargo conjugates is a frequent challenge that can stem from several factors related to the physicochemical properties of the components and the reaction conditions.[1][2]
-
Hydrophobicity: The cargo molecule or the linker itself may be hydrophobic.[1][3][4] Attaching these hydrophobic moieties to the surface of the this compound peptide or a larger protein cargo can create hydrophobic patches that promote intermolecular interactions, leading to aggregation.[1][2]
-
Over-labeling: A high degree of labeling, or a high drug-to-antibody ratio (DAR) in the case of antibody conjugates, can significantly alter the surface properties of the molecule, increase its hydrophobicity, and reduce its solubility.[5] Using a large molar excess of the conjugation reagent is a common cause of over-labeling.[2]
-
Unfavorable Buffer Conditions: The pH of the reaction buffer can be critical. If the pH is near the isoelectric point (pI) of the this compound peptide or the cargo protein, its solubility will be at its minimum, increasing the risk of aggregation.[1] Similarly, incorrect salt concentrations can also destabilize the conjugate.[1]
-
Reagent Solubility: Some crosslinkers, particularly N-hydroxysuccinimide (NHS) esters, have limited aqueous solubility. Adding the reagent directly as a solid can cause it to precipitate, which can co-precipitate the conjugate.[5]
-
Intermolecular Disulfide Bonds: If the cargo is a protein with free cysteine residues not intended for conjugation, they can form intermolecular disulfide bonds, leading to aggregation.[5]
Q2: How can I prevent or minimize aggregation during and after conjugation?
A2: A systematic approach to optimizing the conjugation reaction and formulation can significantly reduce aggregation.
-
Optimize Reagent Concentration: Perform a titration experiment to determine the lowest molar excess of the labeling reagent that provides an acceptable degree of labeling.[5] For some reagents like DBCO-NHS esters, a molar ratio to the protein above 5 can lead to precipitation.[2]
-
Control Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 4°C) for a longer duration can slow down the processes of protein unfolding and aggregation.[5]
-
Modify Reagent Addition: Dissolve hydrophobic reagents in a small amount of a compatible organic co-solvent (like DMSO or DMF) before adding them to the aqueous protein solution.[1][5] Add the dissolved reagent slowly and with gentle mixing to avoid localized high concentrations.[5]
-
Adjust Buffer Conditions: Use an appropriate buffer system that maintains a pH well away from the pI of your protein or peptide.[1] For amine-reactive labeling (NHS esters), a pH of 7.2-8.0 is common.[5] Ensure the buffer is free of primary amines (like Tris) that would compete with the reaction.[5]
-
Consider Formulation Excipients: After purification, consider formulating the conjugate with stabilizing excipients. Polyols, sugars, or PEGylation can help improve solubility and stability in aqueous solutions.[6][7][8]
-
Immobilization: For larger scale or particularly difficult conjugations, immobilizing the antibody or protein cargo on a solid support during the reaction can prevent molecules from interacting and aggregating.[1]
Issue 2: The linker in my conjugate appears to be unstable, leading to premature cargo release.
Q3: How do I choose a linker that is stable in circulation but allows for cargo release at the target site?
A3: The choice of linker is critical and depends on the desired mechanism of action. Linkers must balance circulatory stability with a mechanism for efficient payload release inside the target cell.[9] They can be broadly categorized as cleavable or non-cleavable.[9][10]
-
Cleavable Linkers: These are designed to be stable at physiological pH (around 7.4) but are cleaved by specific triggers within the target cell or tumor microenvironment.[9][10]
-
Acid-Cleavable Linkers (e.g., Hydrazones): These linkers are stable at neutral pH but are hydrolyzed in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[11][12]
-
Enzyme-Cleavable Linkers (e.g., Dipeptides): These contain specific peptide sequences (like Val-Cit or Val-Ala) that are recognized and cleaved by enzymes, such as cathepsin B, which are abundant in lysosomes.[11][13]
-
Reducible Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is readily cleaved by the high concentration of reducing agents like glutathione in the intracellular environment compared to the bloodstream.[11][14]
-
-
Non-Cleavable Linkers (e.g., Thioethers): These form a highly stable covalent bond between the this compound vector and the cargo.[10][12] The cargo is released only after the complete degradation of the peptide/antibody carrier within the lysosome.[12] Non-cleavable linkers generally offer greater plasma stability and may reduce off-target toxicity.[12]
Q4: My thiol-maleimide linkage is showing instability. What can I do?
A4: The succinimidyl thioether bond formed by traditional thiol-maleimide coupling can be unstable and undergo a retro-Michael reaction, leading to dissociation.[15] It is also susceptible to exchange with thiols like glutathione.[15]
-
Improved Chemistry: A more stable linkage can be achieved by conjugating a maleimide reagent with a peptide or protein that has an N-terminal cysteine. This can lead to a chemical rearrangement that forms a thiazine structure, which is significantly more stable and less prone to thiol exchange.[15] Another strategy involves using ThioBridge linkers, which form a more stable 3-carbon bridge attachment.[16]
Troubleshooting and Optimization Workflow
The following diagram outlines a decision-making process for troubleshooting common stability issues with this compound-cargo conjugates.
Caption: A decision tree for diagnosing and resolving stability issues in conjugates.
Quantitative Data Summaries
Optimizing conjugation reactions requires careful control of quantitative parameters. The tables below summarize common starting points for various chemistries and conditions.
Table 1: Recommended Reaction Parameters for Amine-Reactive NHS Ester Conjugation
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| pH | 7.2 - 8.0 | Balances protein stability with the reactivity of primary amines.[5] |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures can reduce aggregation for sensitive proteins.[5] |
| Molar Excess of NHS Ester | 5 to 20-fold | A starting point; should be titrated to avoid over-labeling and aggregation.[5] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction rate but also aggregation risk.[2][5] |
| Reaction Time | 1 - 2 hours (RT) or 2 - 4 hours (4°C) | Dependent on the reactivity of the specific protein and reagent.[5] |
| Buffer System | PBS, HEPES | Must be free of primary amines (e.g., Tris) that compete for the reagent.[5] |
Table 2: Characteristics of Common Cleavable Linkers
| Linker Type | Cleavage Trigger | Environment | Stability Notes |
|---|---|---|---|
| Hydrazone | Low pH | Endosomes (pH 5.5-6.2), Lysosomes (pH 4.5-5.0) | Stable in blood circulation (pH 7.4), but stability can vary based on the specific chemical structure.[11][12] |
| Dipeptide (e.g., Val-Cit) | Proteolytic Enzymes (e.g., Cathepsin B) | Lysosomes | Generally very stable in circulation; cleavage is specific to intracellular proteases.[11][13] |
| Disulfide | Reducing Agents (e.g., Glutathione) | Cytosol, Intracellular compartments | Stable in the oxidative environment of the bloodstream; readily cleaved inside cells where glutathione levels are high.[11][14] |
Key Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation via NHS Ester Chemistry
This protocol provides a general workflow for conjugating a cargo molecule containing a primary amine to this compound using an NHS ester crosslinker.
Caption: A step-by-step workflow for a standard bioconjugation experiment.
Methodology:
-
Preparation of this compound/Cargo:
-
Preparation of NHS-Ester Reagent:
-
Immediately before starting the reaction, dissolve the amine-reactive NHS-ester crosslinker or cargo in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.[5]
-
-
Conjugation Reaction:
-
Calculate the volume of the dissolved reagent needed to achieve the desired molar excess (typically starting with a 10-fold excess).
-
Add the reagent to the protein solution dropwise while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[5]
-
-
Purification:
-
Remove excess, unreacted reagent and potential aggregates by purifying the conjugate. Size-Exclusion Chromatography (SEC) is highly effective for this purpose. Dialysis or tangential flow filtration can also be used.
-
-
Analysis:
-
Analyze the purified conjugate to determine the degree of labeling and assess its purity and stability using methods like SEC-HPLC (to detect aggregates), Dynamic Light Scattering (DLS), and functional activity assays.
-
Protocol 2: Stability Assessment Using Size-Exclusion Chromatography (SEC-HPLC)
This protocol describes how to monitor the physical stability of a purified this compound-cargo conjugate over time by quantifying the formation of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare aliquots of the purified this compound-cargo conjugate in the desired final formulation buffer.
-
Use a concentration relevant to the intended application (e.g., 1 mg/mL).
-
Keep a baseline sample at -80°C (T=0 control).
-
-
Incubation:
-
Store the aliquots under various stress conditions. A common accelerated stability test involves incubation at 4°C and 37°C for set periods (e.g., 1 day, 3 days, 7 days, 14 days).[3]
-
-
SEC-HPLC Analysis:
-
At each time point, inject a sample onto an SEC-HPLC system equipped with a suitable column for separating monomers from aggregates.
-
The mobile phase should be a non-denaturing buffer (e.g., PBS).
-
Monitor the elution profile using UV absorbance (e.g., at 280 nm).
-
-
Data Interpretation:
-
Integrate the peak areas corresponding to the monomeric conjugate and any high-molecular-weight species (aggregates).
-
Calculate the percentage of aggregate at each time point using the formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Plot the percentage of aggregate versus time for each storage condition to determine the stability profile of the conjugate. A stable conjugate will show minimal increase in the aggregate percentage over time.
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. purepeg.com [purepeg.com]
- 10. symeres.com [symeres.com]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
Navigating the Synthesis and Purification of SynB1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of the cell-penetrating peptide, SynB1. The following information is designed to offer practical solutions and detailed protocols to streamline your experimental workflow and enhance the yield and purity of your final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Synthesis Phase: Low Yield and Purity
Problem: Low coupling efficiency, especially for arginine (Arg) residues, leading to truncated or deletion sequences.
Background: The this compound sequence (RGGRLSYSRRRFSTSTGR) is rich in arginine, a bulky amino acid that can present steric hindrance during solid-phase peptide synthesis (SPPS). The protecting group on the arginine side chain, typically Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), further adds to this bulkiness, potentially leading to incomplete coupling reactions.[1][2]
Solutions:
| Strategy | Recommendation | Rationale |
| Double Coupling | Perform a second coupling step for all arginine residues. | Ensures a higher probability of complete reaction at sterically hindered sites.[1] |
| Optimized Coupling Reagents | Utilize a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). | HATU is known to be highly effective for coupling bulky amino acids and can help to overcome steric hindrance. |
| Extended Coupling Time | Increase the reaction time for arginine coupling steps. | Provides more time for the coupling reaction to proceed to completion.[1] |
| Microwave-Assisted Synthesis | Employ a microwave-assisted peptide synthesizer. | Microwave energy can accelerate coupling reactions, particularly for difficult sequences. |
Problem: Aggregation of the growing peptide chain on the resin.
Background: Peptide aggregation during SPPS is a common issue, particularly with sequences that have a tendency to form secondary structures. This can lead to incomplete deprotection and coupling steps, resulting in a lower yield and purity of the final product. While this compound is a linear, random-coiled peptide, its high charge density could contribute to inter-chain interactions on the solid support.
Solutions:
| Strategy | Recommendation | Rationale |
| Choice of Resin | Use a low-substitution resin or a resin with a polyethylene glycol (PEG) linker (e.g., TentaGel). | Reduces the density of peptide chains on the resin, minimizing intermolecular interactions and aggregation. |
| Solvent Selection | Consider using N-methylpyrrolidone (NMP) as the solvent, or adding a small amount of dimethyl sulfoxide (DMSO) to the DMF. | These solvents can help to disrupt secondary structures and improve the solvation of the peptide-resin complex. |
| Chaotropic Agents | In severe cases of aggregation, the addition of chaotropic salts like LiCl to the coupling mixture can be beneficial. | These agents disrupt hydrogen bonding networks that contribute to aggregation. |
Purification Phase: Difficulties in Achieving High Purity
Problem: Co-elution of impurities with the main product during RP-HPLC.
Background: The crude product after cleavage from the resin contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[3] Achieving high purity requires an optimized purification strategy.
Solutions:
| Strategy | Recommendation | Rationale |
| Optimized HPLC Gradient | Start with a shallow gradient of acetonitrile in water (both containing 0.1% TFA) to achieve better separation of closely eluting impurities. | A gradual increase in the organic solvent concentration allows for finer resolution between the target peptide and impurities.[4] |
| Alternative Ion-Pairing Agent | If peak tailing is observed with TFA, consider using formic acid as an alternative modifier. | Formic acid can sometimes provide better peak shape for certain peptides.[4] |
| Two-Step Purification | For very complex crude mixtures, a two-step purification process using different chromatographic modes (e.g., ion-exchange followed by reversed-phase) can be employed. | This provides orthogonal separation mechanisms, increasing the likelihood of isolating a highly pure product.[5] |
Problem: Poor solubility of the crude peptide in the HPLC mobile phase.
Background: Although this compound is relatively hydrophilic due to its high arginine content, very hydrophobic impurities or aggregated forms of the peptide in the crude mixture may have poor solubility in the aqueous mobile phase used for RP-HPLC.
Solutions:
| Strategy | Recommendation | Rationale |
| Initial Dissolution in Organic Solvent | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or formic acid before diluting with the initial HPLC mobile phase. | This can help to break up aggregates and ensure the entire sample is solubilized before injection. |
| High pH RP-HPLC | For peptides that are insoluble at low pH, purification at a high pH can be an effective alternative. | The solubility of peptides is pH-dependent, and changing the pH can significantly improve solubility and chromatographic behavior.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase synthesis strategy for this compound?
A1: The recommended strategy is Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis. This approach involves the use of an acid-labile resin (e.g., Rink Amide resin for a C-terminal amide) and Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Pbf for arginine, tBu for serine, threonine, and tyrosine).
Q2: What are the most critical steps in the synthesis of the this compound peptide?
A2: The most critical steps are the coupling of the six arginine residues. Due to the steric hindrance of the Fmoc-Arg(Pbf)-OH, incomplete coupling is a significant risk. It is highly recommended to perform a double coupling for each arginine residue to maximize the yield of the full-length peptide.[1]
Q3: What type of column and mobile phase should I use for this compound purification?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like this compound.[3] A C18 column is a good starting point. The mobile phase typically consists of a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents as an ion-pairing agent to improve peak shape and resolution.
Q4: What is the expected purity and yield for this compound synthesis?
A4: The yield and purity of synthetic peptides are sequence-dependent.[7] For a peptide of this length and complexity, a crude purity of 50-70% is common. After a single round of RP-HPLC purification, a purity of >95% is achievable. The overall yield of the purified peptide can vary significantly based on the efficiency of each coupling step and the purification process, but a yield of 10-30% of the theoretical maximum is a reasonable expectation.
| Parameter | Typical Range |
| Crude Purity | 50 - 70% |
| Final Purity (after HPLC) | > 95% |
| Overall Yield | 10 - 30% |
Q5: How should I store the purified this compound peptide?
A5: Lyophilized (freeze-dried) peptides are stable at -20°C or -80°C for extended periods. For short-term storage, they can be kept at 4°C. Once dissolved in a solvent, it is best to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The choice of solvent will depend on the downstream application; for many biological assays, sterile water or a buffer like PBS is suitable.
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of this compound
This protocol is adapted for a microwave-assisted peptide synthesizer and assumes a 0.1 mmol synthesis scale.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Perform the coupling reaction in the microwave at 75°C for 10 minutes. For Arginine residues, perform a double coupling: first at room temperature for 60 minutes, followed by a second coupling with fresh reagents at 75°C for 10 minutes.[8]
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (RGGRLSYSRRRFSTSTGR) from C-terminus to N-terminus.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of this compound by RP-HPLC
Materials:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of water or a 50:50 water/ACN solution. If solubility is an issue, a small amount of DMSO or formic acid can be used. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes, at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and freeze-dry (lyophilize) to obtain the purified this compound peptide as a white powder.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
References
refining protocols for SynB1 delivery to specific cell types
Welcome to the technical support center for refining protocols for SynB1-mediated delivery to specific cell types. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate cellular delivery?
A1: this compound is a cell-penetrating peptide (CPP) derived from protegrin-1, a naturally occurring antimicrobial peptide. It is a cationic peptide, meaning it has a net positive charge, which facilitates its interaction with the negatively charged cell membrane. This interaction is the initial step in its mechanism to transport various cargo molecules—such as small molecules, peptides, proteins, and nucleic acids—across the cell membrane and into the cell. The exact mechanism of entry can vary depending on the cell type, cargo, and concentration, but it generally involves either direct penetration of the membrane or endocytosis-mediated uptake.[1]
Q2: What are the critical first steps before using this compound in my experiments?
A2: Proper handling and storage of the this compound peptide are crucial for maintaining its activity. Lyophilized this compound should be stored at -20°C or colder, protected from light. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can reduce the peptide's stability. When preparing a stock solution, use a sterile, appropriate solvent as recommended by the manufacturer, and it is advisable to test the solubility of a small amount first. For long-term use, it is best to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: I am observing low delivery efficiency of my this compound-cargo complex. What are the common causes and how can I troubleshoot this?
A3: Low delivery efficiency is a common issue. Please refer to the detailed troubleshooting guide below for a comprehensive list of potential causes and solutions. Key factors to consider include the this compound-cargo conjugation method, the ratio of this compound to cargo, the concentration of the complex, incubation time, and the specific characteristics of your target cell line.
Q4: Is this compound cytotoxic to cells? How can I assess and mitigate potential toxicity?
A4: Like many CPPs, this compound can exhibit cytotoxicity, particularly at higher concentrations. The level of toxicity can also depend on the cell type and the nature of the cargo. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of your this compound-cargo complex for your specific cell line. Standard cytotoxicity assays such as MTT, MTS, or LDH assays can be used to quantify cell viability. If toxicity is an issue, consider reducing the concentration of the this compound complex, decreasing the incubation time, or optimizing the delivery protocol for your specific cells.[2][3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-mediated delivery experiments.
| Problem | Possible Cause | Suggested Solution |
| Low Delivery Efficiency | Suboptimal this compound-Cargo Ratio: Incorrect molar ratio of this compound to your cargo can lead to inefficient complex formation and uptake. | Perform a titration experiment to determine the optimal this compound:cargo ratio. This can be assessed by gel retardation assays for nucleic acid cargo or by quantifying cellular uptake with varying ratios. |
| Incorrect Concentration: The concentration of the this compound-cargo complex may be too low for efficient uptake. | Test a range of concentrations to find the optimal one for your cell type. Be mindful of potential cytotoxicity at higher concentrations. | |
| Inappropriate Incubation Time: The incubation period may be too short for sufficient uptake or too long, leading to degradation or toxicity. | Optimize the incubation time by performing a time-course experiment (e.g., 1, 4, 12, 24 hours) and measuring uptake at each time point. | |
| Presence of Serum: Serum proteins can interfere with the interaction between the this compound-cargo complex and the cell membrane, reducing delivery efficiency. | While some protocols suggest serum-free conditions during incubation, this can also affect cell viability. If low efficiency is observed in the presence of serum, try reducing the serum concentration or performing the incubation in serum-free media for a short period, followed by the addition of serum-containing media. | |
| Cell Type Resistance: Some cell types are inherently more difficult to transfect. Primary neurons, for example, are notoriously challenging.[6] | For difficult-to-transfect cells, consider optimizing delivery conditions more extensively. This may include using a higher concentration of the complex (if not cytotoxic), a longer incubation time, or co-delivery with endosomal escape-enhancing agents. | |
| Inefficient Endosomal Escape: The this compound-cargo complex may be successfully internalized but trapped within endosomes, leading to degradation. | Incorporate strategies to enhance endosomal escape. This can include co-treatment with endosomolytic agents (e.g., chloroquine) or conjugating pH-sensitive fusogenic peptides to your complex.[1][7] | |
| High Cytotoxicity | High Concentration of this compound-Cargo Complex: Excessive concentrations of the peptide-cargo complex can disrupt cell membranes and induce apoptosis. | Perform a dose-response cytotoxicity assay (e.g., MTT or MTS assay) to determine the maximum non-toxic concentration for your cell type.[3][4][5][8][9] |
| Prolonged Incubation Time: Extended exposure to the this compound complex can be detrimental to cell health. | Reduce the incubation time. A shorter, more concentrated pulse of the delivery agent may be as effective with less toxicity. | |
| Contaminants in Peptide or Cargo Preparation: Impurities in your this compound peptide or cargo can contribute to cytotoxicity. | Ensure high purity of both the this compound peptide and the cargo molecule. Use sterile, endotoxin-free reagents and water for all preparations. | |
| Cell Health: Unhealthy or overly confluent cells are more susceptible to stress and toxicity from delivery reagents. | Use healthy, actively dividing cells at an optimal confluency (typically 50-80%). | |
| Poor Reproducibility | Inconsistent Peptide/Cargo Preparation: Variations in the preparation of the this compound-cargo complex can lead to inconsistent results. | Standardize your protocol for complex formation, including reagent concentrations, incubation times, and temperature. Prepare fresh complexes for each experiment. |
| Variability in Cell Culture: Differences in cell passage number, confluency, and overall health can affect uptake efficiency. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of the experiment. | |
| Inaccurate Quantification: The method used to measure delivery efficiency may not be robust or reproducible. | Use a reliable and quantitative method such as flow cytometry or a well-validated fluorescence microscopy imaging protocol with automated analysis.[10][11] |
Experimental Protocols
Protocol 1: General Protocol for this compound-Mediated Protein Delivery to Cancer Cells (e.g., HeLa)
This protocol provides a starting point for delivering a protein cargo to a cancer cell line. Optimization of concentrations and incubation times is highly recommended.
Materials:
-
This compound peptide (lyophilized)
-
Protein cargo (purified and fluorescently labeled, e.g., with FITC or Alexa Fluor 488)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
HeLa cells
-
96-well or 24-well tissue culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the lyophilized this compound vial to warm to room temperature.
-
Reconstitute the peptide in sterile, nuclease-free water or a recommended buffer to a stock concentration of 1 mg/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
The day before the experiment, seed HeLa cells in a 96-well or 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Formation of this compound-Protein Complex:
-
On the day of the experiment, dilute the this compound stock solution and the fluorescently labeled protein cargo separately in serum-free culture medium.
-
Combine the diluted this compound and protein cargo at various molar ratios (e.g., 5:1, 10:1, 20:1 this compound:protein).
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Treatment of Cells:
-
Remove the culture medium from the seeded HeLa cells and wash once with PBS.
-
Add the this compound-protein complex solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 1 to 4 hours.
-
-
Post-Incubation and Analysis:
-
After incubation, remove the treatment solution and wash the cells three times with PBS to remove any non-internalized complexes.
-
Add fresh, complete culture medium to the cells.
-
Analyze the cellular uptake of the fluorescently labeled protein using fluorescence microscopy or flow cytometry.
-
Workflow for this compound-Protein Delivery
References
- 1. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 7. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. materialneutral.info [materialneutral.info]
- 10. A novel rapid and reproducible flow cytometric method for optimization of transfection efficiency in cells | PLOS One [journals.plos.org]
- 11. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
addressing aggregation issues with SynB1 peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues with SynB1 peptides during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its general properties?
A1: this compound is a cell-penetrating peptide (CPP) derived from the natural antimicrobial peptide protegrin-1.[1] It is a linear peptide that typically exists in a random-coil conformation.[1] Compared to some other CPPs, this compound has relatively few hydrophobic side chains, which may influence its aggregation propensity.[1] Its mechanism of cell entry is thought to be initiated by electrostatic interactions with the cell membrane.[1]
Q2: What are the primary causes of peptide aggregation?
A2: Peptide aggregation is often caused by the formation of intermolecular hydrogen bonds, leading to the creation of secondary structures like β-sheets.[2] Hydrophobic sequences are particularly susceptible to aggregation as the non-polar side chains tend to associate with each other.[2] Other factors that can influence aggregation include peptide concentration, pH, temperature, and the ionic strength of the solution.
Q3: How can I properly store this compound peptides to minimize degradation and aggregation?
A3: For long-term storage, lyophilized this compound peptides should be stored at -20°C or colder, protected from light. It is crucial to prevent moisture contamination, which can significantly reduce long-term stability. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation. For peptides in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide: this compound Peptide Aggregation
This guide addresses specific issues you may encounter with this compound peptide aggregation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Visible precipitates or cloudiness in the peptide solution. | The peptide has aggregated and is no longer in solution. | 1. Sonication: Briefly sonicate the solution in a water bath to help break up aggregates.[3]2. pH Adjustment: Since this compound is a cationic peptide, adjusting the pH to be more acidic may increase its net positive charge and improve solubility. Try adding a small amount of a dilute acid like 0.1% trifluoroacetic acid (TFA) or 10% acetic acid.[3]3. Organic Solvents: For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with the aqueous buffer, can be effective.[3] |
| Inconsistent or lower-than-expected activity in biological assays. | Peptide aggregation may be reducing the effective concentration of active, monomeric peptide. | 1. Solubility Test: Before your main experiment, perform a solubility test on a small amount of the peptide to determine the optimal solvent and concentration.2. Fresh Preparations: Prepare peptide solutions fresh for each experiment to minimize the chance of aggregation over time.3. Aggregate Detection: Use techniques like Dynamic Light Scattering (DLS) or UV-Vis spectroscopy to check for the presence of aggregates in your stock solutions. |
| Peptide fails to dissolve in the recommended solvent. | The peptide may have formed strong aggregates during storage or the chosen solvent is not optimal for this specific batch. | 1. Alternative Solvents: If water or buffer fails, try a different solvent system. For basic peptides like this compound, acidic solutions are often a good starting point.[3]2. Gentle Heating: Gentle warming of the solution can sometimes aid in dissolving stubborn peptides, but this should be done with caution to avoid degradation.[3] |
Quantitative Data on this compound Aggregation
While data on the aggregation of free this compound peptide is limited, a study on this compound-conjugated DNA nanopores provides some insight.
| System | Concentration | Method | Observation | Reference |
| 15this compound-DNA Nanopores | 1 nM | Dynamic Light Scattering (DLS) | Did not exhibit aggregation. | [1] |
| 6this compound-NP or 15this compound-NP with cholesterol moieties | Not specified | Functional Assay (Insertion Efficiency) | Lowered insertion efficiency, likely caused by pore aggregation. | [1] |
Experimental Protocols
Protocol 1: Solubility Testing of this compound Peptide
Objective: To determine the optimal solvent for dissolving lyophilized this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled water
-
0.1% Trifluoroacetic Acid (TFA) in water
-
10% Acetic Acid in water
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Allow the lyophilized this compound peptide vial to equilibrate to room temperature in a desiccator.
-
Weigh a small amount of the peptide (e.g., 1 mg) and place it in a microcentrifuge tube.
-
Step 1: Aqueous Solvent. Add a small volume of sterile, distilled water to achieve a high concentration (e.g., 1-2 mg/mL).[4] Vortex the tube gently. Observe for complete dissolution (a clear solution with no visible particulates).
-
Step 2: Acidic Solvent. If the peptide does not dissolve in water, take another small aliquot of the lyophilized peptide and repeat step 3 using 0.1% TFA or 10% acetic acid.[3]
-
Step 3: Organic Solvent. If the peptide is still insoluble, use a fresh aliquot and add a minimal amount of DMSO to dissolve the peptide completely. Then, slowly add your desired aqueous buffer (e.g., PBS) to the DMSO-peptide solution while vortexing to reach the final desired concentration.[3]
-
Step 4: Aiding Dissolution. If particulates remain, you can try brief sonication in a water bath or gentle warming.[3]
-
Once a clear solution is obtained, it can be further diluted with the appropriate experimental buffer.
Protocol 2: Detection of this compound Peptide Aggregates using UV-Vis Spectroscopy
Objective: To detect the presence of large, insoluble this compound peptide aggregates.
Materials:
-
This compound peptide solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare your this compound peptide solution according to the solubility protocol.
-
Set the spectrophotometer to scan a wavelength range from 320 nm to 600 nm.
-
Use the same buffer/solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the this compound peptide solution.
-
An increase in absorbance or scattering at wavelengths above 320 nm is indicative of the formation of large, insoluble aggregates, which cause turbidity in the solution.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymerization model - PMC [pmc.ncbi.nlm.nih.gov]
SynB1-Mediated Cargo Delivery: Technical Support Center
Welcome to the technical support center for enhancing the endosomal escape of SynB1-delivered cargo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound-mediated cargo delivery experiments.
Issue 1: Low Delivery Efficiency of this compound-Cargo Conjugate
Question: I am observing very low uptake of my this compound-cargo conjugate into the target cells. What are the potential causes and how can I troubleshoot this?
Answer:
Low delivery efficiency can stem from several factors, from the characteristics of the cargo itself to the experimental conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Optimize this compound-Cargo Concentration: The concentration of the this compound-cargo conjugate is critical. A concentration that is too low may not be sufficient to drive cellular uptake, while excessively high concentrations can lead to cytotoxicity.[1][2]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of your this compound-cargo conjugate for your specific cell type. Start with a range of concentrations (e.g., 1 µM to 20 µM) and assess both uptake efficiency and cell viability.
-
-
Assess Cargo Properties: The physicochemical properties of your cargo can influence its delivery.
-
Charge: Highly negatively charged cargo can interfere with the interaction of the cationic this compound peptide with the cell membrane.
-
Size: Very large cargo molecules may hinder efficient endocytosis.
-
Recommendation: If possible, modify the cargo to reduce its negative charge. For large cargo, ensure the this compound to cargo ratio is optimized for efficient complexation and uptake.
-
-
Check for Aggregation: this compound-cargo conjugates can sometimes aggregate, especially at high concentrations, which can prevent cellular uptake.
-
Recommendation: Visually inspect your conjugate solution for any precipitation. Use techniques like dynamic light scattering (DLS) to check for aggregation. If aggregation is observed, try preparing fresh solutions, optimizing the buffer conditions, or working at a lower concentration.
-
-
Cell Health and Confluency: The health and density of your target cells are crucial for active processes like endocytosis.
Issue 2: this compound-Cargo is Internalized but Remains Trapped in Endosomes
Question: I can see my fluorescently labeled this compound-cargo inside the cells, but it appears as punctate structures, suggesting endosomal entrapment, and I don't observe the desired biological effect in the cytosol. How can I enhance its endosomal escape?
Answer:
Endosomal entrapment is a major bottleneck for the efficacy of cell-penetrating peptides like this compound.[5] Several strategies can be employed to facilitate the release of the cargo into the cytoplasm:
-
Co-treatment with Lysosomotropic Agents: Agents like chloroquine can disrupt endosomal acidification and integrity, promoting cargo release.[1][6]
-
Recommendation: Treat cells with a low concentration of chloroquine (typically 50-100 µM) for a few hours before or during incubation with the this compound-cargo conjugate. Optimize the chloroquine concentration and incubation time to maximize endosomal escape while minimizing cytotoxicity. Chloroquine co-treatment has been shown to significantly increase the activity of delivered cargo, in some cases up to 2.5-fold.[7]
-
-
Incorporate a Fusogenic Peptide: Conjugating a pH-sensitive fusogenic peptide, such as GALA or the influenza virus-derived peptide INF7, to your this compound-cargo can promote endosomal membrane disruption in the acidic environment of the endosome.[5][8]
-
Recommendation: Synthesize a chimeric peptide containing both this compound and a fusogenic peptide sequence. The fusogenic peptide will adopt a membrane-disruptive conformation at the low pH of the endosome, facilitating cargo release.
-
-
Photochemical Internalization (PCI): This technique uses a photosensitizer that localizes in endosomes. Upon light activation, it generates reactive oxygen species that rupture the endosomal membrane.[9][10][11]
-
Recommendation: Co-incubate your this compound-cargo with an endosomally-localizing photosensitizer. After cellular uptake, illuminate the cells with light of a specific wavelength to trigger the release of the cargo from the endosomes.
-
Issue 3: Degradation of the this compound-Cargo Conjugate
Question: I suspect my cargo is being degraded after cellular uptake, likely in the lysosomes. How can I confirm this and prevent it?
Answer:
Once internalized, endosomes containing the this compound-cargo can mature and fuse with lysosomes, which contain a host of degradative enzymes.[12][13][14][15][16]
-
Confirmation of Lysosomal Degradation:
-
Co-localization Studies: Use fluorescent microscopy to observe the co-localization of your fluorescently labeled cargo with lysosomal markers like Lysosome-Associated Membrane Protein 1 (LAMP1).
-
Lysosomal Inhibitors: Treat cells with lysosomal protease inhibitors (e.g., leupeptin, pepstatin A) or inhibitors of lysosomal acidification (e.g., bafilomycin A1) and assess if the biological activity of your cargo is rescued.
-
-
Prevention Strategies:
-
Enhance Endosomal Escape: The most effective way to prevent lysosomal degradation is to facilitate rapid escape from the endosomes before they fuse with lysosomes. Utilize the strategies mentioned in "Issue 2".
-
Incorporate Protease-Resistant Linkers: If your cargo is conjugated to this compound via a linker, ensure the linker is resistant to cleavage by lysosomal proteases.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-mediated cellular uptake?
A1: this compound, like many other cell-penetrating peptides, is thought to enter cells primarily through endocytosis.[17][18] The cationic nature of this compound facilitates its interaction with the negatively charged cell surface, triggering internalization into endocytic vesicles. At higher concentrations, direct translocation across the plasma membrane may also occur.[18]
Q2: How can I quantify the endosomal escape of my this compound-delivered cargo?
A2: Several assays can be used to quantify endosomal escape:
-
Calcein Leakage Assay: This is a straightforward method where cells are co-loaded with calcein, a fluorescent dye that is quenched in the acidic environment of the endosome. Disruption of the endosomal membrane leads to the release of calcein into the cytosol, resulting in a detectable increase in fluorescence.[19][20]
-
Split-GFP Complementation Assay: In this assay, a small fragment of GFP (e.g., GFP11) is attached to the cargo. The target cells are engineered to express the complementary larger fragment of GFP (e.g., GFP1-10) in their cytosol. Upon successful endosomal escape and delivery of the cargo-GFP11 to the cytosol, the two GFP fragments reconstitute a functional, fluorescent GFP protein.[9][21][22][23]
-
Luciferase Reporter Assays: Similar to the split-GFP assay, a split-luciferase system can be used for a more sensitive quantification of cytosolic delivery.
Q3: Are there any known modifications to this compound that can enhance its delivery efficiency?
A3: Yes, modifications to the this compound peptide itself or the overall conjugate can improve delivery.
-
Multimerization: Creating multimeric versions of this compound can increase the local concentration of the peptide at the cell surface, potentially leading to enhanced uptake.
-
Lipidation: Attaching a lipid moiety to this compound can increase its affinity for the cell membrane and improve its internalization.
-
PEGylation: While PEGylation can sometimes hinder uptake, it can also improve the in vivo stability and circulation time of the this compound-cargo conjugate.
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of cargo delivery and endosomal escape.
Table 1: Enhancement of Cargo Delivery with Chloroquine
| Cell Line | Cargo | Fold Increase in Activity with Chloroquine | Reference |
| HeLa 705 | Splice-Switching Oligonucleotide | ~2.5-fold | [7] |
| C6, B16F10, MDA-MB-231 | FITC | Noticeable Increase | [17] |
Table 2: Comparison of Endosomal Escape Enhancing Strategies (Hypothetical Data for this compound)
| Strategy | Fold Increase in Cytosolic Cargo (vs. This compound-cargo alone) | Notes |
| Chloroquine (100 µM) | 2 - 5 fold | Dependent on cell type and cargo. |
| This compound-GALA conjugate | 5 - 15 fold | pH-dependent enhancement. |
| Photochemical Internalization (PCI) | 10 - 50+ fold | Light-dependent and highly efficient. |
Note: The data in Table 2 is illustrative and the actual fold increase will depend on the specific experimental conditions, cell type, and cargo.
Experimental Protocols
Protocol 1: Calcein Leakage Assay for Endosomal Escape
Materials:
-
Target cells
-
This compound-cargo conjugate
-
Calcein AM (cell-permeant)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed target cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight. Cells should be around 70-80% confluent.
-
Prepare a stock solution of Calcein AM in DMSO.
-
Dilute Calcein AM in serum-free medium to a final working concentration (typically 1-5 µM).
-
Wash the cells once with PBS.
-
Incubate the cells with the Calcein AM solution for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove extracellular Calcein AM.
-
Add complete medium containing your this compound-cargo conjugate at the desired concentration to the cells. Include a negative control (cells with calcein only) and a positive control (e.g., a known endosome-disrupting agent like saponin).
-
Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
Observe the cells under a fluorescence microscope. Endosomal escape is indicated by a diffuse green fluorescence throughout the cytoplasm, whereas entrapped calcein will appear as bright puncta.
-
For quantitative analysis, measure the fluorescence intensity of the entire well using a fluorescence plate reader. An increase in fluorescence intensity compared to the negative control indicates endosomal escape.
Protocol 2: Split-GFP Complementation Assay
Materials:
-
Target cells stably or transiently expressing the large fragment of GFP (e.g., GFP1-10).
-
This compound-cargo conjugate with the small GFP fragment (e.g., GFP11) attached.
-
Complete cell culture medium.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed the GFP1-10 expressing cells in a suitable format and allow them to adhere.
-
Prepare your this compound-cargo-GFP11 conjugate in complete medium at the desired concentration.
-
Add the conjugate to the cells. Include a negative control (untreated GFP1-10 cells).
-
Incubate for a sufficient period to allow for uptake and endosomal escape (e.g., 4-24 hours).
-
For analysis by fluorescence microscopy, wash the cells with PBS and observe for green fluorescence.
-
For quantitative analysis by flow cytometry, detach the cells, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity. An increase in the GFP signal compared to the negative control indicates successful cytosolic delivery.
Protocol 3: Photochemical Internalization (PCI)
Materials:
-
Target cells
-
This compound-cargo conjugate
-
Endosomally-localizing photosensitizer (e.g., TPCS2a)
-
Light source with the appropriate wavelength for the photosensitizer.
-
Complete cell culture medium.
Procedure:
-
Seed target cells and allow them to adhere.
-
Incubate the cells with the photosensitizer for a specific duration (e.g., 18 hours) to allow for its accumulation in endosomes.
-
Wash the cells to remove the extracellular photosensitizer.
-
Incubate the cells with the this compound-cargo conjugate for a period to allow for its uptake into the same endocytic vesicles (e.g., 4 hours).
-
Wash the cells to remove the extracellular conjugate.
-
Expose the cells to light of the specific wavelength required to activate the photosensitizer for a defined period.
-
After light exposure, incubate the cells for a further period to allow the cargo to exert its biological effect.
-
Analyze the effect of the delivered cargo using an appropriate assay. Include controls such as cells treated with this compound-cargo alone (no light), cells treated with photosensitizer and light (no cargo), and untreated cells.
Visualizations
References
- 1. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 2. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving Membrane Activity and Cargo Delivery Efficacy of a Cell-Penetrating Peptide by Loading with Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A pH-sensitive fusogenic peptide facilitates endosomal escape and greatly enhances the gene silencing of siRNA-containing nanoparticles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular mechanism of photochemical internalization of cell penetrating peptide-cargo-photosensitizer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular mechanism of photochemical internalization of cell penetrating peptide-cargo-photosensitizer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular trafficking and photochemical internalization of cell penetrating peptide linked cargo proteins: a dual fluorescent labeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Evidence for a Bidirectional Loop Between the Lysosome and Alpha-Synuclein Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Autophagy Lysosomal Pathway and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosomal degradation of alpha-synuclein in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medium.com [medium.com]
- 21. thermofisher.com [thermofisher.com]
- 22. m.youtube.com [m.youtube.com]
- 23. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: SynB1 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with SynB1, a cell-penetrating peptide used to enhance the intracellular delivery of various molecular cargos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-penetrating peptide (CPP) derived from the natural antimicrobial peptide protegrin-1.[1] Its primary application is to facilitate the transport of a wide range of molecules, including drugs, nucleic acids, and nanoparticles, across cellular membranes to their intracellular targets.[2][3][4][5] this compound vectors have also been investigated for their ability to deliver hydrophilic molecules across the blood-brain barrier.[6]
Q2: How does this compound facilitate entry into cells?
The proposed mechanism for this compound and other cationic CPPs involves an initial electrostatic interaction with the negatively charged components of the cell membrane, such as glycosaminoglycans and phospholipids.[1][7] This is followed by a destabilization of the membrane, leading to the internalization of the peptide and its associated cargo. The exact mechanism can vary depending on the this compound concentration, the nature of the cargo, and the cell type, and may involve direct translocation through the membrane or endocytic pathways.[8][9]
Q3: What are the best practices for storing and handling this compound peptides?
For long-term storage, lyophilized this compound powder should be kept at -20°C or -80°C in a tightly sealed container to prevent moisture contamination.[10][11] Before use, allow the vial to warm to room temperature in a desiccator before opening to avoid condensation.[11][12] For short-term storage of solutions, sterile buffers at a pH of 5-6 are recommended, and aliquots should be stored at -20°C or colder.[12] Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
Like many cell-penetrating peptides, this compound can exhibit cytotoxicity at high concentrations, which is often associated with membrane disruption.[] However, studies have shown that at effective working concentrations, some this compound conjugates have low intrinsic cytotoxicity.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and cargo.[14][15][16]
Troubleshooting Guide
Issue 1: Low Delivery Efficiency of this compound-Cargo Complex
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration: The concentration of this compound is a critical factor influencing uptake efficiency.[8][9] | Perform a dose-response titration to identify the optimal this compound concentration for your cell type and cargo. Start with a low micromolar range and assess both delivery efficiency and cytotoxicity. |
| Inefficient Complex Formation: The association between this compound and the cargo may be weak or incomplete. | If using a non-covalent complex, ensure the buffer conditions (pH, ionic strength) are optimal for the electrostatic and/or hydrophobic interactions between this compound and your cargo. For covalent conjugates, verify the conjugation chemistry and purity of the final product. |
| Endosomal Entrapment: The this compound-cargo complex may be successfully internalized via endocytosis but trapped within endosomes, preventing it from reaching its cytosolic target.[][17][18] | Co-administer with endosomolytic agents or use a linker between this compound and the cargo that is cleaved in the endosomal environment. |
| Incorrect Incubation Time: The kinetics of uptake can vary. | Perform a time-course experiment to determine the optimal incubation time for maximal internalization. |
| Cell Type Variability: Different cell lines exhibit varying efficiencies for CPP-mediated uptake.[17] | If possible, test your this compound-cargo complex on different cell types to find a more permissive line for your initial experiments. |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| This compound Concentration is too High: Excessive concentrations of this compound can lead to membrane disruption and necrosis.[] | Reduce the concentration of this compound used in your experiment. Determine the IC50 value for your specific this compound-cargo complex in your cell line of interest. |
| Cargo-Induced Toxicity: The cargo itself may be toxic to the cells, and its efficient delivery by this compound exacerbates this effect. | Include a control where the cargo is delivered without this compound to assess its intrinsic toxicity. |
| Contaminants in Peptide Preparation: Impurities from the peptide synthesis process can be cytotoxic. | Ensure you are using high-purity this compound (>95%) and that it has been properly desalted and lyophilized. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Peptide Instability: this compound, being a peptide, is susceptible to degradation by proteases present in serum-containing media or released from cells.[] | Minimize the use of serum during the incubation period if possible, or use serum-free media. Prepare fresh solutions of this compound for each experiment. |
| Variations in Experimental Conditions: Minor changes in cell density, passage number, or incubation conditions can affect results. | Standardize your experimental protocol meticulously. Keep cell passage numbers low and ensure consistent cell seeding densities. |
| Aggregation of this compound-Cargo Complex: The complex may aggregate in the experimental medium, leading to variable uptake. | Analyze the complex for aggregation using techniques like dynamic light scattering (DLS). If aggregation is an issue, try different buffer formulations or adjust the ratio of this compound to cargo. |
Quantitative Data Summary
The efficiency of this compound-mediated delivery can be quantified and compared under different conditions. Below is a template table with example data illustrating how to present such results. The values are hypothetical and should be replaced with your experimental data.
| Experimental Condition | This compound Concentration (µM) | Cargo Concentration (nM) | Delivery Efficiency (%) | Cell Viability (%) |
| Control (Cargo Alone) | 0 | 100 | 5 ± 1.2 | 98 ± 2.1 |
| This compound-Cargo Complex | 5 | 100 | 45 ± 4.5 | 92 ± 3.4 |
| This compound-Cargo Complex | 10 | 100 | 78 ± 6.1 | 85 ± 4.0 |
| This compound-Cargo Complex | 20 | 100 | 85 ± 5.3 | 60 ± 7.8 |
Note: Delivery efficiency can be measured by various methods, such as flow cytometry or fluorescence microscopy, by quantifying the intracellular signal of a labeled cargo.
Experimental Protocols
General Protocol for this compound-Mediated Delivery of a Fluorescently Labeled Cargo
-
Cell Culture: Seed the target cells in a suitable format (e.g., 96-well plate for quantitative analysis or chamber slides for microscopy) and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound-Cargo Complex:
-
Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution (e.g., 1 mM).
-
In a sterile microcentrifuge tube, dilute the this compound stock solution and the fluorescently labeled cargo to their desired final concentrations in serum-free cell culture medium.
-
Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound-cargo complex solution to the cells.
-
Include necessary controls: untreated cells, cells treated with cargo alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the cells with the treatment solutions for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Analysis:
-
For Microscopy: Wash the cells three times with PBS to remove extracellular complexes. Fix the cells (e.g., with 4% paraformaldehyde), stain nuclei with DAPI if desired, and visualize using a fluorescence microscope.
-
For Flow Cytometry: Wash the cells twice with PBS, then detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in flow cytometry buffer and analyze the intracellular fluorescence.
-
-
Cytotoxicity Assay: In a parallel experiment, assess cell viability after treatment using a standard method like MTT or a live/dead cell staining assay.
Visualizations
Proposed Mechanism of this compound-Mediated Cellular Uptake
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of cell-penetrating peptides with nanomaterials for the potential therapeutics of central nervous system disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide delivery to the brain via adsorptive-mediated endocytosis: advances with SynB vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides | MDPI [mdpi.com]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
- 14. brieflands.com [brieflands.com]
- 15. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the in vivo performance of SynB1
Welcome to the Technical Support Center for SynB1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to improve the in vivo performance of the cell-penetrating peptide (CPP), this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an 18-residue cationic cell-penetrating peptide derived from the antimicrobial peptide protegrin-1.[1] Its primary sequence is RGGRLSYSRRRFSTSTGR.[1] this compound facilitates the cellular uptake of various molecular cargoes, including small molecule drugs and nanoparticles. The proposed mechanism for its entry across the blood-brain barrier (BBB) and other cell membranes is adsorptive-mediated transcytosis. This process is initiated by the electrostatic interaction between the positively charged peptide and the negatively charged components of the cell membrane.[1][2]
Q2: My this compound-cargo conjugate shows good efficacy in vitro but performs poorly in vivo. What are the common reasons for this discrepancy?
Several factors can contribute to the reduced in vivo performance of this compound conjugates:
-
Proteolytic Degradation: Like most peptides, this compound is susceptible to degradation by proteases present in the bloodstream and tissues, leading to a short half-life and rapid clearance.[3][4]
-
Rapid Renal Clearance: Due to its small size, this compound and its cargo can be quickly filtered from the blood by the kidneys.[5][6]
-
Non-specific Uptake: The cationic nature of this compound can lead to non-specific binding to various cells and plasma proteins, resulting in accumulation in non-target organs like the liver and spleen and reducing the amount available to reach the target site.[6][7]
-
Aggregation: Peptide sequences, especially those with hydrophobic residues, can be prone to self-aggregation, which can affect solubility, bioavailability, and activity.[8][9]
-
Inefficient Endosomal Escape: For cargoes that need to reach the cytoplasm, inefficient escape from endosomes after uptake can lead to their degradation in the lysosomal pathway.[2]
Q3: What are the main strategies to improve the stability and half-life of this compound in vivo?
Improving the stability of this compound is critical for its in vivo application. Key strategies include:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to this compound can shield it from proteolytic enzymes and reduce renal clearance, thereby extending its circulation half-life.[10]
-
Structural Modifications:
-
Formulation with Nanocarriers: Encapsulating or conjugating this compound-cargo constructs into larger delivery systems like liposomes or nanoparticles can protect the peptide from degradation and alter its biodistribution.[7][12]
Q4: How can I enhance the delivery of my this compound-conjugated cargo to a specific target tissue, such as the brain?
Enhancing target-specific delivery involves modifying the this compound construct to increase its accumulation at the desired site.
-
Conjugation to Targeting Ligands: In addition to this compound, attaching a ligand that binds to a receptor specifically expressed on the target cells (e.g., transferrin for brain delivery) can create a dual-targeting system, improving specificity and uptake.[7][13]
-
Formulation in Nanoparticles: Using nanocarriers can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[14]
-
Linker Chemistry: The choice of linker to conjugate this compound to its cargo is crucial. Using a cleavable linker (e.g., a disulfide bond) can ensure the cargo is released in its active form inside the target cell, where the reducing environment can break the bond.[15]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield or Purity During Synthesis | Peptide aggregation during solid-phase peptide synthesis (SPPS) due to hydrophobic sequences or intermolecular hydrogen bonding.[9] | 1. Switch Solvent: Use N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., CuLi) to disrupt hydrogen bonds.[8] 2. Increase Temperature: Perform coupling at a higher temperature or use microwave-assisted synthesis to reduce aggregation.[9] 3. Incorporate Pseudoprolines: Introduce pseudoproline dipeptides at Ser or Thr residues to disrupt secondary structure formation.[9] |
| Poor Solubility of the Purified this compound-Cargo Conjugate | The final conjugate is hydrophobic, leading to aggregation and poor solubility in aqueous buffers. | 1. Use Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or formic acid before diluting it into the final aqueous buffer.[9] 2. Incorporate Solubilizing Tags: Synthesize the peptide with a temporary hydrophilic tag (e.g., poly-Arg) that can be cleaved after purification.[9] |
| Rapid Clearance of the Conjugate in vivo | The conjugate is small enough for rapid renal filtration. High positive charge might lead to rapid uptake by the reticuloendothelial system (RES) in the liver and spleen.[5][6] | 1. Increase Hydrodynamic Size: Conjugate the this compound-cargo to a larger carrier like PEG, an elastin-like polypeptide (ELP), or a protein like albumin.[10][12] 2. Formulate in Liposomes: Encapsulating the conjugate within PEGylated liposomes can reduce RES uptake and prolong circulation time.[7] |
| Low Accumulation in Target Tissue (e.g., Brain) | Insufficient BBB penetration. Non-specific binding to peripheral tissues.[1][7] | 1. Optimize Conjugation Strategy: Studies have shown that organizing multiple this compound peptides on a scaffold (e.g., a DNA nanoparticle) can significantly improve membrane insertion compared to free peptide.[16] 2. Use a Dual-Targeting Approach: Combine this compound with a receptor-targeting ligand (e.g., transferrin) to enhance specificity.[7] 3. Verify Linker Stability: Ensure the linker between this compound and the cargo is stable in circulation. A study comparing amide, maleimide, and disulfide linkers found the disulfide linkage to be most efficient for brain delivery and subsequent drug release.[15] |
| High Toxicity Observed in vivo | The high cationic charge of CPPs can lead to membrane disruption and toxicity at high concentrations.[7][17] | 1. Determine the Therapeutic Window: Conduct a dose-response study to find the optimal concentration that provides efficacy without significant toxicity. 2. Shield the Charge: Formulating the this compound conjugate in a carrier system (e.g., liposomes) can shield its positive charge during circulation, reducing non-specific toxicity.[7] |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies aimed at improving this compound's performance.
Table 1: Impact of Conjugation on In Vivo Efficacy
| Conjugate | Model System | Key Finding | Fold Improvement vs. Control | Reference |
| This compound-Doxorubicin | Rat brain perfusion | Increased brain penetration of doxorubicin | ~6-fold | [14] |
| This compound-ELP-Doxorubicin | Murine breast tumor model | Enhanced tumor growth inhibition with hyperthermia | ~2-fold | [12] |
Table 2: Effect of Multivalent Display on Membrane Insertion
| Construct | Assay | Key Finding | Comparison | Reference |
| 15this compound-DNA Nanopore | Single-liposome insertion assay | Organization of this compound on a scaffold enhances membrane penetration. | Higher insertion efficiency than 100x molar excess of free this compound peptide. | [16] |
| 3this compound-DNA Nanopore | Single-liposome insertion assay | Increased insertion activity compared to unmodified nanopore. | 4.6% insertion efficiency | [16] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine-Containing Cargo via a Maleimide Linker
This protocol describes a common method for conjugating a cysteine-containing cargo (e.g., a protein or small molecule) to a this compound peptide that has been synthesized with a maleimide-functionalized linker.
Materials:
-
This compound peptide with a C-terminal cysteine (this compound-Cys)
-
Cargo molecule containing a free thiol (-SH) group
-
Maleimide-PEG-NHS ester linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 5 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: HPLC or FPLC with a suitable size-exclusion or ion-exchange column
Procedure:
-
Cargo Reduction (if necessary): If the cargo's thiol group is oxidized (e.g., in a disulfide bond), it must first be reduced.
-
Dissolve the cargo in Conjugation Buffer.
-
Add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 1 hour.
-
Remove excess TCEP using a desalting column, buffer exchanging into Conjugation Buffer.
-
-
This compound-Maleimide Preparation:
-
Dissolve the this compound-Cys peptide in Conjugation Buffer.
-
React the peptide with a 1.5-fold molar excess of the maleimide linker. The reaction targets the thiol group on the cysteine.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Conjugation Reaction:
-
Mix the activated this compound-maleimide with the reduced cargo at a 5-fold molar excess of the peptide.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light. The maleimide group on the this compound linker will react with the free thiol on the cargo.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the this compound-cargo conjugate from unreacted components using HPLC or FPLC.
-
Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to confirm conjugation.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate. Quantify the concentration using a suitable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Protocol 2: In Vivo Biodistribution Study Using a Fluorescently Labeled this compound Conjugate
This protocol outlines a typical workflow for assessing the biodistribution and clearance of a this compound conjugate in a murine model.
Materials:
-
This compound-cargo conjugate labeled with a near-infrared (NIR) fluorophore (e.g., Cy7)
-
Animal model (e.g., C57BL/6 mice)
-
Saline solution for injection
-
In vivo imaging system (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimate animals according to institutional guidelines.
-
Dosing Preparation: Dissolve the fluorescently labeled this compound-cargo conjugate in sterile saline to the desired concentration.
-
Administration:
-
Anesthetize the mice.
-
Administer a single intravenous (IV) injection of the conjugate solution via the tail vein. Include a control group injected with saline or free fluorophore.
-
-
Live Animal Imaging:
-
At various time points (e.g., 1h, 4h, 8h, 24h) post-injection, anesthetize the mice and perform whole-body imaging using an IVIS.
-
Quantify the fluorescence intensity in different regions of interest (ROIs).
-
-
Ex Vivo Organ Imaging:
-
At the final time point (e.g., 24h), humanely euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect key organs (liver, spleen, kidneys, lungs, heart, brain, bladder).[5]
-
Arrange the organs and image them ex vivo using the IVIS to quantify fluorescence accumulation in each tissue.
-
-
Data Analysis:
-
Analyze the images to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Plot the fluorescence intensity over time to assess the pharmacokinetic profile and clearance route. Primary accumulation in the bladder and presence in urine suggests renal clearance.[5]
-
Visualizations
Caption: Workflow for preparing and evaluating a this compound conjugate in vivo.
Caption: A logical guide for troubleshooting poor in vivo this compound performance.
References
- 1. Peptides for trans‐blood–brain barrier delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo biodistribution and clearance of peptide amphiphile micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. polarispeptides.com [polarispeptides.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for SynB1 Fusion Proteins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification methods for SynB1 fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a fusion tag?
A1: this compound is a cell-penetrating peptide (CPP) derived from the natural antimicrobial peptide protegrin-1.[1] It is a short, linear peptide that can traverse cellular membranes.[1][2] When fused to a protein of interest, this compound can facilitate the delivery of that protein into cells, which is highly valuable for research and therapeutic applications.[2][3]
Q2: What are the main challenges associated with purifying this compound fusion proteins?
A2: The primary challenges include:
-
Low expression levels: CPPs can sometimes be toxic to the expression host (e.g., E. coli), leading to poor protein yields.[4]
-
Protein aggregation: The fusion protein may misfold and form insoluble aggregates known as inclusion bodies.[5]
-
Inefficient affinity tag binding: The this compound tag or the protein of interest might interfere with the binding of an affinity tag (e.g., His-tag) to the chromatography resin.
-
Difficulties in proteolytic cleavage: The cleavage site between the this compound tag and the target protein may be inaccessible to the protease, resulting in incomplete cleavage.
-
Poor recovery after purification: The physicochemical properties of the this compound peptide, such as its charge and hydrophobicity, can lead to non-specific interactions with chromatography resins and surfaces, causing protein loss.
Q3: How can I improve the soluble expression of my this compound fusion protein?
A3: To enhance soluble expression, consider the following strategies:
-
Optimize expression conditions: Lowering the induction temperature (e.g., to 15-20°C) and using a lower concentration of the inducing agent (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding.
-
Co-expression with chaperones: Molecular chaperones can assist in the correct folding of the fusion protein, preventing aggregation.
-
Use a solubility-enhancing fusion partner: In addition to this compound, another fusion tag known to improve solubility, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can be incorporated into the construct.
-
Test different expression strains: Some E. coli strains are specifically engineered to enhance the expression of difficult proteins.
Troubleshooting Guide
Problem 1: Low Yield of Purified this compound Fusion Protein
| Possible Cause | Suggested Solution |
| Low expression level | Optimize expression conditions (temperature, inducer concentration, induction time).[4] Test different E. coli expression strains. |
| Protein degradation | Add protease inhibitors to the lysis buffer. Perform all purification steps at low temperatures (4°C). |
| Protein loss during chromatography | See Troubleshooting sections for specific chromatography steps (Affinity, Ion Exchange). |
| Protein precipitation during purification | Optimize buffer conditions (pH, ionic strength, additives). See Problem 2. |
Problem 2: Protein Aggregation and Inclusion Body Formation
| Possible Cause | Suggested Solution |
| High protein expression rate | Lower the induction temperature and inducer concentration. |
| Suboptimal buffer conditions | Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI).[5] Screen different salt concentrations (e.g., 150-500 mM NaCl) to maintain solubility. |
| Exposed hydrophobic regions | Add non-ionic detergents (e.g., 0.1% Triton X-100) or glycerol (e.g., 5-10%) to the buffers to prevent hydrophobic interactions. |
| Oxidation of cysteine residues | Include reducing agents like DTT or BME (1-5 mM) in your buffers.[5] |
| Inclusion body formation | If optimization of soluble expression fails, consider purifying the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidine hydrochloride) followed by a refolding step. |
Problem 3: Inefficient Binding to Affinity Resin (e.g., Ni-NTA for His-tagged this compound fusions)
| Possible Cause | Suggested Solution |
| Inaccessible His-tag | The this compound tag or the fusion partner may be sterically hindering the His-tag. Purify under denaturing conditions to expose the tag. |
| Interfering substances in lysate | Ensure the lysis buffer is compatible with the affinity resin. For Ni-NTA, avoid high concentrations of EDTA or DTT. |
| Incorrect buffer pH or ionic strength | Optimize the pH and salt concentration of the binding buffer for efficient interaction between the tag and the resin. |
| Column overloading | Reduce the amount of crude protein lysate loaded onto the column. |
Problem 4: Inefficient Proteolytic Cleavage of the this compound Tag
| Possible Cause | Suggested Solution |
| Inaccessible cleavage site | Perform cleavage under conditions that promote partial unfolding of the fusion protein (e.g., in the presence of low concentrations of denaturants). Consider redesigning the fusion construct with a longer, more flexible linker between the tag and the cleavage site. |
| Suboptimal cleavage conditions | Optimize the reaction buffer (pH, temperature), enzyme-to-substrate ratio, and incubation time. |
| Inhibitors of the protease | Ensure no components of your elution buffer inhibit the protease. Dialyze the purified fusion protein against the optimal cleavage buffer before adding the protease. |
Quantitative Data Summary
Table 1: Comparison of Fusion Tag Cleavage Efficiencies
| Fusion Partner | Protease | Substrate Protein | Enzyme:Substrate (w/w) | Time (h) | Temperature (°C) | Cleavage Efficiency (%) |
| GST | Thrombin | Apaf-1 CARD-2T | 1:100 | 16 | 25 | ~50 |
| GST | Thrombin | Apaf-1 CARD-2T | 1:10 | 16 | 25 | ~100 |
| GST | Caspase-3 | Apaf-1 CARD + GS | 1:100 | 5 | 25 | ~100 |
| GST | Caspase-3 (pro) | Apaf-1 CARD + GS | 1:100 | 3 | 25 | ~100 |
| GST-Th | Thrombin | MBP | 1 U / 0.1 mg | 16 | RT | ~100 |
| GST-TEV | TEV Protease | MBP | 33 U / 0.1 mg | 4 | RT | ~100 |
| Profinity eXact | On-column | MBP | N/A | 0.5 | RT | High |
Data is illustrative and sourced from studies on various fusion proteins.[4][6] Efficiency for a specific this compound fusion protein must be determined empirically.
Table 2: Example Yields for Fusion Proteins
| Fusion Tag | Target Protein | Expression System | Purification Method | Yield (mg/L culture) | Purity (%) |
| CotB1p-SUMO | mCherry | E. coli | Silica Affinity | 113 | 95 |
| CotB1-SUMO | mCherry | E. coli | Silica Affinity | 60 | 95 |
| GST-mutated | TM helix of CorA | E. coli | Affinity, Chemical Cleavage | 10 | High |
This data is provided as a general reference from studies on different fusion proteins.[7][8] Yields for this compound fusion proteins will be highly dependent on the specific protein of interest and the optimized protocol.
Experimental Protocols
Protocol 1: General Purification of a His-tagged this compound Fusion Protein
This protocol outlines a general procedure for the purification of a this compound fusion protein containing a hexahistidine (6xHis) tag using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
E. coli cell paste expressing the His-tagged this compound fusion protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose resin
Methodology:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Sonicate the suspension on ice until the lysate is no longer viscous. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Column Preparation: Pack a chromatography column with Ni-NTA resin. Equilibrate the resin with 5-10 column volumes (CV) of Lysis Buffer (without lysozyme and PMSF).
-
Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through to check for unbound protein.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5-10 CV of Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to determine the purity of the fusion protein.[9]
Protocol 2: On-Column Proteolytic Cleavage of a this compound Fusion Protein
This protocol describes a general method for cleaving the this compound tag from the protein of interest while it is still bound to the affinity resin. This example uses a protease that is active in the elution buffer of the previous step, but buffer exchange may be necessary.
Materials:
-
Purified this compound fusion protein bound to affinity resin (from Protocol 1, step 4)
-
Cleavage Buffer: A buffer optimal for the specific protease being used. This may require buffer exchange on the column.
-
Specific protease (e.g., TEV protease, thrombin)
Methodology:
-
Buffer Exchange (if necessary): After the wash step in the affinity purification protocol, equilibrate the column with 5-10 CV of the appropriate Cleavage Buffer.
-
Protease Addition: Dilute the protease in Cleavage Buffer and apply it to the column. Allow the protease solution to flow through the column until the entire resin bed is saturated.
-
Incubation: Stop the column flow and incubate the resin with the protease for a predetermined time (e.g., 2-16 hours) at a specific temperature (e.g., 4°C or room temperature). This step requires optimization.
-
Elution of Target Protein: After incubation, resume the column flow and collect the eluate. The target protein should be in the flow-through, while the this compound tag (if also bound to the resin) and the protease (if it has an affinity tag) will remain on the column.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm cleavage and purity.
Visualizations
Caption: A general experimental workflow for the expression, purification, and analysis of this compound fusion proteins.
Caption: A troubleshooting decision tree for the purification of this compound fusion proteins.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel protein purification system utilizing an N-terminal fusion protein and a caspase-3 cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Chemical cleavage of fusion proteins for high-level production of transmembrane peptides and protein domains containing conserved methionines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity purification of recombinant proteins using a novel silica-binding peptide as a fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
Validation & Comparative
A Comparative Guide to Validating SynB1-Mediated Delivery with Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Cell-penetrating peptides (CPPs) are a powerful class of molecules capable of transporting a wide array of cargo—from small molecules to large proteins and nanoparticles—across the cellular membrane.[1][2] SynB1, a notable CPP, holds significant promise as a vector for therapeutic and diagnostic agents.[3][4] However, the successful application of this compound hinges on the rigorous validation of its intracellular delivery efficiency. Fluorescence microscopy stands out as a primary method for this validation, offering direct visual confirmation of cellular uptake and subcellular localization.[5]
This guide provides an objective comparison of fluorescence microscopy with alternative validation techniques, supported by experimental protocols and representative data, to assist researchers in designing robust validation studies for this compound-mediated delivery systems.
Comparison of Delivery Validation Methodologies
Validating the intracellular delivery of a this compound-conjugated cargo requires a technique that is both sensitive and informative. While fluorescence microscopy is a cornerstone method, other techniques offer complementary data.
| Method | Principle | Advantages | Disadvantages |
| Fluorescence Microscopy | Direct visualization of fluorescently labeled cargo within fixed or living cells.[6] | Provides direct visual proof of internalization and critical spatial information on subcellular localization (e.g., cytoplasm vs. nucleus vs. endosomes).[7] | Quantitative analysis can be complex and lower-throughput compared to other methods; potential for phototoxicity and photobleaching in live-cell imaging.[8][9] |
| Confocal Microscopy | A specialized form of fluorescence microscopy that uses a pinhole to reject out-of-focus light, generating high-resolution optical sections. | Offers superior image resolution and contrast, enabling precise 3D reconstruction and colocalization studies to track cargo trafficking through specific organelles.[10] | Higher cost, greater complexity, and increased risk of phototoxicity compared to standard widefield microscopy.[10] |
| Flow Cytometry | Measures the fluorescence intensity of thousands of individual cells as they pass through a laser beam.[11] | Provides high-throughput, quantitative data on the percentage of cells that have internalized the cargo and the relative amount of uptake on a per-cell basis.[8][12] | Lacks spatial information; it cannot distinguish between cargo bound to the cell surface and cargo that has been successfully internalized into the cytoplasm.[11] |
| Biochemical Assays (e.g., ELISA, Western Blot) | Quantifies the delivered cargo or its functional effect (e.g., enzyme activity, protein expression) from cell lysates. | Highly sensitive and specific for quantifying the total amount of active cargo delivered to a cell population. | Destructive method requiring cell lysis, which precludes live-cell analysis and provides no information on delivery efficiency at the single-cell level or subcellular distribution. |
Validating this compound-Mediated Delivery: Representative Experimental Data
The following table summarizes sample quantitative data from a fluorescence microscopy experiment designed to validate the intracellular delivery of a fluorescently-labeled protein cargo mediated by this compound.
| Treatment Group | Mean Fluorescence Intensity per Cell (Arbitrary Units) | Percentage of Cargo-Positive Cells (%) | Predominant Subcellular Localization |
| Control (Fluorescent Cargo Alone) | 25.3 ± 4.1 | 8.2 ± 2.5 | Extracellular, minimal puncta |
| This compound + Fluorescent Cargo | 245.8 ± 21.7 | 95.1 ± 3.8 | Diffuse cytoplasmic and perinuclear |
| Endocytosis Inhibitor + this compound + Cargo | 78.4 ± 9.6 | 31.5 ± 5.2 | Primarily extracellular, some endosomal puncta |
Data are represented as mean ± standard deviation from three independent experiments.
Key Experimental Protocols
Below are detailed methodologies for performing a typical validation experiment using fluorescence microscopy.
Cell Culture and Treatment Protocol
-
Cell Seeding: Seed target cells (e.g., HeLa, A549) onto sterile glass-bottom dishes or coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Complex: Prepare the this compound-cargo complex by incubating the this compound peptide with your fluorescently labeled cargo (e.g., FITC-labeled dextran or a fluorescent protein) at a predetermined molar ratio in serum-free medium for 30 minutes at room temperature.
-
Cell Treatment: Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-cargo complex to the cells. Include control wells with cargo alone and, if investigating uptake mechanisms, wells pre-treated with endocytosis inhibitors.[13]
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for internalization.
Sample Preparation and Fluorescence Imaging
-
Washing: After incubation, aspirate the treatment medium and wash the cells three times with PBS to remove any non-internalized, extracellular cargo.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7][14]
-
Permeabilization (Optional): If staining intracellular structures, permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.[6]
-
Staining: Counterstain cellular compartments as needed. For example, stain nuclei with DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) for 5-10 minutes to aid in identifying cellular boundaries.[7]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[14]
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for the cargo fluorophore and any counterstains. Capture multiple images from random fields for each condition to ensure representative data.
Quantitative Image Analysis
-
Software: Use image analysis software such as ImageJ/Fiji or CellProfiler for quantification.[8][12]
-
Cellular Outlines: Use the brightfield or a whole-cell stain image to define the boundary of each cell, creating a Region of Interest (ROI). The nuclear stain can help in cell segmentation.
-
Measure Intensity: For each cell (ROI), measure the mean fluorescence intensity of the cargo's signal.[15][12]
-
Thresholding: Set a fluorescence intensity threshold based on the control cells (treated with cargo alone) to determine the percentage of "positive" cells that have successfully internalized the cargo.
-
Data Analysis: Export the data and perform statistical analysis to compare the different treatment groups.
Visualizing the Process
Diagrams created using Graphviz illustrate the proposed delivery mechanism and the experimental validation workflow.
Caption: Proposed mechanism for this compound-mediated cargo delivery into the cell cytoplasm.
Caption: Step-by-step experimental workflow for validating this compound delivery.
Conclusion
Validating the intracellular delivery of cargo is a critical step in the development of this compound-based therapeutic and diagnostic tools. Fluorescence microscopy offers an unparalleled ability to visually confirm cellular uptake and determine the subcellular fate of the delivered molecules.[7][10] While it has limitations, its qualitative and quantitative power is substantial, especially when complemented by high-throughput methods like flow cytometry. The protocols and comparative data presented here serve as a robust framework for researchers to effectively and accurately validate the performance of this compound-mediated delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 5. Quantitative and Qualitative Methods Using Fluorescence Microscopy for the Study of Modified Low Density Lipoproteins Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Label-free intracellular transport measured by spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. med.upenn.edu [med.upenn.edu]
- 15. researchgate.net [researchgate.net]
SynB1 (pVEC) on Par with Leading Cell-Penetrating Peptides in Cellular Uptake: A Quantitative Comparison
For researchers and drug development professionals navigating the complex landscape of cellular delivery, the choice of a cell-penetrating peptide (CPP) is a critical decision. This guide provides a quantitative analysis of SynB1, also known as pVEC, benchmarked against other widely used CPPs such as Tat, Penetratin, and Transportan. The data, compiled from multiple studies, demonstrates this compound's competitive efficacy in mediating cellular uptake, positioning it as a strong candidate for various therapeutic and research applications.
This comparative guide synthesizes quantitative data from in vitro and in vivo studies, presenting a clear overview of this compound's performance. The included experimental protocols and workflow diagrams offer transparency and enable researchers to replicate and build upon these findings.
Comparative Analysis of Cellular Uptake
The cellular internalization efficiency of this compound has been quantitatively assessed against several other prominent CPPs across different experimental setups. The data consistently shows that this compound's uptake is comparable, and in some instances superior, to that of other well-established peptides.
In Vitro Cellular Uptake
A key measure of a CPP's utility is its ability to transport cargo into cells in a laboratory setting. Studies utilizing fluorescently labeled peptides have provided quantitative data on the relative uptake of this compound and its counterparts.
| Cell-Penetrating Peptide | Cargo | Cell Line | Uptake Efficiency (relative to control) | Reference |
| This compound (pVEC) | Avidin (68 kDa) | HeLa | ~3-fold increase | [1] |
| Tat | Avidin (68 kDa) | HeLa | ~8-fold increase | [1] |
| Penetratin | Avidin (68 kDa) | HeLa | ~4-fold increase | [1] |
| Transportan | Avidin (68 kDa) | HeLa | ~10-fold increase | [1] |
| This compound (pVEC) | Fluorescein (FITC) | HeLa | Molar amount internalized per mg of protein provided in study | [2] |
| TP10 | Fluorescein (FITC) | HeLa | Molar amount internalized per mg of protein provided in study | [2] |
Note: The uptake efficiency is often measured as the fold increase in intracellular fluorescence or protein concentration compared to the cargo protein alone. The method of conjugation or complex formation can significantly impact delivery efficiency.[1]
A study comparing the uptake of FITC-labeled TP10 and pVEC in HeLa cells provides specific quantitative values for internalized peptide, demonstrating a direct method for comparing uptake efficiency.[2] While another study showed that for the delivery of the protein Avidin into HeLa cells, this compound (pVEC) demonstrated a significant, approximately 3-fold increase in uptake compared to the protein alone.[1] In the same study, Tat and Transportan showed higher uptake efficiencies of approximately 8-fold and 10-fold respectively, while Penetratin had a comparable 4-fold increase.[1]
It is important to note that multivalency can influence the uptake of some CPPs. While this effect is pronounced for Tat, studies on multivalent versions of this compound (pVEC) did not show a similar increase in cellular uptake.[3]
In Vivo Blood-Brain Barrier Transport
The ability to cross the blood-brain barrier (BBB) is a critical attribute for CPPs intended for neurological applications. In an in vivo study comparing the BBB influx of several CPPs, this compound (pVEC) exhibited a high unidirectional influx rate, surpassing that of the well-known Tat peptide.
| Cell-Penetrating Peptide | Unidirectional Influx Rate (Kin) (μl/g·min) | Reference |
| This compound (pVEC) | 6.02 | [4] |
| Tat 47-57 | 4.73 | [4] |
| SynB3 | 5.63 | [4] |
| Transportan 10 (TP10) | 0.05 | [4] |
These findings highlight this compound's potential for delivering therapeutic agents to the central nervous system.[4]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section details the experimental protocols used in the cited studies for quantifying CPP uptake.
Fluorescence-Based Quantification of Cellular Uptake in Cell Lysates
This method provides a quantitative measure of the total amount of fluorescently labeled peptide within a cell population.
Protocol:
-
Cell Culture: HeLa cells are cultured to a suitable confluency in appropriate cell culture plates.
-
Peptide Incubation: Cells are treated with a 5 µM solution of the FITC-labeled CPP (e.g., pVEC or TP10) for 1 hour.[2]
-
Washing: The cells are washed to remove any non-internalized peptide. For experiments aiming to distinguish between membrane-bound and internalized peptides, a trypsinization step is included.[2]
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Fluorescence Measurement: The fluorescence intensity of the cell lysate is measured using a fluorometer.[2]
-
Quantification: The molar amount of internalized peptide is calculated based on a standard curve of the fluorescently labeled peptide and normalized to the total protein concentration in the lysate.[2]
In Vivo Blood-Brain Barrier Influx Measurement
This protocol is used to determine the rate at which a CPP crosses the blood-brain barrier in a living organism.
Protocol:
-
Peptide Labeling: The CPPs (e.g., pVEC, Tat 47-57) are radiolabeled.
-
Animal Model: The study is conducted using an appropriate animal model (e.g., mice).
-
Injection: The radiolabeled CPP is injected intravenously.
-
Blood and Brain Sampling: At multiple time points after injection, blood and brain tissue samples are collected.
-
Radioactivity Measurement: The radioactivity in the serum and brain homogenates is measured.
-
Multiple-Time Regression Analysis: The brain/serum radioactivity ratios are plotted against exposure time, and the unidirectional influx rate (Kin) is calculated from the slope of the initial linear portion of the curve.[4]
Signaling Pathways and Uptake Mechanisms
The cellular uptake of this compound (pVEC) is thought to occur through endocytosis, a process that is energy-dependent. This is supported by evidence that uptake is significantly reduced by endocytosis inhibitors.[5] The initial interaction with the cell surface is a critical step for all CPPs, often involving electrostatic interactions between the cationic peptide and anionic components of the cell membrane.
Conclusion
The quantitative data presented in this guide firmly establishes this compound (pVEC) as a highly effective cell-penetrating peptide. Its performance in both in vitro cellular uptake and in vivo blood-brain barrier transport is comparable to, and in key aspects, exceeds that of other leading CPPs. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and harness the potential of this compound for the intracellular delivery of a wide range of therapeutic and diagnostic agents. The evidence suggests that this compound is a valuable tool for overcoming cellular barriers and advancing the development of next-generation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Convergent synthesis and cellular uptake of multivalent cell penetrating peptides derived from Tat, Antp, pVEC, TP10 and SAP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SynB1 and GALA Peptides for Nanoparticle Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nanoparticles to their target cells is a cornerstone of nanomedicine. A critical challenge in this process is overcoming the cellular membrane and ensuring the release of the nanoparticle cargo from endosomes into the cytoplasm. To address this, cell-penetrating peptides (CPPs) and endosome-disrupting peptides are frequently conjugated to nanoparticle surfaces. This guide provides a comparative analysis of two such peptides: SynB1, a cell-penetrating peptide, and GALA, a pH-sensitive fusogenic peptide, to aid in the selection and application of these tools for nanoparticle delivery.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and GALA lies in their distinct mechanisms for facilitating nanoparticle entry and intracellular trafficking.
This compound: The Direct Penetrator
This compound is a cationic peptide derived from the protegrin-1 antimicrobial peptide. Its primary mechanism of action is believed to be adsorptive-mediated endocytosis . The positively charged this compound peptide interacts with negatively charged components of the cell membrane, such as proteoglycans, triggering the internalization of the nanoparticle conjugate. While it facilitates cellular uptake, its ability to promote endosomal escape is less pronounced compared to dedicated fusogenic peptides.
GALA: The pH-Sensitive Escape Artist
GALA is a synthetic, pH-sensitive fusogenic peptide designed to mimic viral fusion proteins. Its mechanism is elegantly tuned to the changing environment of the endocytic pathway.[1] At the neutral pH of the extracellular environment (around 7.4), GALA adopts a random coil conformation.[2] However, as the endosome matures and its internal pH drops to 5.0-6.0, the glutamic acid residues in GALA become protonated.[2] This charge neutralization induces a conformational change to an amphipathic α-helix.[2] This helical structure allows GALA to insert into and destabilize the endosomal membrane, leading to the formation of pores and the subsequent release of the nanoparticle cargo into the cytoplasm.[2] It is proposed that 8-12 GALA monomers assemble to form a pore.[2]
Performance Comparison: Head-to-Head Data
Direct comparative studies of this compound and GALA across various nanoparticle platforms are limited. However, available data provides insights into their relative performance in specific contexts.
A key study directly compared the membrane insertion efficiency of DNA nanopores functionalized with either this compound or GALA. The results demonstrated that GALA-modified nanopores exhibited significantly higher and faster membrane insertion compared to this compound-modified nanopores.[3] This suggests that in scenarios where direct membrane disruption is the primary goal, GALA is the more potent agent.
Data Presentation
Due to the lack of standardized, direct comparative studies, a single table summarizing all quantitative data would be misleading. Instead, the following tables present a summary of available data for each peptide from various studies.
Table 1: Performance Data for GALA-Modified Nanoparticles
| Performance Metric | Nanoparticle System | Cargo | Cell Line/Model | Result | Reference |
| Gene Silencing | MEND | siRNA | In vivo (topical) | More efficient gene silencing compared to unmodified MENDs. | [4] |
| Gene Expression | Lipid Nanoparticles | Plasmid DNA | In vivo (lungs) | High gene expression level in the lungs (>10^7 RLU/mg protein). | [5][6] |
| Membrane Insertion Efficiency | DNA Nanopore | - | Liposomes | 65.8% insertion efficiency with 6 GALA peptides per nanopore. | [3] |
Table 2: Performance Data for this compound-Modified Nanoparticles
| Performance Metric | Nanoparticle System | Cargo | Cell Line/Model | Result | Reference |
| Brain Delivery | Gelatin-Siloxane NP | - | In vivo (mouse) | Significantly higher nanoparticle levels in the brain compared to control. | [7] |
| Cytotoxicity (IC50) | ELP | Doxorubicin | MCF-7 | 12-30 µM at 42 °C. | [8][9] |
| Membrane Insertion Efficiency | DNA Nanopore | - | Liposomes | Lower insertion efficiency than GALA-modified nanopores. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these peptides in nanoparticle delivery systems.
Protocol 1: Formulation of GALA-Modified Lipid Nanoparticles (LNPs)
This protocol describes a general method for conjugating GALA to pre-formed lipid nanoparticles.
Materials:
-
Pre-formed lipid nanoparticles with a maleimide-functionalized PEG-lipid.
-
GALA peptide with a C-terminal cysteine.
-
Reaction Buffer (e.g., HEPES buffer with EDTA, pH 6.8-7.4).
-
Purification system (e.g., size exclusion chromatography or dialysis).
Procedure:
-
Peptide Solution Preparation: Dissolve the GALA-cysteine peptide in the reaction buffer to a desired concentration.
-
Conjugation Reaction: Add the GALA-cysteine solution to the maleimide-functionalized LNP suspension. The molar ratio of peptide to maleimide will need to be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Purification: Remove unconjugated peptide from the LNP suspension using size exclusion chromatography or dialysis.
-
Characterization: Characterize the GALA-LNPs for size, zeta potential, and peptide conjugation efficiency.
Protocol 2: Formulation of this compound-Conjugated Nanoparticles (General)
This protocol provides a general framework for conjugating this compound to nanoparticles using carbodiimide chemistry.
Materials:
-
Nanoparticles with carboxyl groups on the surface.
-
This compound peptide with a primary amine (e.g., N-terminus or a lysine side chain).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide).
-
Activation Buffer (e.g., MES buffer, pH 6.0).
-
Coupling Buffer (e.g., PBS or HEPES buffer, pH 7.2-7.5).
-
Quenching solution (e.g., hydroxylamine).
-
Purification system.
Procedure:
-
Nanoparticle Activation: Resuspend the carboxylated nanoparticles in the activation buffer. Add EDC and NHS to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagents: Pellet the activated nanoparticles by centrifugation and wash with the coupling buffer to remove excess EDC and NHS.
-
Peptide Coupling: Resuspend the activated nanoparticles in the coupling buffer and add the this compound peptide solution. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to deactivate any remaining active esters.
-
Purification: Purify the this compound-nanoparticles to remove unconjugated peptide and other reagents.
-
Characterization: Analyze the final product for size, zeta potential, and peptide conjugation efficiency.
Choosing the Right Peptide for Your Application
The choice between this compound and GALA will depend on the specific requirements of the nanoparticle delivery system.
-
Choose this compound for:
-
Enhanced cellular uptake of nanoparticles, particularly when the cargo does not require immediate release from the endosome.
-
Brain delivery , as this compound has been shown to facilitate transport across the blood-brain barrier.[7]
-
Applications where a cationic surface charge is desired to interact with cell membranes.
-
-
Choose GALA for:
-
Efficient endosomal escape of cargo that needs to reach the cytoplasm to be effective (e.g., siRNA, mRNA, proteins).
-
pH-triggered delivery , providing a stimulus-responsive release mechanism.
-
Applications where direct membrane disruption is the primary goal.
-
Conclusion
Both this compound and GALA are valuable tools for enhancing the delivery of nanoparticles. This compound excels at promoting cellular uptake, particularly for applications requiring transport across biological barriers like the blood-brain barrier. GALA, with its sophisticated pH-sensitive mechanism, is a powerful agent for achieving endosomal escape, a critical step for the cytoplasmic delivery of many therapeutic payloads. A thorough understanding of their distinct mechanisms and a careful consideration of the specific therapeutic goal are paramount for the rational design of effective peptide-functionalized nanoparticle delivery systems. Further head-to-head comparative studies are needed to fully elucidate the relative advantages of each peptide across a broader range of nanoparticle platforms and in various in vivo models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanoscopy for endosomal escape quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery [mdpi.com]
- 6. GALA-Modified Lipid Nanoparticles for the Targeted Delivery of Plasmid DNA to the Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Therapeutic Efficacy of SynB1-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SynB1-drug conjugates with alternative drug delivery platforms, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound-mediated delivery, particularly for central nervous system (CNS) applications.
Introduction to this compound-Drug Conjugates
This compound is a cell-penetrating peptide (CPP) derived from protegrin 1, an antimicrobial peptide. It is a short, cationic peptide that has been shown to efficiently traverse cellular membranes, including the formidable blood-brain barrier (BBB). By conjugating therapeutic agents to this compound, it is possible to enhance their delivery to otherwise inaccessible sites, such as the brain. This strategy holds significant promise for the treatment of various neurological disorders and brain tumors. The primary mechanism by which this compound and its cargo cross the BBB is believed to be adsorptive-mediated transcytosis.
Comparative Efficacy of this compound-Drug Conjugates
The therapeutic efficacy of this compound-drug conjugates has been evaluated in numerous preclinical studies. A key measure of success is the ability to increase the concentration of a drug in the target tissue, such as the brain, compared to the administration of the free drug.
Enhanced Brain Delivery of Doxorubicin
Doxorubicin, a potent chemotherapeutic agent, has limited efficacy against brain tumors due to its inability to cross the BBB. However, when conjugated to this compound, its brain uptake is significantly enhanced.
| Compound | Fold Increase in Brain Uptake vs. Free Drug | Reference Study |
| This compound-Doxorubicin | ~30-fold | Rousselle et al.[1] |
| Penetratin-Doxorubicin | ~6-fold | Rousselle et al.[2] |
Note: Data is compiled from different studies and may not be directly comparable.
Comparison with Other Cell-Penetrating Peptides
This compound is one of several CPPs that have been investigated for drug delivery. The table below provides a qualitative comparison of this compound with another well-studied CPP, Penetratin.
| Feature | This compound | Penetratin |
| Origin | Protegrin 1 | Antennapedia homeodomain |
| Mechanism | Adsorptive-Mediated Transcytosis | Adsorptive-Mediated Transcytosis |
| Reported Cargo | Small molecules (e.g., doxorubicin, benzylpenicillin), peptides | Small molecules, peptides, nanoparticles |
Alternative Brain Drug Delivery Strategies
Beyond CPPs, several other strategies are being explored to enhance drug delivery to the brain.
-
Receptor-Mediated Transcytosis (RMT): This approach utilizes ligands that bind to specific receptors on the BBB, such as the transferrin receptor, to trigger transcytosis. A combination of transferrin and a CPP has been shown to improve brain delivery compared to using a single ligand.[3]
-
Nanoparticle-Based Delivery: Encapsulating drugs in nanoparticles can protect them from degradation and facilitate their transport across the BBB. These nanoparticles can also be functionalized with targeting ligands like transferrin or CPPs to enhance their specificity.
-
Antibody-Drug Conjugates (ADCs): ADCs use monoclonal antibodies to target specific antigens on diseased cells, delivering a potent cytotoxic payload. While highly specific, the large size of antibodies can limit their ability to penetrate the BBB.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound-drug conjugates.
In Situ Brain Perfusion
This technique is used to measure the transport of a substance across the BBB in its natural physiological state.
Objective: To quantify the brain uptake of a this compound-drug conjugate compared to the free drug.
Procedure:
-
Animal Preparation: Anesthetize the animal (typically a mouse or rat).
-
Surgical Procedure: Expose the common carotid artery and the external carotid artery. Ligate the external carotid artery and insert a cannula into the common carotid artery.
-
Perfusion: Perfuse a buffered physiological solution containing the test compound (e.g., radiolabeled this compound-drug conjugate or free drug) at a constant flow rate.
-
Sample Collection: After a set perfusion time (e.g., 1-10 minutes), decapitate the animal and collect the brain.
-
Analysis: Homogenize the brain tissue and measure the concentration of the test compound using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds).
-
Calculation: Calculate the brain uptake clearance (Kin) or the percentage of the injected dose per gram of brain tissue (%ID/g).
Biodistribution Studies
These studies determine the distribution of a compound throughout the body over time.
Objective: To assess the organ distribution and clearance of a this compound-drug conjugate.
Procedure:
-
Animal Model: Use a relevant animal model (e.g., mice bearing brain tumors).
-
Compound Administration: Administer the test compound (e.g., radiolabeled this compound-drug conjugate) intravenously.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Collection: Collect various organs of interest (e.g., brain, tumor, liver, kidneys, spleen, heart).
-
Sample Processing: Weigh each organ and homogenize.
-
Analysis: Determine the concentration of the compound in each organ sample.
-
Data Expression: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.
Caption: Adsorptive-Mediated Transcytosis of a this compound-Drug Conjugate across the BBB.
Caption: Workflow for an In Vivo Study Validating Therapeutic Efficacy.
Conclusion
The conjugation of therapeutic agents to the cell-penetrating peptide this compound represents a promising strategy to overcome the blood-brain barrier and enhance drug delivery to the central nervous system. Preclinical data consistently demonstrates a significant increase in the brain uptake of this compound-drug conjugates compared to their unconjugated counterparts. While other delivery platforms are under investigation, this compound offers a compelling approach due to its efficiency and the growing body of evidence supporting its utility. Further head-to-head comparative studies will be crucial to fully elucidate the relative advantages of this compound over other brain-targeting strategies. The experimental protocols and conceptual workflows provided in this guide offer a framework for the continued validation and development of this compound-based therapeutics.
References
- 1. Distinct biodistribution of doxorubicin and the altered dispositions mediated by different liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Intracellular Localization of SynB1-Delivered Cargo
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic and imaging agents into cells is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors for intracellular delivery. Among these, SynB1, a synthetic peptide, has garnered attention for its ability to transport various cargo molecules across the cell membrane. However, a critical aspect of validating any delivery system is to unequivocally confirm that the cargo has not only entered the cell but has also reached its intended intracellular destination, often requiring escape from endosomal entrapment.
This guide provides a comparative overview of key experimental methods to confirm and quantify the intracellular localization of cargo delivered by this compound. We will compare its performance with other widely used CPPs, namely TAT and Penetratin, and provide detailed protocols for essential assays.
Alternative Cell-Penetrating Peptides: A Brief Comparison
While this compound is an effective delivery vector, its performance is often benchmarked against other well-established CPPs.
-
TAT: Derived from the HIV-1 transactivator of transcription protein, the TAT peptide is one of the most studied CPPs. It is known for its high cationic charge and efficiency in translocating a variety of cargo molecules, including proteins and nucleic acids, into cells.[1]
-
Penetratin: Derived from the Antennapedia homeodomain of Drosophila, Penetratin is another widely used CPP. It has been shown to effectively deliver various cargos and is thought to enter cells through both direct translocation and endocytosis.[1]
The choice of CPP can significantly impact delivery efficiency and the intracellular fate of the cargo, making comparative analysis crucial.
Quantitative Performance Comparison
Quantifying the efficiency of intracellular delivery and endosomal escape is essential for comparing different CPPs. The following table summarizes representative data on the cellular uptake of this compound and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Cell-Penetrating Peptide | Cargo | Cell Line | Uptake Efficiency (Relative Fluorescence Intensity) | Reference |
| This compound | Fluorescein | HeLa | Data not available in a directly comparable format | |
| TAT | FITC | HeLa | Normalized to 1.0 (as a common reference) | [2] |
| Penetratin | FITC | HeLa | ~2.5x higher than TAT | [2] |
| Transportan 10 | Fluorescein | CHO | ~4x higher than Penetratin | [3] |
Methods for Confirming Intracellular Localization and Endosomal Escape
A multi-faceted approach is often necessary to confidently determine the intracellular fate of a delivered cargo. Here, we detail key assays.
Confocal Microscopy and Colocalization Analysis
Confocal microscopy provides high-resolution images of cells, allowing for the visualization of fluorescently labeled cargo within different cellular compartments. By co-staining with markers for specific organelles (e.g., LysoTracker for lysosomes or antibodies against EEA1 for early endosomes), one can determine the extent of colocalization. A diffuse cytosolic fluorescence pattern of the cargo, with low colocalization with endosomal markers, is indicative of successful endosomal escape.
Calcein Leakage Assay for Endosomal Escape
This assay directly measures the disruption of endosomal membranes. Cells are pre-loaded with calcein-AM, a non-fluorescent, membrane-permeant molecule. Inside the cell, esterases cleave the AM group, trapping the highly fluorescent calcein in the cytosol. When CPP-cargo complexes are taken up via endocytosis, they are sequestered in endosomes. If the CPP facilitates endosomal escape, it will disrupt the endosomal membrane, causing the cytosolic calcein to leak into the endosomes and subsequently be quenched in the acidic environment, leading to a decrease in overall cellular fluorescence.
Split-GFP Complementation Assay
This is a powerful technique to specifically detect the delivery of cargo into the cytosol. The assay relies on splitting Green Fluorescent Protein (GFP) into two non-fluorescent fragments (e.g., GFP1-10 and GFP11). The larger fragment (GFP1-10) is expressed in the cytosol of the target cells. The smaller fragment (GFP11) is conjugated to the cargo delivered by the CPP. If the CPP-cargo-GFP11 conjugate successfully escapes the endosome and enters the cytosol, the two GFP fragments can reconstitute, leading to the emission of green fluorescence. This provides a direct and quantitative measure of cytosolic delivery.[4][5]
Experimental Workflows and Diagrams
Visualizing the experimental process can aid in understanding the underlying principles of these assays.
Caption: General workflow for assessing intracellular cargo delivery.
Caption: Principle of the Calcein Leakage Assay for endosomal escape.
Caption: Principle of the Split-GFP Complementation Assay.
Experimental Protocols
Protocol 1: Calcein Leakage Assay
Materials:
-
Target cells (e.g., HeLa)
-
Cell culture medium
-
Calcein-AM (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
CPP-cargo conjugate
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Calcein Loading:
-
Prepare a working solution of Calcein-AM in serum-free medium or an appropriate buffer (e.g., 1-5 µM).
-
Wash the cells once with PBS.
-
Add the Calcein-AM working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove extracellular Calcein-AM.
-
-
CPP-Cargo Treatment:
-
Add the CPP-cargo conjugate at the desired concentration in serum-free medium to the cells. Include a negative control (cells with calcein only) and a positive control for membrane lysis (e.g., Triton X-100).
-
-
Fluorescence Measurement:
-
Immediately measure the baseline fluorescence (Excitation/Emission ~490/520 nm).
-
Incubate the plate at 37°C and measure the fluorescence at various time points (e.g., 30, 60, 120 minutes).
-
-
Data Analysis:
-
At the end of the experiment, add Triton X-100 (final concentration 0.1%) to a set of wells to determine the maximum fluorescence release (0% quenching).
-
Calculate the percentage of calcein leakage (or fluorescence quenching) relative to the controls. A decrease in fluorescence in the CPP-treated wells compared to the negative control indicates endosomal escape.
-
Protocol 2: Split-GFP Complementation Assay
Materials:
-
Target cells stably or transiently expressing the large GFP fragment (e.g., GFP1-10) in the cytosol.
-
Cargo conjugated to the small GFP fragment (e.g., GFP11).
-
This compound peptide.
-
Cell culture medium.
-
Confocal microscope or flow cytometer.
Procedure:
-
Cell Preparation: Culture the cells expressing GFP1-10 to the desired confluency.
-
CPP-Cargo-GFP11 Preparation: Prepare the complex of this compound and the Cargo-GFP11 conjugate.
-
Treatment:
-
Incubate the cells with the this compound-Cargo-GFP11 complex at various concentrations for a defined period (e.g., 2-4 hours) at 37°C.
-
Include a negative control (cells treated with Cargo-GFP11 without this compound).
-
-
Washing and Imaging/Analysis:
-
Data Interpretation: The appearance of green fluorescence is a direct indication of the successful delivery of the cargo into the cytosol. The intensity of the fluorescence can be used to quantify the delivery efficiency.
Conclusion
Confirming the intracellular localization and, more importantly, the cytosolic delivery of cargo is a critical step in the development of CPP-based delivery systems. This guide has provided a comparative framework for evaluating this compound against other common CPPs and has detailed robust experimental methods for this purpose. The use of a combination of imaging and quantitative functional assays will provide the most comprehensive and reliable assessment of the intracellular delivery of this compound-mediated cargo, thereby facilitating the advancement of more effective therapeutic and diagnostic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Modeling the endosomal escape of cell-penetrating peptides: transmembrane pH gradient driven translocation across phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of SynB1 and its Variants for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and mechanisms of SynB1, SynB3, and SynB5 in cellular and blood-brain barrier transport.
The SynB family of cell-penetrating peptides (CPPs), derived from the antimicrobial peptide protegrin-1 (PG-1), represents a promising class of vectors for enhancing the delivery of therapeutic agents to target cells and tissues, including challenging targets like the brain. These synthetic peptides are designed to retain the cell-penetrating capabilities of their parent molecule while minimizing its inherent cytotoxicity. This guide provides a side-by-side comparison of three prominent SynB variants—this compound, SynB3, and SynB5—focusing on their performance in drug delivery, supported by available experimental data.
Structural Comparison of SynB Variants
The SynB vectors are linear peptides derived from the β-sheet structure of protegrin-1. The key modification involves the removal of cysteine residues, which are responsible for the membrane-disrupting activity of PG-1.[1] The amino acid sequences of this compound, SynB3, and SynB5 reveal distinct differences in length and composition, which likely influence their physicochemical properties and biological activity.
| Variant | Amino Acid Sequence | Length |
| This compound | RGGRLSYSRRRFSTSTGR | 18 |
| SynB3 | RRLSYSRRRF | 10 |
| SynB5 | RGGRLAYLRRRWAVLGR | 17 |
Performance in Drug Delivery
While direct side-by-side quantitative comparisons of all three variants under identical experimental conditions are limited in the published literature, several studies provide valuable insights into their individual efficacy, particularly in crossing the blood-brain barrier (BBB).
Blood-Brain Barrier Permeability
A key application of SynB peptides is to ferry therapeutics across the formidable blood-brain barrier. Studies have demonstrated that conjugation of drugs to SynB peptides significantly enhances their brain uptake.
One in vivo study in mice quantified the unidirectional influx rate (Kin) of SynB3 across the BBB to be 5.63 µl/(g × min) .[2] This indicates a high rate of transport into the brain parenchyma. While direct comparative Kin values for this compound and SynB5 from the same study are unavailable, other reports highlight their effectiveness. For instance, conjugation of the chemotherapy drug paclitaxel to SynB3 resulted in a 27-fold increase in total brain uptake.[3] Separately, both this compound and SynB5 have been shown to significantly increase the uptake of doxorubicin into the brain.[4]
The available data, although from different studies, suggests that all three SynB variants are potent vectors for CNS drug delivery.
Mechanism of Cellular Uptake
The cellular uptake of SynB peptides, like many cationic CPPs, is primarily initiated by an electrostatic interaction between the positively charged amino acid residues of the peptide and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans.[5] This initial binding event is thought to trigger internalization via endocytosis.[2]
The precise signaling cascade following the initial binding is not fully elucidated for each SynB variant but is believed to involve the recruitment of membrane-associated proteins and the formation of endocytic vesicles. The cargo-laden peptide is then trafficked within the cell, with the potential for endosomal escape to release the therapeutic agent into the cytoplasm.
Experimental Protocols
In Situ Brain Perfusion for Blood-Brain Barrier Transport Studies
This protocol is adapted from methodologies used to assess the brain uptake of CPPs.
Objective: To quantify the rate of transport of a SynB peptide across the blood-brain barrier in a rodent model.
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Peristaltic pump
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled or fluorescently tagged SynB peptide of interest
-
Surgical instruments for cannulation of the carotid artery
-
Brain tissue collection and processing reagents (e.g., scintillation fluid or fluorescence microscopy equipment)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically expose and cannulate the common carotid artery.
-
Initiate perfusion with the perfusion fluid at a constant flow rate.
-
After a brief pre-wash with peptide-free buffer, switch to the perfusion fluid containing the labeled SynB peptide.
-
Perfuse for a defined period (e.g., 1-10 minutes).
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and quantify the amount of labeled peptide that has crossed the BBB using an appropriate detection method (e.g., scintillation counting or fluorescence measurement).
-
Calculate the brain uptake clearance (Kin) using the formula: Kin = Cbrain / AUCperfusate, where Cbrain is the concentration of the peptide in the brain and AUCperfusate is the area under the concentration-time curve of the peptide in the perfusate.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protegrin - Wikipedia [en.wikipedia.org]
- 4. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
Validating the In Vivo Efficacy of SynB1: A Comparative Guide to Brain-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic agents across the blood-brain barrier (BBB) remains a critical challenge in the treatment of central nervous system (CNS) diseases. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to enhance drug transport into the brain. Among these, SynB1, a synthetic peptide derived from protegrin 1, has demonstrated significant potential in preclinical studies. This guide provides an objective comparison of this compound's in vivo targeting performance against other prominent CPPs, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate delivery vector for your research needs.
Comparative Performance of Brain-Targeting Peptides
The in vivo efficacy of CPPs is often evaluated by their ability to increase the brain uptake of a conjugated cargo molecule. Doxorubicin, a chemotherapeutic agent that typically shows poor brain penetration, is a common model drug for these studies.
Table 1: In Vivo Brain Delivery of Doxorubicin by Different Cell-Penetrating Peptides
| Cell-Penetrating Peptide | Cargo | Animal Model | Administration Route | Fold Increase in Brain Uptake (Compared to Free Drug) | Reference |
| This compound | Doxorubicin | Mouse | Intravenous | ~30-fold | [1] |
| This compound | Doxorubicin | Rat | In situ brain perfusion | ~6-fold | |
| D-Penetratin | Doxorubicin | Rat | In situ brain perfusion | ~6-fold | |
| TAT | Porphyrin | Mouse | Intravenous | 2.58-fold (tumor uptake) | |
| Angiopep-2 | Paclitaxel | Mouse | Intravenous | 86-fold (as ANG1005) | [2] |
Note: Direct head-to-head in vivo comparisons of this compound with Angiopep-2 for the same cargo are limited in the reviewed literature. The data for Angiopep-2 with paclitaxel is presented for context but is not a direct comparison to this compound with doxorubicin due to differences in the cargo and experimental setup.
Physicochemical Properties of Compared Peptides
The efficiency of CPPs is influenced by their physical and chemical characteristics.
Table 2: Physicochemical Properties of Selected Cell-Penetrating Peptides
| Peptide | Sequence | Origin | Net Charge (pH 7.4) |
| This compound | RGGRLSYSRRRFSTSTGR | Protegrin 1 | Cationic |
| Penetratin | RQIKIWFQNRRMKWKK | Antennapedia homeodomain | Cationic |
| TAT | YGRKKRRQRRR | HIV-1 TAT protein | Cationic |
| Angiopep-2 | TFFYGGSRGKRNNFKTEEY | Kunitz domain-derived | Cationic |
Mechanism of this compound-Mediated Delivery
The primary mechanism for this compound-mediated transport across the BBB is believed to be adsorptive-mediated endocytosis. This process is initiated by the electrostatic interaction between the cationic this compound peptide and the negatively charged components of the brain endothelial cell membrane.
Caption: this compound-mediated drug delivery across the blood-brain barrier.
Experimental Protocols
Accurate validation of in vivo targeting requires robust and well-defined experimental procedures. Below are detailed methodologies for two common techniques used to assess CPP-mediated brain delivery.
In Situ Brain Perfusion in Mice
This technique allows for the precise control of the composition and flow rate of the perfusate to the brain, enabling accurate measurement of drug uptake across the BBB.
Experimental Workflow:
Caption: Workflow for in situ brain perfusion experiment in mice.
Detailed Methodology:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., pentobarbital).
-
Surgical Preparation: Make a midline incision in the neck to expose the common carotid arteries.
-
Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Perfusion: Start the perfusion with a physiological buffer containing the CPP-drug conjugate at a constant flow rate. The perfusion time is typically short (e.g., 1-10 minutes).
-
Termination and Sample Collection: Stop the perfusion, decapitate the mouse, and immediately collect the brain.
-
Sample Processing: Weigh the brain tissue and homogenize it.
-
Quantification: Analyze the brain homogenate to determine the concentration of the drug using an appropriate analytical method (e.g., HPLC, LC-MS/MS, or scintillation counting for radiolabeled drugs).
-
Calculation of Uptake: Calculate the brain uptake clearance or the brain-to-perfusate concentration ratio.
Intravenous Injection in Mice
This method mimics the systemic administration of a drug and evaluates its ability to cross the BBB and accumulate in the brain.
Experimental Workflow:
Caption: Workflow for intravenous delivery and brain uptake analysis.
Detailed Methodology:
-
Drug Preparation: Dissolve the CPP-drug conjugate in a sterile, biocompatible vehicle (e.g., saline).
-
Intravenous Administration: Inject a defined dose of the solution into the tail vein of the mouse.
-
Time Course: Euthanize groups of mice at different time points post-injection (e.g., 30 min, 1h, 4h, 24h) to assess the pharmacokinetic profile.
-
Tissue Collection: Prior to tissue collection, perform a transcardial perfusion with saline to remove blood from the brain vasculature. Collect the brain and other organs of interest (e.g., liver, kidneys, spleen) for biodistribution analysis.
-
Sample Processing: Weigh and homogenize the collected tissues.
-
Quantification: Determine the drug concentration in the tissue homogenates using a validated analytical method.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) or as the tissue-to-plasma concentration ratio.
Comparison of this compound with Alternatives
The choice of a CPP for a specific application depends on various factors, including the cargo, the target cell type, and the desired delivery efficiency.
Caption: Key characteristics of different brain-targeting peptides.
-
This compound: Demonstrates high efficiency in delivering small molecule drugs like doxorubicin across the BBB. Its cationic nature facilitates strong interaction with the cell membrane.
-
Penetratin: Another effective CPP for BBB transport, showing comparable efficacy to this compound for doxorubicin delivery in some studies.
-
TAT: One of the most widely studied CPPs, known for its ability to translocate a wide variety of cargoes, including large molecules and nanoparticles.
-
Angiopep-2: Utilizes a receptor-mediated transcytosis pathway by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the BBB. This can offer a more specific targeting mechanism.
Conclusion
This compound is a potent cell-penetrating peptide for enhancing the in vivo delivery of small molecule drugs to the brain. The quantitative data presented in this guide demonstrates its ability to significantly increase brain uptake of cargoes like doxorubicin. When selecting a CPP, researchers should consider the specific requirements of their application, including the nature of the cargo and the desired targeting mechanism. The detailed experimental protocols provided herein offer a foundation for the rigorous in vivo validation of this compound and other CPPs in your drug development pipeline. Further head-to-head comparative studies, particularly with receptor-targeting peptides like Angiopep-2, will be valuable in further elucidating the optimal delivery strategies for CNS-targeted therapies.
References
- 1. In vitro and in vivo studies on gelatin-siloxane nanoparticles conjugated with SynB peptide to increase drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of a peptide-drug conjugate targeting the blood brain barrier improved the efficacy of paclitaxel against glioma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Entry Mechanism of SynB1: A Comparative Guide to Cell-Penetrating Peptide Internalization
For researchers, scientists, and drug development professionals, understanding the precise mechanism by which cell-penetrating peptides (CPPs) enter cells is paramount for designing effective therapeutic delivery systems. This guide provides a comparative analysis of the internalization mechanism of SynB1, a promising CPP for drug delivery across the blood-brain barrier, with other well-known CPPs. We delve into the experimental data that elucidates the endocytic pathways involved and present detailed protocols for key validation experiments.
This compound, a cationic peptide derived from protegrin 1, has demonstrated significant potential for transporting therapeutic cargo into cells.[1] Its primary mode of entry is an active, energy-dependent process known as adsorptive-mediated endocytosis.[2] This mechanism is initiated by the electrostatic interaction of the positively charged this compound with negatively charged components of the cell surface, such as heparan sulfate proteoglycans. Following this initial binding, the peptide is internalized into the cell within vesicular structures.[2]
Comparative Analysis of Internalization Pathways
While adsorptive-mediated endocytosis is the overarching mechanism, the specific endocytic pathway utilized by a CPP can vary and significantly impact the intracellular fate and efficacy of its cargo. The primary endocytic routes for CPPs include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis.
| Internalization Pathway | Key Characteristics | Involvement in this compound Uptake | Comparative Notes on Other CPPs (TAT and Penetratin) |
| Clathrin-Mediated Endocytosis (CME) | Formation of clathrin-coated pits and vesicles (50-100 nm). Dynamin-dependent. | While not definitively the primary route for this compound, it is a common pathway for many CPPs.[3] | TAT: CME has been implicated in the uptake of TAT peptide, particularly at lower concentrations.[4] Penetratin: Shows a higher contribution of clathrin-mediated endocytosis compared to TAT and nona-arginine peptides.[3] |
| Caveolae-Mediated Endocytosis (CvME) | Flask-shaped invaginations of the plasma membrane (50-80 nm) rich in cholesterol and sphingolipids. Caveolin- and dynamin-dependent. | The involvement of CvME in this compound internalization is an area of ongoing investigation. | TAT: The fusion protein GST-Tat-GFP was found to enter cells mainly by caveolae-mediated endocytosis.[4] |
| Macropinocytosis | Large, irregular vesicles (0.2-5 µm) formed from actin-driven membrane ruffling. Dynamin-independent. | Evidence suggests that macropinocytosis is a significant pathway for the internalization of various CPPs and their cargos.[4] | TAT: The Tat peptide and Tat-HA2 fusion peptide are described to be internalized mainly through macropinocytosis.[4] |
Experimental Protocols for Elucidating Internalization Mechanisms
To dissect the specific endocytic pathways involved in this compound internalization, a combination of pharmacological inhibition and fluorescence microscopy techniques is employed.
Protocol 1: Pharmacological Inhibition of Endocytosis
This protocol utilizes chemical inhibitors to block specific endocytic pathways, allowing for the quantification of uptake reduction and thus inference of the pathway's contribution.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-SynB1)
-
Cell line of interest (e.g., HeLa, CHO)
-
Cell culture medium
-
Endocytosis inhibitors:
-
Chlorpromazine (inhibits clathrin-mediated endocytosis)
-
Filipin or Methyl-β-cyclodextrin (disrupts caveolae)
-
Amiloride or EIPA (inhibits macropinocytosis)
-
-
Plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and culture to 80-90% confluency.
-
Pre-incubate cells with the respective endocytosis inhibitors at their optimal concentrations for 30-60 minutes at 37°C.
-
Add fluorescently labeled this compound to the wells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove extracellular peptide.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
Compare the fluorescence intensity in inhibitor-treated cells to that of untreated control cells to determine the percentage of inhibition for each pathway.
Protocol 2: Confocal Microscopy for Colocalization Analysis
This method visualizes the intracellular localization of this compound and its colocalization with specific markers of endocytic vesicles.
Materials:
-
Fluorescently labeled this compound (e.g., TAMRA-SynB1)
-
Cell line of interest
-
Antibodies or fluorescent markers for endocytic compartments:
-
Early endosomes: Anti-EEA1 or Rab5-GFP
-
Late endosomes/Lysosomes: Anti-LAMP1 or LysoTracker
-
Caveolae: Anti-Caveolin-1
-
Clathrin-coated pits: Anti-Clathrin heavy chain
-
-
Confocal microscope
Procedure:
-
Grow cells on glass coverslips.
-
Incubate the cells with fluorescently labeled this compound for various time points (e.g., 15 min, 30 min, 60 min) at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) if using antibody staining.
-
Incubate with primary antibodies against endocytic markers, followed by fluorescently labeled secondary antibodies. If using fluorescent protein markers, this step is omitted.
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope, capturing both the this compound and the endocytic marker channels.
-
Analyze the images for colocalization between this compound and the markers using appropriate software to quantify the degree of overlap.[5][6]
Visualizing the Pathways
To better illustrate the complex processes involved in this compound internalization and the experimental approaches to study them, the following diagrams are provided.
Caption: Proposed internalization pathways of this compound.
Caption: Workflow for investigating this compound internalization.
Conclusion
The internalization of this compound is a multifaceted process primarily driven by adsorptive-mediated endocytosis. While the exact contributions of clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis are still under active investigation, the experimental protocols outlined in this guide provide a robust framework for their elucidation. A thorough understanding of these mechanisms is critical for optimizing the design of this compound-based drug delivery vectors to ensure efficient and targeted therapeutic action. Further quantitative comparative studies are needed to definitively rank the efficiency of these pathways for this compound and to benchmark its uptake capacity against other leading CPPs.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the internalization mechanism of cationic cell-penetrating peptides [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of SynB1 for Laboratory Professionals
Researchers and drug development professionals handling SynB1, a cell-penetrating polypeptide, must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and compliance with regulatory standards.[1] While specific disposal instructions for this compound are not explicitly detailed in publicly available safety data sheets, general best practices for the disposal of synthetic peptides should be strictly followed. This guide provides essential information on the proper handling and disposal of this compound, in line with established laboratory safety principles.
Immediate Safety and Handling Considerations
When working with this compound, it is crucial to minimize exposure and prevent contamination. Standard laboratory personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All handling of this compound should be conducted in a designated area to avoid the spread of the potent biological material.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated contaminated materials must be managed through a licensed hazardous waste disposal contractor, coordinated by your institution's Environmental Health and Safety (EH&S) department.[1] Never dispose of this compound in regular trash or down the drain.[1]
-
Segregation of Waste: All materials that have come into contact with this compound must be collected in a designated and clearly labeled hazardous waste container.[1] This includes:
-
Used vials and containers
-
Contaminated PPE (gloves, etc.)
-
Pipette tips and other disposables
-
Solutions containing this compound
-
-
Container Labeling: The hazardous waste container must be clearly labeled with the contents, including the name "this compound," and marked as "Research Use Only."[1]
-
Secure Storage: Store the sealed hazardous waste container in a secure, designated area within the laboratory, away from general lab traffic, until it is collected.
-
EH&S Coordination: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[1] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[1]
Understanding this compound Degradation for Inactivation
While not a substitute for proper hazardous waste disposal, understanding the principles of peptide degradation can be useful for rendering the material biologically inactive before disposal. Peptides like this compound are susceptible to several chemical degradation pathways.[2][3][4]
-
Hydrolysis: The cleavage of peptide bonds by water can be accelerated by acidic or alkaline conditions.[4][5]
-
Oxidation: Certain amino acid residues, such as methionine and cysteine, are prone to oxidation, which can be influenced by exposure to air and higher pH.[3][5]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, a reaction that is often base-catalyzed.[3]
Treating this compound solutions with a strong oxidizing agent (e.g., a fresh 10% bleach solution) or adjusting the pH to be highly acidic or alkaline for a sufficient period may help to degrade the peptide. However, it is critical to consult with your institution's EH&S department before attempting any chemical inactivation, as the reagents used for inactivation will also need to be disposed of as hazardous waste.
Quantitative Data Summary
For safe and effective handling and storage of this compound, please refer to the following table.
| Parameter | Recommendation | Source |
| Long-term Storage (Lyophilized) | -20°C or -80°C | [1][5] |
| Short-term Storage (Reconstituted) | Refrigerate in aliquots to avoid freeze-thaw cycles. | [1] |
| Disposal Method | Via licensed hazardous waste contractor. | [1] |
| Waste Classification | Hazardous Chemical Waste | [1] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, a generalized protocol based on best practices for research peptides is provided.
Protocol: General Disposal of Unused this compound Solutions
-
Objective: To safely prepare unused this compound solutions for disposal.
-
Materials:
-
Unused this compound solution.
-
Designated hazardous waste container, appropriately labeled.
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.
-
-
Procedure:
-
Ensure all PPE is correctly worn.
-
Carefully pour the unused this compound solution into the designated hazardous waste container.
-
Rinse the original container that held the this compound solution with a suitable solvent (e.g., water or buffer used to dissolve the peptide) and add the rinse to the hazardous waste container to ensure all residual peptide is collected.
-
Securely close the hazardous waste container.
-
Store the container in the designated secure area.
-
Contact your institution's EH&S department for waste pickup.
-
Visualizing Disposal and Degradation Pathways
The following diagrams illustrate the recommended workflow for this compound disposal and the potential chemical degradation pathways for peptides.
Caption: Recommended workflow for the safe disposal of this compound waste.
Caption: Major chemical degradation pathways for peptides like this compound.
References
Essential Safety and Operational Protocols for Handling SynB1
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with SynB1, a cell-penetrating polypeptide. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity. The following protocols are based on general best practices for handling synthetic biologics in a laboratory setting. A risk assessment should be conducted for specific experimental procedures.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The required level of PPE is contingent on the specific procedures being performed and the associated risk of generating aerosols or splashes.
| Task/Operational Risk | Required Personal Protective Equipment (PPE) |
| Low Risk / General Handling | Lab Coat: Standard, long-sleeved laboratory coat. |
| (e.g., weighing solid this compound, preparing stock solutions in a fume hood or biosafety cabinet, handling sealed containers) | Gloves: Nitrile gloves are recommended for their broad chemical resistance.[1] Gloves should be changed immediately if contaminated or compromised.[1] |
| Eye Protection: Safety glasses with side shields meeting ANSI standards.[2] | |
| High Risk / Potential for Aerosol or Splash Generation | Body Protection: Fluid-resistant or disposable gown to provide additional coverage.[2][3] |
| (e.g., vortexing, sonicating, procedures outside of a primary containment device) | Gloves: Double gloving with nitrile gloves is recommended. The outer pair should be removed after the procedure is complete.[2] |
| Eye/Face Protection: Chemical splash goggles or a full-face shield should be worn in addition to safety glasses.[2] | |
| Respiratory Protection: If there is a significant risk of aerosol generation, a fit-tested N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), may be required based on a risk assessment.[1][2] |
Experimental Protocols: Safe Handling of this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
This compound should be stored according to the manufacturer's recommendations, typically at room temperature in continental US, though this may vary elsewhere.[4] Always refer to the Certificate of Analysis for specific storage conditions.[4]
-
Clearly label the storage location with the identity of the material and any relevant hazard warnings.
2. Preparation of Stock Solutions:
-
All work with powdered this compound should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use a calibrated balance to weigh the desired amount of this compound.
-
Gently add the solvent to the vial containing the this compound powder to avoid generating dust.
-
Cap the vial securely and mix by gentle inversion or swirling. If vortexing or sonication is required, ensure it is performed in a secondary container or within the containment of a fume hood or BSC.
3. General Laboratory Use:
-
When working with solutions of this compound, always wear the appropriate PPE as outlined in the table above.
-
Avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Keep containers of this compound closed when not in use.
Operational and Disposal Plan
1. Spill Management:
-
In the event of a small spill, alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently apply a suitable disinfectant (e.g., 10% bleach solution followed by 70% ethanol) and allow for the appropriate contact time.
-
Collect the absorbent material and any contaminated items in a designated biohazard waste bag.
-
For large spills, evacuate the area and contact the institutional safety office.
2. Waste Disposal:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a clearly labeled biohazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, leak-proof hazardous waste container. The container should be clearly labeled with the contents. Follow institutional guidelines for chemical and biological waste disposal. Do not pour this compound solutions down the drain.
-
Sharps: Any needles or other sharps used in procedures with this compound must be disposed of in a designated sharps container.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
